molecular formula C10H8N2O3S B1425813 [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol CAS No. 36094-01-6

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B1425813
CAS No.: 36094-01-6
M. Wt: 236.25 g/mol
InChI Key: JLXZIJGWBYCZMJ-UHFFFAOYSA-N
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Description

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol is a useful research compound. Its molecular formula is C10H8N2O3S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZIJGWBYCZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290863
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
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Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36094-01-6
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36094-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the heterocyclic compound, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. This molecule, featuring a nitro-substituted phenyl ring appended to a thiazole methanol core, represents a scaffold of significant interest in medicinal chemistry and materials science. The strategic incorporation of the nitro group offers a potential site for further functionalization and can modulate the electronic properties of the molecule, making it a valuable building block for drug discovery and the development of novel functional materials.[1][2][3] This document is intended for researchers and professionals in the fields of organic synthesis, drug development, and materials science, offering a robust, field-proven approach to the preparation and validation of this target compound.

I. Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process. This strategy leverages the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a selective reduction of an intermediate aldehyde to yield the desired primary alcohol.[4][5][6][7] This approach is favored for its reliability, high yields, and the commercial availability of the starting materials.

Step 1: Hantzsch Thiazole Synthesis of 2-(4-Nitrophenyl)thiazole-4-carbaldehyde

The initial and crucial step is the formation of the 2-substituted thiazole ring. The Hantzsch synthesis provides a direct and efficient route through the condensation of an α-halocarbonyl compound with a thioamide.[4][5][8] In this specific application, 4-nitrothiobenzamide is reacted with 3-bromo-2-oxopropanal. The causality behind this choice lies in the high reactivity of the α-haloketone, which readily undergoes nucleophilic attack by the sulfur of the thioamide, initiating the cyclization cascade.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitrothiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 3-bromo-2-oxopropanal (1.1 eq). The reaction vessel is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then triturated with a cold saturated solution of sodium bicarbonate to neutralize any residual acid. The solid product, 2-(4-nitrophenyl)thiazole-4-carbaldehyde, is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.

Step 2: Selective Reduction to this compound

The second step involves the selective reduction of the aldehyde functional group of the intermediate to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation.[9] Its selection is based on its mild nature and excellent chemoselectivity for aldehydes and ketones in the presence of other reducible functional groups, such as the nitro group, which remains intact under these conditions.

Experimental Protocol:

  • Reaction Setup: The 2-(4-nitrophenyl)thiazole-4-carbaldehyde (1.0 eq) from the previous step is dissolved in a mixture of methanol and dichloromethane (1:1 v/v). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the cooled solution over a period of 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours. TLC analysis (ethyl acetate/hexane, 1:1) is used to monitor the disappearance of the starting aldehyde.

  • Quenching and Extraction: Once the reaction is complete, it is carefully quenched by the slow addition of water. The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL).

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude solid is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Selective Reduction A 4-Nitrothiobenzamide C Reflux in Ethanol A->C B 3-Bromo-2-oxopropanal B->C D 2-(4-Nitrophenyl)thiazole-4-carbaldehyde C->D E Sodium Borohydride (NaBH4) in MeOH/DCM, 0 °C D->E F This compound E->F Characterization_Workflow cluster_techniques Spectroscopic & Spectrometric Analysis Start Synthesized Product Purity Purity Assessment (TLC, Melting Point) Start->Purity Structure Structural Elucidation Purity->Structure NMR ¹H & ¹³C NMR Structure->NMR IR FT-IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure of This compound NMR->Final IR->Final MS->Final

Sources

An In-depth Technical Guide to [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into the compound's key physicochemical characteristics, offers a detailed analysis of its spectral data, and presents a plausible synthetic route based on established chemical principles. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Chemical Identity and Structure

This compound is a substituted thiazole derivative characterized by a 4-nitrophenyl group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name [2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methanol
CAS Number 36094-01-6
Molecular Formula C₁₀H₈N₂O₃S
Molecular Weight 236.25 g/mol
Canonical SMILES C1=CC(=CC=C1C2=NC(=CS2)CO)[O-]
InChI Key Not available

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification
Melting Point Likely a solid at room temperature with a relatively high melting point.The presence of aromatic rings, the polar nitro group, and the hydrogen-bonding capable hydroxyl group contribute to strong intermolecular forces.
Boiling Point High, with probable decomposition before boiling at atmospheric pressure.The molecular weight and polarity suggest a high boiling point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.The polar functional groups (nitro, hydroxyl) may impart some water solubility, but the larger aromatic scaffold limits it. Solubility is expected in solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Appearance Likely a yellow or off-white crystalline solid.The nitrophenyl group often imparts a yellow color to organic compounds.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis , followed by the reduction of a carboxylic acid or ester intermediate.[1][2][3]

Synthesis_Pathway cluster_0 Hantzsch Thiazole Synthesis cluster_1 Reduction A 4-Nitrothiobenzamide C Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate A->C Reaction B Ethyl 3-bromo-2-oxopropanoate B->C Reaction D This compound C->D LiAlH4 or NaBH4

Caption: Proposed two-step synthesis of the target compound.

Step 1: Hantzsch Thiazole Synthesis

The initial step involves the condensation of 4-nitrothiobenzamide with an α-haloketone, such as ethyl 3-bromo-2-oxopropanoate . This reaction typically proceeds in a suitable solvent like ethanol and may be heated to facilitate the reaction.[1][4] The product of this reaction is the intermediate, ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate .

Experimental Protocol (Hypothetical):

  • To a solution of 4-nitrothiobenzamide (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1 equivalent).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.

Step 2: Reduction of the Ester

The ester intermediate is then reduced to the primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[5] Alternatively, for a milder reduction, sodium borohydride (NaBH₄) in a protic solvent could be employed, although it is generally less reactive towards esters.

Experimental Protocol (Hypothetical):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid (aluminum salts) and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization and Spectral Analysis

While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure. Commercial suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.

Table 3: Predicted Spectral Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons of the nitrophenyl group appearing as two doublets in the downfield region (approx. δ 7.5-8.5 ppm).- A singlet for the proton at the 5-position of the thiazole ring (approx. δ 7.0-7.5 ppm).- A singlet or doublet for the methylene protons (-CH₂OH) (approx. δ 4.5-5.0 ppm).- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the nitrophenyl group (approx. δ 120-150 ppm).- Carbons of the thiazole ring (approx. δ 110-170 ppm).- Methylene carbon (-CH₂OH) (approx. δ 60-65 ppm).
IR Spectroscopy - A broad absorption band for the O-H stretch of the alcohol (approx. 3200-3600 cm⁻¹).- Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (approx. 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).- C=N and C=C stretching vibrations of the thiazole and phenyl rings (approx. 1400-1600 cm⁻¹).- C-O stretching vibration of the primary alcohol (approx. 1000-1050 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.25 g/mol ).- Fragmentation patterns may include the loss of the hydroxymethyl group, the nitro group, and cleavage of the thiazole ring.

Potential Applications in Drug Discovery and Materials Science

The thiazole nucleus is a prominent scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group can also contribute to biological activity.

  • Antimicrobial and Anticancer Research: Numerous studies have demonstrated that derivatives of nitrophenyl-thiazole possess significant antimicrobial and anticancer activities. This suggests that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents.

  • Enzyme Inhibition: The structural motifs present in this molecule are found in compounds known to inhibit various enzymes. For instance, some thiazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), which is a target for the treatment of neurodegenerative diseases.

  • Materials Science: The conjugated π-system and the presence of polar functional groups suggest potential applications in the development of organic materials with interesting optical or electronic properties.

Safety and Handling

Detailed toxicological data for this specific compound is not available. However, based on the presence of a nitroaromatic group, it should be handled with care.

  • General Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile heterocyclic compound with a chemical structure that suggests a range of potential applications, particularly in the field of medicinal chemistry. While detailed experimental data is sparse in publicly accessible literature, its synthesis can be reliably predicted through well-established methods like the Hantzsch thiazole synthesis and subsequent functional group manipulations. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987, 639-643.
  • Said, S. B.; Torki, H.; Khouja, M. L.; Jalloul, M. An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives in 79%–90% yield, via the one-pot multi-component procedure. Molecules2014, 19 (9), 13533-13547.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. ([Link])

  • Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. ([Link])

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3] Its structural motif is present in a multitude of FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[4] The unique electronic properties and the ability of the thiazole nucleus to act as a bioisostere for other functional groups make it a "magic moiety" in the design of novel therapeutic agents.[5] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][5][6][7]

This guide focuses on a specific, promising subclass: derivatives of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. The presence of the 4-nitrophenyl group at the 2-position and the methanol group at the 4-position of the thiazole ring provides a versatile platform for structural modification. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic distribution and receptor-binding potential, while the methanol group offers a handle for further chemical derivatization to modulate pharmacokinetic and pharmacodynamic properties.

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, multi-tiered screening cascade designed to elucidate the therapeutic potential of novel this compound derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and logically sound screening strategy.

Chapter 1: Foundational Synthesis and Compound Library Generation

The journey begins with the synthesis of the core scaffold and its derivatives. A common and effective route is the Hantzsch thiazole synthesis. While this guide's primary focus is on biological screening, a foundational understanding of the synthesis is crucial for library design. Typically, the synthesis involves the reaction of a thioamide (in this case, 4-nitrothiobenzamide) with an α-haloketone (e.g., 1,3-dichloroacetone) followed by subsequent modifications to yield the target methanol derivatives.[8] A representative reaction might involve reacting 4-nitro benzaldehyde with 4-amino acetophenone, followed by reactions with mercaptoacetic acid to form the thiazolidinone ring, which can be further modified.[8]

The strategic design of a derivative library is paramount. Modifications can be introduced at various positions, but for our core structure, derivatization of the C4-methanol group (e.g., through esterification or etherification) or modification of the phenyl ring are logical starting points.

G cluster_0 Library Design & Synthesis cluster_1 Multi-Tiered Biological Screening Start Core Scaffold This compound Derivatization Chemical Modification (e.g., Esterification of C4-Methanol) Start->Derivatization Rational Design Library Derivative Library (Compound 1, 2, ...n) Derivatization->Library Synthesis Primary_Screening Primary Screening (Broad Spectrum Assays) Library->Primary_Screening Test Compounds Antimicrobial Antimicrobial (e.g., Disk Diffusion) Primary_Screening->Antimicrobial Anticancer Anticancer (e.g., MTT Assay) Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory (e.g., COX Assay) Primary_Screening->Anti_inflammatory Secondary_Screening Secondary Screening (Dose-Response & Selectivity) Antimicrobial->Secondary_Screening Anticancer->Secondary_Screening Anti_inflammatory->Secondary_Screening Hit_to_Lead Hit-to-Lead Optimization Secondary_Screening->Hit_to_Lead G start Select 3-5 Colonies prep_inoculum Suspend in Saline Adjust to 0.5 McFarland Standard start->prep_inoculum inoculate_plate Swab onto Mueller-Hinton Agar Plate (3 Rotations) prep_inoculum->inoculate_plate Within 15 mins apply_disks Place Impregnated Disks (Test Compounds, Controls) inoculate_plate->apply_disks Within 15 mins incubate Incubate at 37°C for 18-24 hours apply_disks->incubate Within 15 mins measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Data Presentation

Results should be tabulated for clear comparison.

Compound IDConcentration per DiskZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coli
NPTM-0110 µg1815
NPTM-0210 µg129
NPTM-0310 µg2219
Ampicillin (Positive Control)10 µg2521
DMSO (Negative Control)-00

Note: Data are hypothetical.

Compounds showing significant zones of inhibition (e.g., >15 mm) would be prioritized for secondary screening to determine their Minimum Inhibitory Concentration (MIC) using broth microdilution assays. [9]

Chapter 3: Tier 1 Screening - Anticancer Activity

The thiazole scaffold is a privileged structure in anticancer drug design, with derivatives showing activity against various cancer cell lines. [5][10][11]

Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening. [12]It is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation. [12]In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric quantification. [13]The intensity of the purple color is directly proportional to the number of viable cells. [12]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for adherent cells in a 96-well plate format.

1. Cell Plating: a. Culture cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) under standard conditions. [5] b. Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. [14] c. Incubate for 24 hours to allow cells to attach. [15] 2. Compound Treatment: a. Prepare serial dilutions of the thiazole derivatives in culture medium. b. Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). c. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO, negative control), and cells with a known anticancer drug (e.g., Doxorubicin, positive control).

3. Incubation: a. Incubate the plate for a specified duration, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator. [10] 4. MTT Addition and Formazan Formation: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12][15] b. Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form. [13][14] 5. Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. [13][15] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [12] d. Read the absorbance at a wavelength of 570 nm using a microplate reader. [13][14] 6. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 c. Plot % Viability against compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Summarize the calculated IC₅₀ values in a table.

Compound IDIC₅₀ (µM) on MCF-7 CellsIC₅₀ (µM) on HepG2 Cells
NPTM-0115.225.8
NPTM-02> 100> 100
NPTM-032.57.3
Doxorubicin (Positive Control)0.81.2

Note: Data are hypothetical, based on similar structures found in the literature.[5]

Potent compounds (low µM IC₅₀) can be advanced to further studies, such as cell cycle analysis or apoptosis assays, to elucidate their mechanism of action. [10][11]

Chapter 4: Tier 1 Screening - Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and inhibiting key inflammatory mediators is a major therapeutic strategy. [16]Cyclooxygenase (COX) enzymes are central to this process, converting arachidonic acid into pro-inflammatory prostaglandins. [17]Many thiazole derivatives have been reported as COX inhibitors. [1]

Rationale for Method Selection

An in vitro COX Inhibition Assay is the most direct method to screen for this activity. Commercial kits, typically fluorometric or colorimetric, provide a standardized and high-throughput platform. [18]The assay measures the peroxidase component of COX activity. [19]The key advantage is the ability to screen for inhibition of both COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation) isoforms in parallel, allowing for an early assessment of selectivity. [17]Selective COX-2 inhibition is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is based on commercially available kits. 1. Reagent Preparation: a. Prepare assay buffer, COX probe, and COX cofactor according to the kit manufacturer's instructions. [18] b. Reconstitute the human recombinant COX-1 and COX-2 enzymes in assay buffer and keep them on ice. The diluted enzyme is often stable for only a short period. [19] c. Prepare the arachidonic acid substrate solution. [18] 2. Assay Setup (96-well plate): a. Set up wells for:

  • Enzyme Control (100% Activity): 80 µL Assay Buffer, 10 µL COX Enzyme (either COX-1 or COX-2).
  • Inhibitor Control: 70 µL Assay Buffer, 10 µL known inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both), 10 µL COX Enzyme.
  • Test Compound Wells: 70 µL Assay Buffer, 10 µL test compound dilution, 10 µL COX Enzyme. b. Pre-incubate the plate at 25°C for 10-15 minutes.

3. Reaction Initiation and Measurement: a. Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells simultaneously using a multichannel pipette. b. Immediately begin reading the fluorescence kinetically in a microplate reader (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. 4. Data Analysis: a. Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve. b. Calculate the percent inhibition for each test compound concentration: % Inhibition = [(Slope_Control - Slope_Inhibitor) / Slope_Control] * 100 c. Plot % Inhibition against compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. d. Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

G cluster_0 COX Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Pro-inflammatory Prostanoids PGH2->Prostanoids Inhibitor Thiazole Derivative (Test Compound) Inhibitor->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Data Presentation
Compound IDIC₅₀ (µM) vs COX-1IC₅₀ (µM) vs COX-2COX-2 Selectivity Index (SI)
NPTM-0125.410.12.5
NPTM-02> 50> 50-
NPTM-0348.21.728.4
Celecoxib (Positive Control)35.00.938.9

Note: Data are hypothetical.

Compounds with high potency (low IC₅₀) and a high selectivity index for COX-2 are considered promising leads for developing safer anti-inflammatory agents. [20]

Conclusion and Future Perspectives

This guide outlines a robust, three-pronged primary screening strategy to efficiently evaluate the biological potential of novel this compound derivatives. By employing standardized, reproducible assays for antimicrobial, anticancer, and anti-inflammatory activities, researchers can rapidly identify "hit" compounds that warrant further investigation.

The causality behind each protocol—from the necessity of a 0.5 McFarland standard in microbiology to the principle of mitochondrial reductase activity in cancer cell biology—provides the self-validating framework essential for trustworthy results. Compounds that emerge as hits from this initial screen must be subjected to more rigorous secondary assays. These include determining MICs for antimicrobial candidates, exploring mechanisms of cell death for anticancer agents, and conducting in vivo efficacy studies in animal models for anti-inflammatory compounds. [16][20] The journey from a synthesized compound to a clinical candidate is long, but it begins with a logical and well-executed screening cascade. The derivatives of the this compound scaffold, given the rich history of thiazoles in medicine, represent a fertile ground for the discovery of next-generation therapeutics.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021-06-18).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27). Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties - Oriental Journal of Chemistry. Available from: [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (2024-12-21). Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025-08-27).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. (2022-08-30). Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009-12-08). Available from: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022-09-01). Available from: [Link]

  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives - ResearchGate. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K. (2024-12-10). Available from: [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. (2023-10-09). Available from: [Link]

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  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI. Available from: [Link]

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A Technical Guide to the In Vitro Antimicrobial Evaluation of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent activity against multidrug-resistant pathogens.[1][2] The compound [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol presents a compelling candidate for investigation based on the established antimicrobial properties of its constituent chemical motifs. The thiazole ring is a core structure in numerous antibacterial and antifungal agents, valued for its diverse biological activities.[1][2][3][4][5] Simultaneously, nitroaromatic compounds are a known class of antimicrobials that are often activated via bioreduction to produce cytotoxic reactive nitrogen species.[6][7][8][9]

This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. It outlines gold-standard methodologies, explains the scientific causality behind experimental choices, and presents a logical workflow for determining the compound's antimicrobial spectrum and potency. The protocols described herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[10][11][12]

Foundational Concepts: The Scientific Premise

The rationale for investigating this compound is rooted in established medicinal chemistry principles.

  • The Thiazole Scaffold: Thiazole is a prominent five-membered heterocycle found in many FDA-approved drugs, including the antibacterial agent sulfathiazole.[1][4] Its derivatives have been extensively studied and demonstrate a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.[4][13][14] The amphiphilic nature of some thiazole derivatives may facilitate penetration of bacterial cell membranes, contributing to their inhibitory effects against both Gram-positive and Gram-negative bacteria.[3]

  • The Nitroaromatic Moiety: The nitro group (NO₂) is a strong electron-withdrawing group that is a key feature of several antibiotics, such as metronidazole and nitrofurantoin.[6][15] Many nitroaromatic drugs are prodrugs that require reductive activation by bacterial nitroreductase enzymes.[8][9][15][16][17] This process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can damage bacterial DNA and other critical macromolecules, leading to cell death.[6][7][8] The presence of this group in the target compound suggests a potential mechanism of action dependent on the metabolic capabilities of the target microorganisms.[16][18][19]

This strategic combination of a proven heterocyclic scaffold with a bioactivatable functional group provides a strong hypothetical basis for antimicrobial activity.

Experimental Workflow for Antimicrobial Characterization

A tiered approach is recommended to efficiently characterize the antimicrobial profile of a novel compound. The workflow begins with a primary screening to determine the minimum inhibitory concentration (MIC), followed by a secondary assay to establish the minimum bactericidal concentration (MBC).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal Activity A Prepare Compound Stock & Serial Dilutions C Inoculate 96-Well Plates (Broth Microdilution) A->C B Standardize Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate Plates (18-24h at 37°C) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Select Clear Wells from MIC Plate (at and above MIC) E->F Proceed if MIC is promising G Subculture onto Agar Plates F->G H Incubate Agar Plates (24h at 37°C) G->H I Determine MBC (Lowest concentration with ≥99.9% kill) H->I

Figure 1: Overall workflow for determining MIC and MBC.
Key Reagents and Panel Selection
  • Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

  • Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for susceptibility testing of most aerobic bacteria.[10]

  • Bacterial Panel: A representative panel should include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Controls:

    • Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin).

    • Negative Control: DMSO at the highest concentration used in the assay.

    • Sterility Control: Broth only.

    • Growth Control: Broth with inoculum, no compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21][22] The broth microdilution method is a quantitative and standardized technique for this determination.[10][23]

Step-by-Step Methodology
  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to columns 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard 50 µL from column 10. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control.

  • Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[24]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

G A Prepare 2x Compound Stock in CAMHB C Add 100µL of 2x Compound to Well 1 A->C B Add 50µL CAMHB to Wells 2-12 D Perform Serial Dilution (Transfer 50µL from Well 1 to 10) B->D C->D G Add 50µL Inoculum to Wells 1-11 E Prepare 0.5 McFarland Bacterial Suspension F Dilute to Final Inoculum (approx. 5x10^5 CFU/mL) E->F F->G H Incubate Plate (37°C, 18-24h) G->H I Read MIC (Visually inspect for turbidity) H->I

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][22][25] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no colony growth on the agar subculture, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation (Illustrative Data)

Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is a critical parameter; a compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.

Table 1: Illustrative Antimicrobial Activity of this compound

Organism (Strain)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)Positive8162Bactericidal
E. coli (ATCC 25922)Negative16322Bactericidal
P. aeruginosa (ATCC 27853)Negative>64>64-Inactive
Ciprofloxacin (Control)
S. aureus (ATCC 29213)Positive0.250.52Bactericidal
E. coli (ATCC 25922)Negative0.0150.032Bactericidal
P. aeruginosa (ATCC 27853)Negative0.512Bactericidal

Note: The data presented above is hypothetical and for illustrative purposes only.

Discussion of Potential Mechanisms and Next Steps

The antimicrobial activity of this compound likely arises from a multi-faceted mechanism of action. The core thiazole ring could interfere with essential bacterial enzymes, while the nitrophenyl moiety serves as a prodrug element.[1][6] Bacterial nitroreductases, which are flavin-dependent enzymes, can reduce the nitro group, leading to the formation of cytotoxic radicals that damage DNA and proteins.[17][18][19]

Further investigations could include:

  • Time-Kill Assays: To understand the dynamics of bacterial killing over time.

  • Mechanism of Action Studies: Investigating DNA damage, membrane potential disruption, or specific enzyme inhibition.

  • Resistance Studies: Serial passage experiments to determine the frequency and mechanism of resistance development.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

By following this structured, technically rigorous approach, researchers can effectively characterize the in vitro antimicrobial potential of this compound, providing the critical data needed for further drug development consideration.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). SciPharm, 88(4), 45. [Link]

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  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. (2017). African Journal of Microbiology Research, 11(24), 999-1003. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules, 27(19), 6682. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020). Microbe Online. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

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  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014). Molecules, 19(1), 1113-1133. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11468-11484. [Link]

  • Determination of minimum inhibitory concentrations. (2001). Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). International Journal of Molecular Sciences, 22(9), 4837. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). European Cells & Materials, 41, 295-310. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2024). Clinical and Laboratory Standards Institute. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Antioxidants, 10(2), 281. [Link]

  • Nitroaromatic Antibiotics. (2022). MDPI Encyclopedia. [Link]

  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. (2018). Antimicrobial Agents and Chemotherapy, 62(11), e01252-18. [Link]

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The Therapeutic Promise of Nitrophenyl-Thiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] The strategic incorporation of a nitrophenyl moiety to this privileged core has given rise to a class of compounds with a broad spectrum of pharmacological activities, positioning them as compelling candidates for therapeutic development. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of nitrophenyl-thiazole derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols and an analysis of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored building block in the design of compounds targeting a wide array of biological targets.[2] The introduction of a nitrophenyl group can significantly modulate the physicochemical and pharmacological properties of the parent thiazole, often enhancing its potency and selectivity. This guide will systematically dissect the therapeutic potential of this important class of compounds.

Synthesis of Nitrophenyl-Thiazole Derivatives

A cornerstone of drug discovery is the efficient and versatile synthesis of the target compounds. The Hantzsch thiazole synthesis is a classic and widely adopted method for the preparation of 2-aminothiazole derivatives.[3]

General Protocol for the Synthesis of 2-Amino-4-(nitrophenyl)thiazole

This protocol outlines a general procedure for the synthesis of 2-amino-4-(nitrophenyl)thiazole, a common precursor for a variety of therapeutically relevant derivatives.

Materials:

  • Substituted phenacyl bromide (e.g., 4-nitrophenacyl bromide)

  • Thiourea

  • Copper silicate (catalyst)

  • Ethanol

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 1 mmol of the appropriate phenacyl bromide, 1.2 mmol of thiourea, and 10 mol% of copper silicate catalyst.[3]

  • Add 5 ml of ethanol to the flask.[3]

  • Reflux the reaction mixture at 78°C. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).[3]

  • Upon completion of the reaction, filter the mixture to remove the catalyst.[3]

  • Pour the filtrate over crushed ice to precipitate the solid product.[3]

  • Isolate the solid product by filtration and wash with deionized water.

  • Purify the crude product by recrystallization from hot ethanol.[3]

  • Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Anticancer Applications of Nitrophenyl-Thiazole Compounds

A significant body of research highlights the potent anticancer activity of nitrophenyl-thiazole derivatives against various cancer cell lines.[2][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Key Signaling Pathways

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is a hallmark of many cancers.[6] Certain nitrophenyl-thiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[1]

graph PI3K_Akt_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; NitrophenylThiazole [label="Nitrophenyl-Thiazole\nCompound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir=none]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTOR [label="Activates"]; mTOR -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits"]; NitrophenylThiazole -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Caption: Inhibition of the PI3K/Akt signaling pathway by nitrophenyl-thiazole compounds.

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Some nitrophenyl-thiazole derivatives have been identified as potent topoisomerase II inhibitors.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of nitrophenyl-thiazole compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[5]
4c HepG2 (Liver)7.26 ± 0.44[5]
Compound 6g MCF-7 (Breast)6.67 ± 0.39[4]
Compound 6g HeLa (Cervical)4.49 ± 0.32[4]
Compound 6g DU-145 (Prostate)10.38 ± 0.42[4]
Compound 2h MOLT-4 (Leukemia)< 0.01[2]
Compound 2h SW-620 (Colon)< 0.01[2]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9] It is a standard in vitro method for evaluating the cytotoxic potential of anticancer compounds.[7][8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Nitrophenyl-thiazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 103 to 1 x 104 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenyl-thiazole compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Properties of Nitrophenyl-Thiazole Compounds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Several nitrophenyl-thiazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through their role in prostaglandin synthesis.[11] The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[12]

graph COX_Inhibition_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes ArachidonicAcid [label="Arachidonic Acid", shape=ellipse, fillcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#F1F3F4"]; Prostaglandins [label="Prostaglandins", shape=ellipse, fillcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NitrophenylThiazole [label="Nitrophenyl-Thiazole\nCompound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ArachidonicAcid -> COX2; COX2 -> Prostaglandins [label="Synthesis"]; Prostaglandins -> Inflammation [label="Mediates"]; NitrophenylThiazole -> COX2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; }

Caption: Inhibition of the COX-2 pathway by nitrophenyl-thiazole compounds.
Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of nitrophenyl-thiazole compounds is often evaluated in vivo using the carrageenan-induced paw edema model, with the results expressed as the percentage of edema inhibition.

Compound IDDosePercentage Inhibition of Edema (%)Reference
Compound 6a 800 µg/ml76.62[13]
Compound 6a 1600 µg/ml78.81[13]
Compound 6c 400 µg/ml71.20[13]
Compound 6c 800 µg/ml75.65[13]
Compound 6c 1600 µg/ml79.93[13]
Compound 15a 10 mg/kg46.8[14]
Compound 15c 10 mg/kg49.4[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[15][16][17]

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% w/v in sterile saline)

  • Nitrophenyl-thiazole compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test groups), with at least six animals per group.

  • Compound Administration:

    • Administer the vehicle, standard drug, or test compounds to the respective groups, typically via oral gavage or intraperitoneal injection, one hour before the carrageenan injection.[18]

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[19]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.[14]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Potential of Nitrophenyl-Thiazole Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitrophenyl-thiazole derivatives have shown promise as antibacterial and antifungal agents, although the specific mechanisms are still under investigation. Their activity is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Conclusion and Future Directions

Nitrophenyl-thiazole compounds represent a versatile and promising class of molecules with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical applications.

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The Thiazole Scaffold: A Versatile Weapon in the Fight Against Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanisms of Action of Thiazole-Based Antimicrobial Agents

Introduction: The Pressing Need for Novel Antimicrobials and the Rise of the Thiazole Heterocycle

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates an urgent and innovative approach to the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen—standing out as a privileged scaffold in medicinal chemistry.[1][2][3] Thiazole-containing compounds exhibit a remarkable breadth of biological activities, and their derivatives have been extensively investigated for their potential as potent antimicrobial agents.[1][3][4] This guide provides a comprehensive technical overview of the diverse mechanisms of action employed by thiazole-based compounds to exert their antimicrobial effects, offering insights for researchers, scientists, and drug development professionals in the field.

The unique physicochemical properties of the thiazole ring, including its ability to participate in hydrogen bonding, hydrophobic interactions, and metal chelation, contribute to its versatility in interacting with a wide array of biological targets.[4] This guide will delve into the primary molecular targets of thiazole-based antimicrobials, the specific inhibitory actions at these sites, and the experimental methodologies used to elucidate these mechanisms.

I. Disruption of DNA Replication and Integrity: Targeting Bacterial Topoisomerases

A cornerstone of bacterial survival is the efficient replication and maintenance of their genetic material. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial drugs.[5][6][7][8] Several classes of thiazole derivatives have been identified as potent inhibitors of these enzymes, effectively halting DNA synthesis and leading to bacterial cell death.[4][5][6][7]

A. Mechanism of Inhibition: ATPase Site Blockade

Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, many thiazole-based inhibitors target the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[4][6][9] This inhibition prevents the conformational changes required for the enzyme's catalytic cycle, ultimately blocking its function. The interaction of these inhibitors with the ATP-binding pocket is often characterized by key hydrogen bonds and hydrophobic interactions. For instance, studies on pyrazole- and thiazole-containing compounds have revealed that the pyrazole moiety can form hydrogen bonds with conserved aspartate residues and water molecules within the active site, while substituents on the thiazole ring can modulate potency through interactions with other key residues like arginine.[4][7]

The simultaneous inhibition of both DNA gyrase and topoisomerase IV is a particularly attractive strategy, as it can reduce the likelihood of resistance development.[4][7] Certain benzothiazole derivatives have demonstrated potent dual-targeting activity, with IC50 values in the nanomolar range against both enzymes from Gram-positive and Gram-negative pathogens.[4][9]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of thiazole-based topoisomerase inhibitors is intricately linked to their chemical structure. Key SAR findings include:

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly influence inhibitory potency. For example, the presence of a 3-pyridyl moiety at the 2-position of the thiazole can enhance activity by forming an additional hydrogen bond with a conserved arginine residue.[4][7]

  • Lipophilicity: Lipophilic groups at the 4-position of the thiazole ring are generally well-tolerated and can improve activity.[4][7]

  • Core Scaffold Modifications: Modifications to the core scaffold, such as the use of 4,5,6,7-tetrahydrobenzo[d]thiazole, have led to the development of highly potent inhibitors with improved antibacterial activity against Gram-positive strains.[5][6][8]

Experimental Workflow: DNA Gyrase/Topoisomerase IV Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of thiazole compounds against DNA gyrase and topoisomerase IV.

DNA_Gyrase_Inhibition_Workflow start Start: Thiazole Compound Library reaction_setup Reaction Setup: Enzyme, DNA substrate, ATP, and Test Compound start->reaction_setup enzyme_prep Enzyme Preparation: Purified DNA Gyrase or Topoisomerase IV enzyme_prep->reaction_setup incubation Incubation reaction_setup->incubation gel_electrophoresis Agarose Gel Electrophoresis incubation->gel_electrophoresis visualization Visualization & Quantification gel_electrophoresis->visualization ic50_determination IC50 Determination visualization->ic50_determination end End: Potency Assessment ic50_determination->end

Caption: Workflow for determining the IC50 of thiazole compounds against DNA gyrase/topoisomerase IV.

II. Halting Cell Division: The Inhibition of FtsZ

Bacterial cell division is a meticulously orchestrated process, with the filamenting temperature-sensitive mutant Z (FtsZ) protein playing a central role.[10][11] FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the mid-cell, which is essential for cytokinesis.[10][11] Consequently, FtsZ has emerged as a promising target for the development of novel antibiotics.[10][11][12]

A. Mechanism of Action: Disrupting FtsZ Dynamics

Several thiazole derivatives have been shown to interfere with the dynamic assembly and disassembly of FtsZ filaments, ultimately leading to the inhibition of bacterial cell division.[10][12][13] These compounds can exert their effects through various mechanisms:

  • Stimulation of FtsZ Polymerization: Some thiazole-based inhibitors, such as certain thiazole orange derivatives and thiazole-quinolinium compounds, have been found to stimulate FtsZ polymerization.[10][12][13][14] This aberrant stabilization of FtsZ polymers disrupts the dynamic nature of the Z-ring, preventing its constriction and leading to cell filamentation and eventual lysis.[10][12][13]

  • Inhibition of GTPase Activity: The GTPase activity of FtsZ is crucial for the turnover of FtsZ polymers. Some thiazole compounds have been shown to inhibit this activity, further contributing to the disruption of Z-ring dynamics.[15]

B. Cellular Effects and Selectivity

The inhibition of FtsZ by thiazole derivatives manifests as a distinct morphological change in bacteria, with rod-shaped cells becoming elongated due to the failure of cell division.[10][13] A critical aspect of FtsZ inhibitors is their selectivity for the bacterial protein over its eukaryotic homolog, tubulin. Encouragingly, several thiazole-based FtsZ inhibitors have demonstrated low cytotoxicity against mammalian cells and no significant activity on tubulin polymerization, highlighting their potential for selective antibacterial therapy.[10][12]

Experimental Protocol: FtsZ Polymerization Assay

A light scattering assay is a common method to monitor the effect of compounds on FtsZ polymerization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Purified FtsZ protein.

    • Polymerization buffer (e.g., MES buffer with MgCl2 and KCl).

    • GTP solution.

    • Test thiazole compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a cuvette, mix the polymerization buffer and the test compound at various concentrations.

    • Add the purified FtsZ protein and incubate for a short period to allow for compound binding.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding GTP to the cuvette.

  • Data Acquisition:

    • Immediately begin monitoring the change in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer or a dedicated light scattering instrument. An increase in light scattering indicates FtsZ polymerization.

  • Data Analysis:

    • Plot the light scattering intensity as a function of time for each compound concentration.

    • Compare the polymerization kinetics in the presence of the test compound to a vehicle control.

III. Breaching the Fortress: Thiazoles Against Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances.[16][17] Biofilms represent a significant clinical challenge as they exhibit increased tolerance to conventional antibiotics and host immune responses.[16][17] Thiazole-based compounds have demonstrated promising activity in both inhibiting biofilm formation and disrupting established biofilms.[16][17][18]

A. Anti-Biofilm Mechanisms of Action

The anti-biofilm activity of thiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Biofilm Formation: Some thiazole compounds can interfere with the initial stages of biofilm development, such as bacterial attachment to surfaces and the production of the extracellular matrix.[17][18]

  • Disruption of Mature Biofilms: Certain thiazole derivatives have been shown to be effective in disrupting pre-formed biofilms, a crucial attribute for treating chronic biofilm-associated infections.[16]

  • Synergistic Activity with Conventional Antibiotics: Thiazole compounds can act synergistically with existing antibiotics, such as vancomycin, to enhance their efficacy against drug-resistant strains like MRSA and VRSA, and to reduce the biofilm mass of pathogens like Staphylococcus epidermidis.[16]

B. Targeting Virulence: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. QS plays a critical role in regulating virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[19][20][21] Thiazole and benzothiazole derivatives have been identified as potent inhibitors of QS systems.[19][20][21][22]

  • LasR Inhibition in P. aeruginosa: Some thiazole compounds have been shown to act as antagonists of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[19] By blocking the binding of the natural signaling molecule, these inhibitors can prevent the expression of a wide range of virulence factors.

  • AgrC Inhibition in S. aureus: Thiazole-indole hybrid compounds have been identified as inhibitors of the AgrC receptor in the S. aureus accessory gene regulator (agr) QS system, leading to a reduction in the production of secreted virulence factors.[20]

The inhibition of QS is considered an "anti-virulence" strategy, as it aims to disarm the pathogen rather than directly kill it, which may exert less selective pressure for the development of resistance.[20]

Quantitative Data: Anti-Biofilm and Quorum Sensing Inhibition
Compound TypeTarget OrganismActivityPotencyReference
Thiazole DerivativesStaphylococcus aureusBiofilm Formation InhibitionIC50: 0.40–2.03 µM[17]
Thiazole-Indole HybridsStaphylococcus aureusAgrC Quorum Sensing Inhibition-[20]
Benzothiazole DerivativesPseudomonas aeruginosaLasB Quorum Sensing InhibitionIC50: 45.5 - 182.2 µg/mL[21]

IV. Other and Emerging Mechanisms of Action

The versatility of the thiazole scaffold extends to other potential antimicrobial targets:

  • Inhibition of Metabolic Pathways: Sulfathiazole, an early thiazole-containing antibiotic, acts by inhibiting dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria.[1]

  • Tyrosyl-tRNA Synthetase Inhibition: Molecular docking studies have suggested that some isatin-decorated thiazole derivatives may target tyrosyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis.[23][24]

  • MurB Enzyme Inhibition: Docking studies have also pointed to the potential of certain heteroaryl thiazole derivatives to inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis.[25][26]

V. Mechanisms of Resistance to Thiazole-Based Agents

As with any antimicrobial agent, the development of resistance is a significant concern. The primary mechanisms of resistance to thiazole-based compounds are expected to be target-based modifications. For instance, mutations in the genes encoding DNA gyrase, topoisomerase IV, or FtsZ could lead to reduced binding affinity of the inhibitor.[27] Additionally, general resistance mechanisms such as the upregulation of efflux pumps can decrease the intracellular concentration of the drug.[4][8]

Conclusion: A Promising Future for Thiazole-Based Antimicrobials

Thiazole-based compounds represent a rich and versatile class of antimicrobial agents with a diverse array of mechanisms of action. Their ability to target essential bacterial processes, including DNA replication, cell division, biofilm formation, and virulence, underscores their potential to address the growing threat of antimicrobial resistance. The continued exploration of the thiazole scaffold, guided by a deep understanding of its interactions with various molecular targets, holds significant promise for the development of the next generation of effective and durable antimicrobial therapies. Further research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.

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Whitepaper: A Multi-Faceted Approach to the Preliminary Cytotoxicity Assessment of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel chemical entities with therapeutic potential is a cornerstone of drug development. Thiazole derivatives, particularly those containing a nitrophenyl moiety, represent a class of compounds with demonstrated biological activity, ranging from antimicrobial to anticancer effects.[1][2][3] This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of a novel thiazole derivative, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. We move beyond a single-assay mindset, advocating for a multi-faceted approach that interrogates cell viability, membrane integrity, and the mode of cell death. This document is structured to provide not only detailed, field-tested protocols but also the strategic rationale behind each experimental choice, empowering researchers to generate robust, reproducible, and insightful data.

Strategic Imperative: Why a Multi-Assay Approach?

A preliminary cytotoxicity screen is a critical gatekeeping step in the drug discovery pipeline, offering vital insights into a compound's therapeutic window and potential liabilities.[4][5][6] Relying on a single endpoint, however, can be misleading. For instance, a compound might inhibit metabolic activity without causing immediate cell death, or it might induce apoptosis, a controlled form of cell death, versus necrosis, a more inflammatory and damaging process.[7][8] Therefore, a well-rounded preliminary assessment should integrate at least three distinct pillars of inquiry:

  • Metabolic Viability: Does the compound affect the cell's metabolic machinery? This is often the first-pass screening question.

  • Membrane Integrity: Does the compound compromise the physical integrity of the cell membrane, leading to leakage of intracellular components?

  • Mechanism of Cell Death: If the compound is cytotoxic, does it induce a programmed, apoptotic pathway or a necrotic one?

This guide will detail the application of three gold-standard assays to address these questions: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for differentiating apoptosis from necrosis.[9]

Foundational Decision: Cell Line Selection

The choice of cell line is paramount and must be dictated by the ultimate research goal.[10][11][12] There is no single "correct" cell line; the selection must be a deliberate, scientifically justified decision.[13]

  • For Anticancer Screening: A panel of cancer cell lines from different tissue origins is recommended. For example, one might choose:

    • MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.

    • Using multiple lines helps to identify broad-spectrum cytotoxicity versus selective activity.[14]

  • For General Toxicity Assessment: A non-cancerous, "normal" cell line should be included to determine the compound's selectivity index—its ability to target cancer cells over healthy ones.[14]

    • HEK293: A human embryonic kidney cell line, often used as a general model of human cell response.[14]

    • hTERT Gingival Fibroblasts: An immortalized normal human fibroblast cell line, useful for general toxicity studies.[10]

For the purposes of this guide, we will proceed with protocols applicable to adherent cell lines like MCF-7 and A549, which are commonly used in initial cancer-focused screens.

Pillar 1: Assessing Metabolic Viability via MTT Assay

The MTT assay is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Principle of the MTT Assay

The assay's mechanism relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[18] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[15]

Detailed Protocol for MTT Assay

Materials:

  • This compound, dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Selected adherent cell line (e.g., MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile culture plates.

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light).[17][19]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Phosphate-Buffered Saline (PBS).

  • Microplate spectrophotometer.

Workflow:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the seeding medium from the wells.

    • Add 100 µL of the various compound concentrations to the respective wells. Include "untreated control" (medium with DMSO) and "blank" (medium only) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[19]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[18]

    • Measure the absorbance at 570 nm using a microplate reader.[18]

Visualization of MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed 1. Seed Cells (e.g., 10,000 cells/well) adhere 2. Incubate 24h (Allow Adhesion) seed->adhere treat 3. Add Compound Dilutions adhere->treat incubate_treat 4. Incubate 24-72h treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: General workflow for the MTT cytotoxicity assay.

Pillar 2: Assessing Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon damage to the plasma membrane.[20][21]

Principle of the LDH Assay

LDH is present in all eukaryotic cells and is rapidly released when the cell membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis.[8][22] The assay measures LDH activity through a coupled enzymatic reaction. Released LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. A catalyst then uses NADH to reduce a tetrazolium salt into a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[8]

Detailed Protocol for LDH Assay

Materials:

  • Cell cultures treated with this compound as described in the MTT protocol (can be run in parallel).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (provided in kit, for maximum LDH release control).

  • Stop Solution (provided in kit).

  • 96-well flat-bottom plate.

  • Microplate spectrophotometer.

Workflow:

  • Prepare Controls:

    • Untreated Control: Cells treated with vehicle (DMSO) only.

    • Maximum LDH Release Control: Lyse untreated cells with Lysis Buffer 45 minutes before the assay endpoint.

    • Background Control: Culture medium only.

  • Sample Collection:

    • Following the compound incubation period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[20] This allows the original plate of cells to be used for other assays (e.g., MTT).[20]

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Add Stop Solution to each well.

    • Measure the absorbance at 490 nm within one hour.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [ (Compound-Treated LDH Activity - Untreated LDH Activity) / (Maximum LDH Activity - Untreated LDH Activity) ] x 100

This provides a direct measure of membrane damage caused by the compound.

Pillar 3: Distinguishing Apoptosis and Necrosis

Understanding the mechanism of cell death is crucial. Apoptosis is a controlled, non-inflammatory process, often a desirable outcome for anticancer agents, while necrosis is an uncontrolled lysis that can trigger inflammation.[7] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to distinguish these pathways.[9][23]

Principle of the Annexin V/PI Assay
  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC or CF®488A), it can label early apoptotic cells.[23][24]

  • Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeable to live cells and early apoptotic cells with intact membranes.[23] It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost, staining the DNA red.[23]

By using both stains, we can differentiate four cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Primary Necrotic: Annexin V- / PI+ (this population can be small or transient)[7]

Detailed Protocol for Annexin V/PI Assay

Materials:

  • Cells cultured in 6-well plates and treated with the test compound.

  • Annexin V-FITC/CF®488A and Propidium Iodide staining kit.

  • 1X Annexin V Binding Buffer.

  • Cold PBS.

  • Flow cytometer.

Workflow:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with selected concentrations of the compound (e.g., concentrations around the IC50 value determined by MTT/LDH assays).

    • After incubation, harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.[9]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.[9]

    • Collect data for at least 10,000 events per sample.

    • Create a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to visualize the different cell populations.

Visualization of Apoptotic vs. Necrotic Pathways

Cell_Death_Pathways cluster_apoptosis Apoptotic Pathway cluster_necrosis Necrotic Pathway compound This compound cell Target Cell compound->cell ps_flip Phosphatidylserine (PS) Translocation cell->ps_flip Induces swelling Cell Swelling cell->swelling Induces caspase Caspase Activation ps_flip->caspase blebbing Membrane Blebbing caspase->blebbing apoptotic_bodies Formation of Apoptotic Bodies blebbing->apoptotic_bodies membrane_loss Loss of Membrane Integrity swelling->membrane_loss release Release of Intracellular Contents (e.g., LDH) membrane_loss->release

Caption: Divergent pathways of apoptosis and necrosis induced by a cytotoxic agent.

Data Synthesis and Interpretation

The primary output of the viability and membrane integrity assays is the half-maximal inhibitory concentration (IC50).[4][25] This value represents the concentration of the compound required to reduce cell viability or cause 50% cytotoxicity compared to the untreated control.[9][25] A lower IC50 value indicates a more potent compound.[26]

Table 1: Illustrative Cytotoxicity Data for this compound

Cell Line Assay Type Incubation Time (hours) IC50 (µM) [Mean ± SD]
MCF-7 (Breast Cancer) MTT 48 12.5 ± 1.3
A549 (Lung Cancer) MTT 48 28.1 ± 2.5
HEK293 (Normal) MTT 48 > 100

| MCF-7 (Breast Cancer) | LDH Release | 48 | 15.8 ± 1.9 |

Note: Data is hypothetical and for illustrative purposes only.

Interpretation of Combined Results:

  • Potency & Selectivity: In this hypothetical example, the compound shows greater potency against the MCF-7 cell line compared to A549. The IC50 value greater than 100 µM in the HEK293 line suggests good selectivity for cancer cells over this normal cell line.

  • Mechanism: The similar IC50 values from the MTT (metabolic) and LDH (membrane damage) assays suggest that the primary mode of action involves a loss of membrane integrity that correlates with metabolic shutdown.

  • Confirmation: The Annexin V/PI assay would then be used at concentrations around 12-16 µM on MCF-7 cells to determine if this membrane damage is part of a late apoptotic or a primary necrotic process. A high percentage of Annexin V+/PI+ cells would point towards apoptosis.

Conclusion

The preliminary cytotoxicity assessment of a novel compound like this compound requires a thoughtful, multi-pronged strategy. By integrating assays that measure distinct cellular health parameters—metabolic activity (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI)—researchers can build a comprehensive and trustworthy initial profile of a compound's biological activity. This approach minimizes the risk of misinterpretation inherent in single-endpoint assays and provides a robust foundation for subsequent, more detailed mechanistic studies and preclinical development.

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The Discovery of Novel Thiazole Derivatives: A Technical Guide to Unlocking Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure and broad range of pharmacological activities have made it a privileged scaffold in the quest for novel therapeutics.[1][2][3] This guide provides an in-depth exploration of the discovery pipeline for novel thiazole derivatives, from rational design and synthesis to rigorous biological evaluation. It is intended to serve as a practical resource, grounded in scientific integrity and field-proven insights, for professionals dedicated to the advancement of drug discovery.

The Thiazole Scaffold: A Privileged Motif in Drug Design

The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow for a multitude of chemical modifications.[2] This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making thiazole derivatives attractive candidates for targeting a wide array of biological targets. The thiazole nucleus is a key component in numerous FDA-approved drugs, underscoring its clinical significance.[4]

Thiazole derivatives have demonstrated a remarkable spectrum of biological activities, including:

  • Antimicrobial: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][7]

  • Anticancer: Showing promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.[8][9][10][11]

  • Anti-inflammatory: Modulating inflammatory responses, a key factor in numerous chronic diseases.[1]

  • Antiviral: Demonstrating activity against a range of viruses.[1]

  • Enzyme Inhibition: Acting as inhibitors for various enzymes, including acetylcholinesterase and kinases.[12][13]

This inherent biological versatility makes the thiazole scaffold a fertile ground for the discovery of new chemical entities with therapeutic potential.

Strategic Synthesis of Novel Thiazole Derivatives

The synthesis of a diverse library of thiazole derivatives is the first critical step in the discovery process. The choice of synthetic route is paramount and should be guided by factors such as the desired substitution pattern, yield, and scalability.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

One of the most fundamental and widely employed methods for constructing the thiazole ring is the Hantzsch synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.

Conceptual Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiazolium Intermediate reagents->intermediate Condensation product Substituted Thiazole intermediate->product Cyclization & Aromatization

Caption: General scheme of the Hantzsch thiazole synthesis.

Rationale behind Experimental Choices: The selection of the α-haloketone and thioamide starting materials directly dictates the substitution pattern on the final thiazole ring. This allows for the systematic introduction of various functional groups at positions 2, 4, and 5 of the thiazole core, enabling the exploration of structure-activity relationships (SAR).

Protocol: A Representative Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

This protocol provides a generalized procedure for the synthesis of a 2-amino-4-arylthiazole derivative, a common and biologically relevant scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriate α-bromoacetophenone (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask, add thiourea (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred and heated under reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-amino-4-arylthiazole derivative.

  • Characterization: The structure of the synthesized compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The purity of the final compound should be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC) analysis. Consistent spectroscopic data that aligns with the expected structure validates the success of the synthesis.

In Silico Screening: A Computational Approach to Prioritize Candidates

Before embarking on extensive and resource-intensive biological screening, computational methods can be employed to predict the biological potential of the synthesized thiazole derivatives and prioritize the most promising candidates.[14][15]

Computational Drug Design Workflow:

Computational_Workflow library Synthesized Thiazole Derivative Library docking Molecular Docking (Target Protein) library->docking qsar QSAR Modeling library->qsar admet ADMET Prediction docking->admet qsar->admet prioritized Prioritized Candidates for Biological Screening admet->prioritized

Caption: A typical computational workflow for drug design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15] This technique can help identify derivatives with high binding affinities to a specific biological target, such as an enzyme or receptor. The results can provide insights into the key interactions driving binding and guide further structural modifications.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. By building a QSAR model based on a set of known active and inactive compounds, the activity of new, untested derivatives can be predicted.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico tools can predict these properties, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity risks early in the discovery process.[15]

Rigorous Biological Evaluation: From In Vitro Assays to In Vivo Models

The prioritized thiazole derivatives must undergo a battery of biological assays to determine their activity and mechanism of action.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Thiazole-A1632
Thiazole-B816
Thiazole-C>128>128
Ciprofloxacin0.50.25
Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[9]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells or HeLa cervical cancer cells) are seeded in a 96-well plate and allowed to attach overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Data Presentation:

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
Thiazole-X12.518.2
Thiazole-Y5.89.1
Thiazole-Z>100>100
Doxorubicin0.81.2
Mechanistic Studies

Once promising lead compounds are identified, further studies are necessary to elucidate their mechanism of action. For example, if a compound shows potent anticancer activity, its effect on cell cycle progression and apoptosis can be investigated using techniques like flow cytometry.[8][16]

Signaling Pathway Analysis:

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiazole Thiazole Derivative thiazole->mtor Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a thiazole derivative.

Conclusion and Future Directions

The discovery of novel thiazole derivatives with biological potential is a dynamic and multidisciplinary endeavor. By integrating rational design, efficient synthesis, computational screening, and rigorous biological evaluation, researchers can systematically explore the vast chemical space of this privileged scaffold. The insights gained from structure-activity relationship studies will continue to fuel the development of the next generation of thiazole-based therapeutics to address unmet medical needs. The journey from a hit compound to a clinically approved drug is long and challenging, but the remarkable versatility of the thiazole nucleus ensures its enduring importance in the field of drug discovery.

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Methodological & Application

protocol for synthesizing [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol in lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, validated protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the robust and high-yielding Hantzsch thiazole synthesis.[1][2][3] This guide is intended for researchers and scientists, offering a detailed, step-by-step methodology, mechanistic insights, characterization data, and critical safety considerations. The protocol is designed to be self-validating, with clear checkpoints to ensure the successful synthesis and purification of the target compound.

Introduction and Significance

Thiazole ring systems are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The target molecule, this compound, incorporates the pharmacologically significant 4-nitrophenyl group and a versatile hydroxymethyl functional group at the 4-position of the thiazole ring, making it a valuable building block for further derivatization in drug discovery programs.

The selected synthetic strategy is the Hantzsch thiazole synthesis, a classic and reliable method first described in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][4] Its enduring prevalence in organic synthesis is due to its operational simplicity, use of readily available starting materials, and generally high yields.[1][2]

Reaction Scheme and Mechanism

Overall Reaction:

Mechanistic Rationale (Hantzsch Thiazole Synthesis): The reaction proceeds through a well-established multi-step pathway.[1][3]

  • Nucleophilic Attack (SN2): The synthesis initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone. This SN2 reaction forms a cationic intermediate.[5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[5]

Reaction Mechanism Diagram
digraph "Hantzsch_Thiazole_Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Reactants Thioamide [label="4-Nitrothiobenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="1-Chloro-3-hydroxy\npropan-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate1 [label="S-Alkylation Intermediate\n(Cationic)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Intermediate2 [label="Cyclized Intermediate\n(Hemiaminal)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Product Product [label="[2-(4-Nitro-phenyl)-\nthiazol-4-YL]-methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows and Labels Thioamide -> Intermediate1 [label="S Nucleophilic Attack\n(SN2)", color="#34A853"]; Haloketone -> Intermediate1 [color="#34A853"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization", color="#EA4335"]; Intermediate2 -> Product [label="Dehydration\n(-H2O)", color="#FBBC05"]; }

Sources

Application Notes and Protocols: Experimental Design for Testing Antifungal Properties of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable antifungal potential.[1][2][3] The five-membered ring containing sulfur and nitrogen atoms is a key pharmacophore that can be modified to enhance efficacy and selectivity.[1][4] While no thiazole antifungals are currently approved for human use, ongoing research demonstrates their potential against clinically relevant fungi such as Candida albicans and Cryptococcus neoformans.[4] This guide provides a comprehensive framework for the systematic evaluation of novel thiazole compounds, from initial screening to preliminary mechanism of action studies.

The primary mechanism of action for many azole antifungals, including thiazoles, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p or CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function.[5][6][7] By inhibiting this enzyme, thiazole compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in either fungistatic or fungicidal activity.[4][7]

These application notes are designed to provide robust, step-by-step protocols grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10]

Part 1: Initial Screening for Antifungal Activity

The initial phase of testing is designed to determine the minimum inhibitory concentration (MIC) of the thiazole compounds against a panel of relevant fungal pathogens. The broth microdilution method is the gold standard for this purpose.[8][11]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 guidelines for yeasts and provides a standardized method for determining the MIC of antifungal agents.[8]

Objective: To determine the lowest concentration of a thiazole compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Test thiazole compounds

  • Dimethyl sulfoxide (DMSO) for compound solubilization

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Positive control antifungal (e.g., Fluconazole)

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each thiazole compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve a range of test concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Dilute the standardized inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls:

    • Growth Control: Wells containing only medium and inoculum (no compound).

    • Sterility Control: Wells containing only medium.

    • Positive Control: Wells with a known antifungal agent (e.g., Fluconazole).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.

Data Presentation: MIC Values
CompoundC. albicans ATCC 90028 MIC (µg/mL)C. neoformans H99 MIC (µg/mL)A. fumigatus ATCC 204305 MIC (µg/mL)
Thiazole A248
Thiazole B0.512
Fluconazole18>64
Visualization: Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Thiazole Compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Inoculum Standardized Fungal Inoculum Inoculation Inoculate Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate 24-48h at 35°C Inoculation->Incubation ReadMIC Read MIC Endpoint Incubation->ReadMIC

Caption: Workflow for MIC determination via broth microdilution.

Part 2: Characterizing Antifungal Activity

Once promising compounds are identified through MIC screening, further characterization is necessary to understand their fungicidal or fungistatic nature and their rate of killing.

Protocol 2: Time-Kill Assay

This assay provides insight into the pharmacodynamics of an antifungal agent by measuring the rate of fungal killing over time.[12][13]

Objective: To determine if a thiazole compound is fungicidal or fungistatic and to quantify its rate of fungal killing.

Materials:

  • Thiazole compound(s) with known MICs

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator and shaking incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol, adjusting to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640.

  • Test Setup: Prepare flasks containing RPMI 1640 with the thiazole compound at various concentrations relative to its MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with the prepared fungal suspension.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform a serial dilution of each aliquot in sterile saline and plate onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each compound concentration.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Fungistatic activity is characterized by an inhibition of growth without a significant reduction in CFU/mL.

Data Presentation: Time-Kill Assay Results
Time (h)Growth Control (log10 CFU/mL)Thiazole B (2x MIC) (log10 CFU/mL)Thiazole B (4x MIC) (log10 CFU/mL)
05.05.05.0
45.54.84.5
86.24.53.8
127.04.33.1
247.84.2<2.0
Visualization: Time-Kill Assay Workflow

G Inoculum Prepare Fungal Inoculum (10^5 CFU/mL) Setup Inoculate Flasks with Compound Concentrations Inoculum->Setup Incubate Incubate with Shaking at 35°C Setup->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Plate Serial Dilute and Plate on SDA Sample->Plate Count Incubate and Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the antifungal time-kill assay.

Part 3: Investigating Synergy and Mechanism of Action

Exploring the interaction of thiazole compounds with known antifungals and investigating their specific cellular targets are crucial next steps.

Protocol 3: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents, in this case, a thiazole compound and a standard antifungal.[14][15][16]

Objective: To determine if a thiazole compound acts synergistically, additively, indifferently, or antagonistically with another antifungal agent.

Materials:

  • Thiazole compound

  • Standard antifungal (e.g., Fluconazole, Amphotericin B)

  • 96-well microtiter plates

  • Materials for broth microdilution assay

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two drugs. Serially dilute the thiazole compound horizontally and the standard antifungal vertically.

  • Inoculation: Inoculate the plate with a standardized fungal suspension as in the MIC protocol.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Investigating the Mechanism of Action

As thiazoles are predicted to target the ergosterol biosynthesis pathway, experiments can be designed to confirm this.[4][17]

Visualization: Ergosterol Biosynthesis Pathway Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11p/CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Thiazole Thiazole Compound Thiazole->Ergosterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole compounds.

Protocol 4: Ergosterol Quantitation Assay

This assay measures the total ergosterol content in fungal cells after treatment with a thiazole compound. A reduction in ergosterol content is indicative of pathway inhibition.

Objective: To quantify the effect of thiazole compounds on fungal ergosterol levels.

Materials:

  • Fungal culture treated with the thiazole compound

  • Untreated control culture

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer (scanning from 230 to 300 nm)

Procedure:

  • Culture and Treatment: Grow the fungal isolate to mid-log phase and then expose it to the thiazole compound (at its MIC) for a defined period (e.g., 8-16 hours).

  • Cell Harvesting: Harvest the treated and untreated cells by centrifugation and wash them with sterile water.

  • Saponification: Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour to extract sterols.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the sterols into the n-heptane layer.

  • Spectrophotometry: Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peak curve, with absorbance peaks at 295, 282, 271, and 262 nm.

  • Quantification: Calculate the ergosterol content based on the absorbance values at 282 nm and 230 nm. A significant decrease in ergosterol content in the treated sample compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the antifungal properties of novel thiazole compounds. By adhering to standardized protocols and employing a logical progression of experiments, researchers can generate reliable and comprehensive data. This will not only elucidate the antifungal potential of these compounds but also provide critical insights into their mechanism of action, which is essential for further drug development efforts. The combination of in vitro susceptibility testing, pharmacodynamic analysis, and mechanistic studies forms a robust foundation for identifying promising new antifungal candidates.

References

  • Alcazar-Fuoli, L., Mellado, E., Garcia-Effron, G., Lopez, J. F., Grimalt, J. O., Cuenca-Estrella, J. M., & Rodriguez-Tudela, J. L. (2008).
  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. CLSI. [Link]

  • MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Creative Biolabs. [Link]

  • MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

  • ResearchGate. (n.d.). The canonical fungal ergosterol biosynthetic pathway. ResearchGate. [Link]

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]

  • MDPI. (n.d.). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; CLSI guideline M44. CLSI. [Link]

  • Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • EUCAST. (n.d.). EUCAST breakpoints for antifungals. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]

  • Scribd. (n.d.). M27 4th Edition. Scribd. [Link]

  • ProQuest. (n.d.). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. ProQuest. [Link]

  • Sardana, K., Gupta, A., Sadhasivam, S., Gautam, R. K., Khurana, A., Saini, S., Gupta, S., & Ghosh, S. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21. [Link]

  • EUCAST. (n.d.). Fungi (AFST). EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]

  • Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. NCBI. [Link]

  • Kavalopoulos, N., et al. (2025). Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. Scientific Reports. [Link]

  • ACS Publications. (2025). Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy. ACS Infectious Diseases. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]

  • Perea, S., et al. (2002). Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species Determined by Checkerboard, Time-Kill, and Etest Methods. Antimicrobial Agents and Chemotherapy. [Link]

  • Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy. [Link]

  • Prezi. (2025). Thiazole Bioactivity and Drug Applications. Prezi. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Hasbun, R., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • ResearchGate. (2025). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. EUCAST. [Link]

  • Pfaller, M. A. (2005). Antifungal Susceptibility Testing Methods. Current Drug Targets, 6(8), 929-943. [Link]

  • National Center for Biotechnology Information. (n.d.). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. NCBI. [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx2 Wiederhold. [Link]

  • Semantic Scholar. (n.d.). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Antifungal. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NCBI. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]

  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. Creative Biolabs. [Link]

Sources

developing analytical methods for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Abstract

This application note provides a comprehensive guide to developing and validating robust analytical methods for the quantification of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Thiazole derivatives are recognized for their wide range of pharmacological activities, making precise and reliable quantification essential for drug discovery, formulation, and quality control processes.[1] This document details two primary analytical techniques: a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for applications requiring lower detection limits, such as pharmacokinetic studies. Protocols are presented with an emphasis on the scientific rationale behind methodological choices, ensuring the development of a self-validating, fit-for-purpose analytical system in accordance with international guidelines.

Introduction and Strategic Rationale

This compound is a molecule featuring a thiazole core, a structure known to be a versatile scaffold in medicinal chemistry.[1] Accurate determination of this analyte in various matrices, from active pharmaceutical ingredients (API) to complex biological fluids, is critical for advancing its development. The selection of an appropriate analytical method is dictated by the specific requirements of the analysis, primarily the required sensitivity, selectivity, and the nature of the sample matrix.

The molecular structure of the analyte, characterized by the strongly chromophoric 4-nitrophenyl group, makes it an ideal candidate for UV-Visible (UV-Vis) spectrophotometric detection.[2][3] While direct UV-Vis spectrophotometry offers a simple and rapid means for quantification in pure solutions, it lacks the specificity needed to resolve the analyte from potential impurities, excipients, or degradation products.[4][5] Therefore, chromatographic separation is imperative for reliable quantification in most practical scenarios.

This guide focuses on two complementary chromatographic techniques:

  • RP-HPLC-UV: This is the cornerstone method for quality control, purity assessment, and formulation analysis. It offers a balance of specificity, precision, and cost-effectiveness. The methodology is built upon established principles for analyzing nitroaromatic compounds and thiazole derivatives.[6][7]

  • LC-MS/MS: This technique is indispensable when high sensitivity and specificity are paramount, particularly for quantifying the analyte in complex biological matrices. Its ability to monitor specific parent-to-product ion transitions provides unparalleled selectivity, minimizing matrix interference.[8][9]

All method development and validation procedures outlined herein are based on the principles established by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure the analytical procedure is demonstrably fit for its intended purpose.[10][11][12]

Analyte Physicochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₃S

  • Molecular Weight: 236.25 g/mol

  • Chemical Structure:

    
    (A representative image of the chemical structure would be placed here in a formal document.)
    

Primary Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC method provides specific, accurate, and precise quantification of this compound and is suitable for assay and impurity determination.

Scientific Principle

Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte is introduced into the system via a polar mobile phase and passes through a column packed with a nonpolar stationary phase (e.g., C18). The analyte partitions between the two phases, and its retention is controlled by its polarity and the composition of the mobile phase. The strong UV absorbance of the nitrophenyl moiety allows for sensitive detection and quantification based on the Beer-Lambert Law.[13]

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid or Phosphoric Acid (for pH adjustment)

    • Reference Standard: this compound (purity >99%)

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Methanol.

  • Filter the mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.[14] The use of a buffer or acid is crucial for maintaining a consistent pH, which ensures reproducible retention times by controlling the ionization state of the thiazole ring.

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Step 3: Sample Preparation

  • Accurately weigh the sample (e.g., powdered drug product) and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions The following are robust starting conditions that should be optimized as needed.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase Gradient: 70% A / 30% B to 30% A / 70% B over 10 minA gradient elution ensures that the main analyte is eluted with a good peak shape while also eluting any potential late-eluting impurities.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6][7]
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.[14]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 238 nm or 290 nmThe nitroaromatic group provides strong absorbance in this region.[6][7] A full UV scan using the DAD should be performed on a standard to determine the absorbance maximum (λmax) for optimal sensitivity.
Run Time 15 minutesAllows for elution of the analyte and re-equilibration of the column.

Step 5: Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Quantify the analyte in the sample preparations by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep_Standards Prepare Calibration Standards HPLC_System HPLC System: - Pump - Autosampler - Column Oven Prep_Standards->HPLC_System Inject Prep_Samples Prepare & Filter Test Samples Prep_Samples->HPLC_System Inject Prep_Mobile_Phase Prepare & Degas Mobile Phase Prep_Mobile_Phase->HPLC_System Pump Separation Separation on C18 Column HPLC_System->Separation Detection UV Detection (e.g., 238 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Calculate Sample Concentration Chromatogram->Quantification Calibration->Quantification Linear Regression Eq.

Caption: Workflow for quantification by RP-HPLC-UV.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure that the analytical method is reliable and suitable for its intended purpose, a comprehensive validation study must be performed.[11][12] The following parameters must be evaluated according to ICH guidelines.[10][15][16]

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak purity index > 0.995 (DAD). Baseline resolution (>1.5) between analyte and potential interfering peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy To measure the closeness of the test results to the true value.Mean % recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[8]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 1.0% for ≥6 replicates at 100% concentration. Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days, analysts, or equipment.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. The LOQ must be precise and accurate.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after varying parameters like flow rate (±10%), column temp. (±5°C), mobile phase pH (±0.2).
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are critical for establishing the stability-indicating nature of the method.[17] The analyte is subjected to stress conditions to produce degradation products, and the HPLC method must be able to resolve the parent analyte peak from all degradant peaks.

Protocol:

  • Prepare Solutions: Prepare solutions of the analyte (~100 µg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug and solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all stressed samples by the proposed HPLC method.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are successfully separated from the main analyte peak.

Method Validation Logic Diagram

Validation_Logic Goal Fit-for-Purpose Validated Method Specificity Specificity Goal->Specificity Accuracy Accuracy Goal->Accuracy Precision Precision Goal->Precision Linearity Linearity & Range Goal->Linearity Sensitivity Sensitivity (LOD/LOQ) Goal->Sensitivity Robustness Robustness Goal->Robustness Forced_Deg Forced Degradation Studies Specificity->Forced_Deg Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

Application Notes & Protocols: A Framework for Evaluating the In Vitro Efficacy of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The novel compound, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, combines this heterocyclic core with a nitrophenyl moiety, a substitution pattern often associated with potent pharmacological effects, including anticancer and antimicrobial properties.[2][3] The initial evaluation of such a candidate molecule is a critical phase in drug discovery, requiring a systematic and robust series of in vitro cell-based assays to determine its efficacy and elucidate its mechanism of action.[4]

This guide provides a comprehensive framework of cell culture techniques to characterize the biological effects of this compound. We will proceed through a logical workflow, beginning with broad-spectrum cytotoxicity screening, followed by detailed investigations into the induced mode of cell death, effects on cell cycle progression, and finally, analysis of key protein markers to probe the underlying molecular pathways. Each protocol is designed to be a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

Experimental Workflow Overview

The evaluation of a novel compound follows a tiered approach. We first determine if the compound has a biological effect (cytotoxicity), then investigate how it works (mechanism), and finally, what specific pathways it affects. This workflow ensures that resources are spent efficiently, with each step building upon the results of the last.

G A Determine IC50 (Cytotoxicity Assay) B Characterize Cell Death (Apoptosis vs. Necrosis Assay) A->B If cytotoxic C Analyze Cell Cycle Progression (Cell Cycle Analysis) A->C If cytostatic or cytotoxic D Investigate Protein Markers (Western Blotting) B->D If apoptosis is induced

Figure 1: A tiered experimental workflow for evaluating the in vitro efficacy of a novel compound.

Section 1: Initial Efficacy Screening - The Cytotoxicity Assay

Principle and Rationale

The first step in evaluating any potential therapeutic agent is to determine its effect on cell viability.[5] Cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[6] A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. This value is a critical benchmark for a compound's potency.

We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method. The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[7]

Protocol 1: Determining IC50 via MTT Assay

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (Compound 'NPTM')

  • Sterile DMSO (for stock solution)

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and calculate the required volume to seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a 10 mM stock solution of NPTM in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in complete growth medium. Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the serially diluted NPTM solutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Exposure Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed NPTM concentration and use non-linear regression analysis to determine the IC50 value.

Cell LineTissue of OriginIC50 of NPTM (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.2
HCT116Colon Carcinoma8.9
BJNormal Fibroblast> 100
Table 1: Hypothetical IC50 values for this compound (NPTM) across various human cell lines. A higher IC50 in a non-cancerous cell line like BJ suggests potential tumor selectivity.

Section 2: Elucidating the Mechanism of Cell Death

Principle and Rationale

Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Cells can die via two main pathways: apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury).[9][10] Apoptosis is a highly regulated process characterized by distinct morphological changes, including membrane blebbing, cell shrinkage, and chromatin condensation.[9] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11]

The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these states.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[11] PI is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] Flow cytometry is used to quantify the fluorescent signals from individual cells, allowing for precise population analysis.[12][13]

Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

Materials:

  • Cells seeded and treated in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with NPTM at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells. To detach adherent cells, wash with PBS and use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells for each sample.[4]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Dilution: After incubation, add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (primarily).

Treatment (MCF-7 Cells)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Untreated Control95.12.52.1
NPTM (0.5x IC50)70.322.86.5
NPTM (1x IC50)45.241.512.8
NPTM (2x IC50)15.855.927.7
Table 2: Hypothetical data from Annexin V/PI flow cytometry analysis of MCF-7 cells treated with NPTM for 24 hours, showing a dose-dependent increase in apoptosis.

Section 3: Investigating Effects on Cell Proliferation

Principle and Rationale

In addition to inducing cell death, many anticancer agents function by halting cell proliferation through cell cycle arrest.[14] The cell cycle is divided into four main phases: G1 (growth), S (DNA synthesis), G2 (pre-mitosis), and M (mitosis). The amount of DNA within a cell doubles during the S phase and is halved during mitosis.[13]

By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), we can quantify the DNA content of each cell in a population using flow cytometry.[12][15] This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases. A compound-induced block at a specific checkpoint will cause an accumulation of cells in the corresponding phase. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[13]

Protocol 3: Cell Cycle Analysis via PI Staining

Materials:

  • Cells seeded and treated in 6-well plates

  • Cold 70% Ethanol

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells as described in Protocol 2. Harvest both floating and adherent cells.

  • Washing: Wash the collected cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for permeabilizing the cells and must be done gently to prevent cell clumping.[13]

  • Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[15] The software's cell cycle analysis model can then be used to quantify the percentage of cells in each phase.

Treatment (HCT116 Cells)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control55.428.116.5
NPTM (0.5x IC50)50.125.524.4
NPTM (1x IC50)30.715.254.1
NPTM (2x IC50)18.99.871.3
Table 3: Hypothetical cell cycle distribution data for HCT116 cells treated with NPTM for 24 hours, indicating a significant G2/M phase arrest.

Section 4: Target Pathway Deconvolution via Western Blot

Principle and Rationale

Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[16] It combines the protein-separating power of gel electrophoresis with the specificity of antibody-antigen binding.[17] This method is invaluable for confirming the molecular events suggested by previous assays. For example, if a compound induces apoptosis, we would expect to see an increase in the cleaved (active) forms of key apoptotic proteins like caspases and PARP (Poly (ADP-ribose) polymerase).[9]

This protocol will focus on detecting Cleaved Caspase-3 and Cleaved PARP, which are hallmark indicators of apoptosis execution.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., NPTM Treatment) Procaspase_8 Pro-caspase-8 Apoptotic_Stimulus->Procaspase_8 Caspase_8 Caspase-8 (Active) Procaspase_8->Caspase_8 Procaspase_3 Pro-caspase-3 Caspase_8->Procaspase_3 Caspase_3 Caspase-3 (Active) Procaspase_3->Caspase_3 PARP PARP (116 kDa) Caspase_3->PARP Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Figure 2: Simplified schematic of an apoptotic cascade leading to the cleavage of Caspase-3 and PARP.

Protocol 4: Western Blotting for Apoptotic Markers

Materials:

  • Cells seeded and treated in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF membrane, and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Cleaved Caspase-3, rabbit anti-PARP, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as previously described. After treatment, wash cells with cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold RIPA buffer.[18] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[19]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.

Protein TargetUntreated ControlNPTM (1x IC50)Description of Change
Cleaved Caspase-3-+++Significant increase in active form
PARP (Full-length, 116 kDa)++++Decrease in full-length form
Cleaved PARP (89 kDa)-+++Significant increase in cleaved fragment
β-actin (Loading Control)++++++No significant change
Table 4: Hypothetical Western Blot results confirming apoptosis induction by NPTM, indicated by the appearance of cleaved apoptotic markers. Intensity is represented qualitatively (- for none, +++ for strong).

Summary and Future Directions

This guide outlines a foundational, multi-parametric approach to characterize the in vitro efficacy of this compound. The described workflow allows a researcher to systematically determine the compound's potency (IC50), primary mode of action (apoptosis), and its effect on cell cycle progression, while also confirming these findings at the molecular level through protein analysis.

The hypothetical data presented suggest that NPTM is a potent cytotoxic agent that induces apoptosis and causes a G2/M cell cycle arrest in cancer cells, with selectivity over non-cancerous cells. Following this initial characterization, further studies could involve more advanced techniques such as Cellular Thermal Shift Assays (CETSA) to identify direct protein targets, or proteomic analyses to uncover broader effects on cellular signaling pathways.[20][21] These robust and reproducible protocols provide the essential data needed to make informed decisions about the future development of this promising compound.

References

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  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 549-561. Available at: [Link]

  • Coles, S. J., et al. (2015). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o813–o814. Available at: [Link]

  • MDPI. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

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Sources

Application Note: High-Throughput Screening Strategies for Novel [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Analogs of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, in particular, represent a chemical space of significant interest for drug discovery. The nitro-phenyl group combined with the thiazole core suggests potential for diverse molecular interactions, making this class of compounds amenable to high-throughput screening (HTS) against various biological targets. This guide provides a comprehensive framework for developing and executing robust HTS campaigns for this compound family, from initial assay design to hit validation, ensuring scientific rigor and maximizing the potential for lead discovery.

Section 1: Pre-Screening Considerations: Compound & Target

Before embarking on a large-scale screen, it is critical to understand both the properties of the compound class and the nature of the intended biological target.

Physicochemical Properties & Potential Liabilities

The this compound scaffold has features that require consideration during assay development:

  • Potential for Autofluorescence: Aromatic systems, particularly those with nitro groups, can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.

  • Solubility: Like many heterocyclic compounds, analogs may have limited aqueous solubility, requiring careful selection of assay buffers and DMSO concentrations.

  • Promiscuity and Frequent Hitters: Thiazole-containing compounds, especially 2-aminothiazoles, have been noted as potential "frequent hitters" in HTS campaigns.[1] These are compounds that appear active in many screens due to non-specific mechanisms like aggregation, redox cycling, or assay interference.[4][5][6] Early implementation of counter-screens and orthogonal assays is essential to eliminate these false positives.[6][7]

Target Selection & Assay Strategy

The broad bioactivity of thiazole derivatives means they could be screened against various target classes.[8][9][10] Protein kinases, in particular, are a well-established target class for which numerous HTS technologies have been developed.[11] The choice between a target-based screen and a phenotypic screen will fundamentally shape the campaign.

  • Target-Based Screening: Focuses on the direct interaction of a compound with a purified, isolated biological target (e.g., a specific kinase or enzyme). This approach is highly mechanistic but requires a priori knowledge of the target.

  • Phenotypic Screening: Measures the effect of a compound on the phenotype of a cell or organism, without prior knowledge of the specific molecular target. This can uncover novel mechanisms of action but requires more complex downstream efforts for target deconvolution.

For the purposes of this guide, we will focus on a target-based approach against a protein kinase, as it represents a common and well-defined HTS workflow.[11][12]

Section 2: Assay Development & HTS Strategy

A successful HTS campaign relies on a robust, sensitive, and reproducible assay. The selection of the assay technology is paramount.

Selecting the Primary Screening Assay

Several technologies are suitable for screening kinase inhibitors.[13][14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice due to its high sensitivity, low background, and resistance to interference from fluorescent compounds.[15][16][17]

Why TR-FRET? TR-FRET combines the principles of FRET with the long-lifetime fluorescence of lanthanide donors (e.g., Europium, Terbium).[16][18] A time delay is introduced between the excitation pulse and signal detection, which allows short-lived background fluorescence from library compounds or plastics to decay, significantly improving the signal-to-noise ratio.[18][19]

Another powerful technology is AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), which is a bead-based assay that can detect molecular interactions over a longer distance (up to 200 nm) than FRET.[20][21] When donor and acceptor beads are brought into proximity by a binding event, singlet oxygen produced by the donor bead diffuses to the acceptor bead, triggering a chemiluminescent signal.[20][21][22][23]

The following diagram illustrates a typical HTS workflow, from library preparation to validated hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Triage Compound_Library Compound Library (Thiazole Analogs) Assay_Ready_Plates Assay-Ready Plates (Pre-spotted Compounds) Compound_Library->Assay_Ready_Plates Dispensing Primary_Screen Primary HTS (e.g., TR-FRET Kinase Assay) Single Concentration Assay_Ready_Plates->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Triage Counter_Screen Counter-Screen (e.g., Viability Assay) Remove Cytotoxic Hits Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Confirm On-Target Activity Counter_Screen->Orthogonal_Assay Validated_Hits Validated Hits (Confirmed, On-Target, Non-Toxic) Orthogonal_Assay->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Quality Control: The Z'-Factor

The robustness of an HTS assay is quantified by the Z'-factor.[24][25] This statistical parameter measures the separation between the positive and negative controls, taking into account the data variation.[26][27]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn| [24]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[26][27]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[26][27]
< 0UnacceptableControl signals overlap; the assay is not suitable for screening.[26][27]

An initial pilot screen using a small subset of the library is performed to ensure the assay achieves a Z'-factor of >0.5 before committing to the full screen.[24]

Section 3: Detailed Protocols

The following protocols provide step-by-step methodologies for a primary screen, a counter-screen, and an orthogonal confirmation assay.

Protocol 1: Primary Screen - TR-FRET Kinase Inhibition Assay

This protocol describes a generic TR-FRET assay to identify inhibitors of a target kinase. It assumes the use of a terbium (Tb)-labeled antibody that recognizes a phosphorylated substrate and a fluorescent tracer (e.g., GFP) on the substrate.

TR_FRET_Principle cluster_no_inhibition No Inhibition (High FRET) cluster_inhibition Inhibition (Low FRET) Kinase_Active Active Kinase Phospho_Substrate P-Substrate-GFP Kinase_Active->Phospho_Substrate Phosphorylation Substrate_GFP Substrate-GFP Substrate_GFP->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation FRET TR-FRET Signal Phospho_Substrate->FRET Binding & Energy Transfer Ab_Tb Antibody-Tb Ab_Tb->FRET Binding & Energy Transfer Kinase_Inactive Inhibited Kinase No_FRET No TR-FRET Kinase_Inactive->No_FRET No Reaction Substrate_GFP2 Substrate-GFP Substrate_GFP2->No_FRET No Reaction ATP2 ATP ATP2->No_FRET No Reaction Inhibitor Thiazole Analog Inhibitor->Kinase_Inactive

Caption: Principle of a competitive TR-FRET kinase assay.

Materials:

  • Target Kinase

  • Kinase Substrate (GFP-tagged)

  • ATP

  • Anti-phospho-substrate Antibody (Terbium-labeled)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (thiazole analogs) in DMSO

  • Low-volume, 384-well black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate wells for a final screening concentration of 10 µM. Include columns for positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Enzyme & Substrate Addition: Prepare a mix of kinase and GFP-substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare the detection mix containing the Tb-labeled antibody in detection buffer. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission reads at two wavelengths (e.g., ~665 nm for the acceptor and ~620 nm for the donor).[18]

  • Data Analysis: Calculate the ratio of the acceptor to donor emission. Normalize the data to the controls (% inhibition) and identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Counter-Screen - Cell Viability/Cytotoxicity Assay

This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay to eliminate compounds that inhibit the primary target due to general cytotoxicity.[28][29] The assay quantifies ATP, an indicator of metabolically active cells.[28]

Materials:

  • A relevant cell line (e.g., HEK293 or a cancer cell line)

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® 2.0 Reagent[30]

  • Opaque-walled 384-well plates suitable for cell culture and luminescence

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed cells into the 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 25 µL of culture medium. Incubate for 24 hours.

  • Compound Addition: Add the hit compounds to the cells at the same concentration used in the primary screen (e.g., 10 µM).

  • Incubation: Incubate the plates for a period relevant to the primary assay or a standard cytotoxicity timeframe (e.g., 24-48 hours).

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[30]

  • Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in the well (25 µL).[29][30][31]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29][30][31]

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: A significant decrease in luminescence compared to vehicle-treated cells indicates cytotoxicity. Hits showing >20-30% cytotoxicity are typically flagged and deprioritized.

Protocol 3: Orthogonal Assay - AlphaLISA Kinase Inhibition Assay

An orthogonal assay confirms that the activity of a hit compound is genuine and not an artifact of the primary assay technology.[7] This AlphaLISA protocol measures the same biological event (kinase phosphorylation) but uses a different detection modality.

Materials:

  • Target Kinase

  • Biotinylated Substrate

  • Anti-phospho-substrate Antibody (conjugated to AlphaLISA Acceptor beads)

  • Streptavidin-coated Donor beads

  • ATP, Assay Buffer, Test Compounds, and Plates as in Protocol 1.

  • Alpha-enabled plate reader

Procedure:

  • Compound Plating & Kinase Reaction: Follow steps 1-4 from the TR-FRET protocol. The kinase reaction is performed in a small volume (e.g., 5 µL).

  • Detection Mix Preparation: Prepare a mix of Acceptor beads conjugated to the anti-phospho-antibody and Streptavidin-Donor beads in AlphaLISA buffer.

  • Detection: Add 5 µL of the bead mixture to the completed kinase reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Read Plate: Read the plate on an Alpha-enabled reader (excitation at 680 nm, emission at 615 nm).[32]

  • Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the kinase. Results should be correlated with the primary TR-FRET screen.

Section 4: Hit Confirmation & Triage

Primary hits must undergo a rigorous validation process to confirm their activity and filter out artifacts.[7]

  • Hit Re-confirmation: Re-test the primary hits in the same TR-FRET assay to confirm activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 point half-log dilutions) to determine their potency (IC50).

  • Cytotoxicity Counter-Screen: Perform the CellTiter-Glo® assay as described above.

  • Orthogonal Assay Confirmation: Confirm active, non-cytotoxic hits in the AlphaLISA assay.

  • Frequent Hitter Analysis: Check hits against historical screening data and computational filters to flag known promiscuous scaffolds or reactive functional groups.[4][5]

The table below shows hypothetical data for a set of primary hits undergoing this triage process.

Compound IDPrimary Screen (% Inhibition @ 10µM)TR-FRET IC50 (µM)Cell Viability (% of Control @ 10µM)Orthogonal AlphaLISA IC50 (µM)Decision
NP-T-00185.21.298.51.5Progress
NP-T-00278.92.515.33.1Deprioritize (Cytotoxic)
NP-T-00365.45.195.1> 50Deprioritize (Assay Artifact)
NP-T-00492.10.892.40.9Progress
NP-T-00571.58.945.710.2Deprioritize (Cytotoxic)

Conclusion

A systematic and multi-faceted HTS strategy is crucial for successfully identifying viable lead compounds from a library of this compound analogs. By employing a robust primary assay like TR-FRET, validating its performance with the Z'-factor, and implementing a rigorous hit triage cascade that includes cytotoxicity and orthogonal assays, researchers can efficiently filter out false positives and focus resources on the most promising, mechanistically sound hits. This structured approach significantly enhances the probability of translating initial screening hits into a successful drug discovery program.

References

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • Nissink, J. W. M., & Blackburn, S. (2014). Quantification of frequent-hitter behavior based on historical high-throughput screening data. Future Medicinal Chemistry. [Link]

  • Wikipedia. Z-factor. [Link]

  • Chodkowski, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

  • Raczynska, P., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay Protocol. [Link]

  • Baker, D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. [Link]

  • BMG LABTECH. TR-FRET Measurements. [Link]

  • Islam, M. R., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Cambridge MedChem Consulting. Frequent Hitters. [Link]

  • National Center for Biotechnology Information. Principles of TR-FRET. Assay Guidance Manual. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • MDPI. Synthesis and Screening of Some Novel Thiazole, Bithiazole and Thiazolidin-4-One Compounds with Biological Activity. Molecules. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Sonar, J. P., et al. (2020). SYNTHESIS AND ANTI-PROLIFERATIVE SCREENING OF NEW THIAZOLE COMPOUNDS. European Chemical Bulletin. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Dahlin, J. L., et al. (2019). Statistical models for identifying frequent hitters in high throughput screening. Scientific Reports. [Link]

  • Kumar, A., & Narasimhan, B. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Fricke, N., et al. Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Revvity. (2024). Step up your research with AlphaLISA™ immunoassays. YouTube. [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Lab Hacks. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • Patel, N. B., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

  • Patel, M. K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Nath, S. R., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Chemical Biology. [Link]

  • Carossino, M., et al. (2022). Cell Surface Vimentin Is an Attachment Factor That Facilitates Equine Arteritis Virus Infection In Vitro. Viruses. [Link]

Sources

Application Notes & Protocols: Formulation of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of the novel chemical entity [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol for preclinical in vivo research. Due to the physicochemical characteristics typical of nitrophenyl and thiazole-containing structures—namely high lipophilicity and poor aqueous solubility—a systematic approach to vehicle selection and preparation is paramount for ensuring accurate, reproducible, and meaningful study outcomes.[1][2] This guide details pre-formulation assessment, outlines rational formulation strategies, provides step-by-step protocols for vehicle preparation, and establishes methods for quality control and stability assessment. The causality behind each strategic choice is explained to empower researchers to adapt these principles to their specific experimental needs.

| Pre-formulation Assessment: The Foundation of a Successful Study

Before any formulation is attempted, a foundational understanding of the compound's physicochemical properties is essential.[1][3] This initial characterization is not merely procedural; it directly dictates the viable formulation strategies and prevents costly errors and misleading in vivo results. Most new chemical entities (NCEs) exhibit poor water solubility, a characteristic that poses significant challenges to achieving adequate bioavailability for preclinical screening.[1][4]

Key Physicochemical Parameters

A thorough characterization of this compound should be performed. The data in the table below are representative of similar nitrophenyl-thiazole structures and serve as a predictive baseline.[5][6][7]

ParameterPredicted Value/RangeImplication for Formulation
Aqueous Solubility < 0.1 mg/mLA simple aqueous solution (e.g., saline, PBS) is not feasible. Enhancement strategies are required.[1]
LogP (Octanol/Water) > 2.0High lipophilicity suggests good membrane permeability but poor solubility in aqueous vehicles. Lipid-based or co-solvent systems may be effective.[3]
pKa Not readily availableIf ionizable groups exist, pH adjustment could be a simple method to enhance solubility. For every pH unit away from the pKa, solubility can increase 10-fold.[8][9]
Physical Form & M.P. Crystalline Solid, >200 °CThe high melting point suggests strong crystal lattice energy, which contributes to poor solubility. Particle size reduction may be necessary for suspension formulations.[3][10]

The logical workflow for formulation development begins with this assessment, guiding the scientist toward the most appropriate vehicle system.

G cluster_2 Phase 3: Formulation Path A Determine Physicochemical Properties (Solubility, LogP, pKa) B Solubility > 1 mg/mL in Aqueous Buffer? A->B C Simple Aqueous Solution (Saline/PBS) B->C  Yes D Complex Formulation Required B->D No   G A Prepare Formulation (Solution or Suspension) B Visual Inspection (Clarity, Homogeneity) A->B C Concentration Analysis (HPLC-UV) B->C  Pass F FAIL: Reformulate B->F Fail   D Bench-Top Stability (e.g., 24-hour assessment) C->D  Pass (Concentration ±10% of Target) C->F Fail   E Release for In Vivo Dosing D->E  Pass (Stable & Homogenous) D->F Fail  

Sources

Application Notes & Protocols: Characterizing [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: From Novel Compound to Validated Chemical Probe

The compound [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol belongs to the nitrophenyl thiazole class of molecules. While this specific molecule is not yet established as a validated chemical probe with a well-defined biological target, the thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents.[1][2][3] Derivatives of nitrophenyl thiazole have shown promise in diverse areas, including oncology, infectious diseases, and neurodegenerative disorders, by modulating the activity of various protein targets.[4][5][6]

Small molecule chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets.[7][8] A high-quality chemical probe must be potent, selective, and well-characterized to provide clear and reproducible insights into protein function.[9][10] This document serves as a comprehensive guide for researchers on how to approach the characterization of a novel compound like this compound to assess its potential as a chemical probe. The following sections will outline a logical, step-by-step workflow, from initial physicochemical assessment to cell-based target validation assays.

Foundational Characterization: Physicochemical Properties

Before embarking on biological assays, it is crucial to understand the fundamental chemical and physical properties of the compound. This information is vital for ensuring proper handling, storage, and interpretation of experimental results.

PropertyValue (Calculated/Predicted)Significance for Experimental Design
Molecular Formula C₁₀H₈N₂O₃SEssential for calculating molar concentrations.
Molecular Weight 236.25 g/mol Required for preparing stock solutions of known concentration.
Solubility Predicted to be poorly soluble in water. Soluble in DMSO and other organic solvents.Determines appropriate solvents for stock solutions and final assay concentrations. It's critical to avoid compound precipitation in aqueous assay buffers.
Stability Assess stability in solution (e.g., by HPLC-MS) over time at various temperatures.Unstable compounds can lead to inconsistent results. Stock solutions should be stored appropriately (e.g., at -20°C or -80°C) and ideally prepared fresh.
Purity >95% (as determined by HPLC)Impurities can cause off-target effects and confound data interpretation. Purity should be confirmed before use.

Pro-Tip: Always prepare a high-concentration stock solution in 100% DMSO. For aqueous-based assays, perform serial dilutions to minimize the final DMSO concentration (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Strategic Workflow for Chemical Probe Characterization

The journey from a novel compound to a validated chemical probe involves a phased approach. The following workflow outlines a logical progression of experiments designed to identify the biological activity, target(s), and mechanism of action of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Characterization cluster_3 Phase 4: Probe Validation A Phenotypic Screening (e.g., Antiproliferative Assay) C Target Deconvolution (If active in phenotypic screen) A->C Identifies cellular effect B Broad-Spectrum Kinase Panel D Dose-Response & IC50 Determination (for identified hits) B->D Identifies biochemical hits C->D E Orthogonal Assays (e.g., different technology platform) D->E Confirms hit F Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) E->F G Downstream Pathway Analysis (e.g., Western Blot for phosphorylation) F->G Confirms on-target activity in cells H Selectivity Profiling (in cells) G->H I Inactive/Negative Control Synthesis H->I Establishes structure-activity relationship J Definitive Phenotype-Target Linkage I->J

Caption: A strategic workflow for the characterization of a novel chemical probe.

Experimental Protocols: A Practical Guide

Given that nitrophenyl thiazole derivatives have reported anticancer activity, a logical starting point is to screen this compound for its effect on cancer cell proliferation.[5][6]

Protocol 1: Antiproliferative Activity Assessment using a Resazurin-Based Assay

This protocol measures cell viability by quantifying the metabolic reduction of resazurin (a non-fluorescent blue dye) to the highly fluorescent resorufin by living cells.

A. Materials

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (test compound)

  • DMSO (vehicle control)

  • Staurosporine or another known cytotoxic agent (positive control)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

B. Step-by-Step Procedure

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include wells for "vehicle control" (medium with 0.5% DMSO) and "positive control" (a known cytotoxic agent).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the cell line's doubling time.

  • Viability Assay:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

C. Data Analysis and Interpretation

  • Subtract the background fluorescence (from wells with medium only).

  • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration).

Expected Outcome: If the compound has antiproliferative effects, you will observe a dose-dependent decrease in cell viability, allowing for the determination of an IC₅₀ value. This provides the first piece of evidence for its biological activity and potency in a cellular context.

Protocol 2: Kinase Inhibition Profiling (Biochemical Assay)

Many small molecules exert their effects by inhibiting protein kinases. Screening the compound against a panel of kinases can rapidly identify potential molecular targets. This is often performed as a service by specialized companies.

A. Conceptual Workflow

  • Compound Submission: Provide the compound at a specified concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO).

  • Screening: The CRO will screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).

  • Data Reporting: The results are typically reported as "% inhibition" at the tested concentration.

B. Interpretation of Results

  • Primary Hits: Kinases that are inhibited by >50% at the lower concentration (e.g., 1 µM) are considered primary hits.

  • Selectivity: The number of inhibited kinases provides an initial measure of selectivity. A compound that inhibits only a few kinases is more desirable as a specific probe.

C. Follow-up Actions

  • For any confirmed hits, the next step is to perform dose-response experiments to determine the IC₅₀ for each kinase. This validates the initial hit and quantifies the compound's potency.

Protocol 3: Cellular Target Engagement using Western Blot

If a specific kinase is identified as a primary target, it is essential to confirm that the compound engages and inhibits this target within intact cells. This can be achieved by monitoring the phosphorylation status of a known substrate of that kinase.

A. Example Scenario: Let's assume the kinase screen identified an inhibition of a kinase involved in the Wnt signaling pathway, such as Casein Kinase 1 (CK1).[11] Inhibition of CK1α would lead to an accumulation of β-catenin.

B. Materials

  • Cell line with active Wnt signaling (e.g., HL-60)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-β-catenin, anti-GAPDH as a loading control)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

C. Step-by-Step Procedure

  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescence substrate.

    • Image the blot using a digital imager.

D. Data Analysis

  • Quantify the band intensities for β-catenin and the loading control (GAPDH).

  • Normalize the β-catenin signal to the GAPDH signal for each lane.

  • Observe if there is a dose-dependent increase in β-catenin levels with increasing compound concentration, which would indicate target engagement and inhibition of CK1α in the cell.

The Path Forward: Validating a Chemical Probe

Successfully completing the experiments outlined above provides a strong foundation for designating this compound as a chemical probe for a specific target. Key validation steps include:

  • Demonstrating Selectivity: The probe should be significantly more potent (>30-fold) for its primary target compared to other related proteins.[10]

  • Structure-Activity Relationship (SAR): Synthesizing and testing closely related analogs, including an inactive control molecule, is crucial. An inactive control that is structurally similar but does not engage the target is essential for confirming that the observed cellular phenotype is due to on-target activity.[9]

By following a rigorous and systematic characterization process, researchers can develop novel compounds like this compound into valuable tools for biological discovery and the early stages of drug development.

References

  • Characterization of novel chemical biology probes for CK1. ResearchGate. Available at: [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. National Institutes of Health (NIH). Available at: [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. National Institutes of Health (NIH). Available at: [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol (hereafter referred to as NPTM). This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in experimental assays. Poor aqueous solubility is a common challenge for heterocyclic compounds like NPTM, affecting over 70% of new chemical entities in development pipelines.[1] This guide is designed to help you navigate these challenges, ensure data integrity, and maximize the potential of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues users face when working with NPTM.

Q1: I dissolved NPTM in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

This is the most frequent problem encountered with poorly soluble compounds and is commonly known as "crashing out".[2] It occurs because NPTM is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[3] When the DMSO stock is rapidly diluted into the buffer, the compound is suddenly in an environment where it cannot stay dissolved, causing it to form solid precipitates or aggregates.[4]

The final concentration of DMSO is a critical factor. While a high concentration can maintain solubility, it often introduces artifacts or cytotoxicity into the assay.[5][6] Conversely, diluting it too much causes the compound to precipitate.[2]

Q2: Why is this precipitation a problem for my assay results?

Compound precipitation can severely compromise your experimental data in several ways:

  • False Negatives : The actual concentration of the dissolved, biologically available compound is much lower than the intended (nominal) concentration.[4] This can make a potentially active compound appear inactive.

  • False Positives : Small compound aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to apparent biological activity that is not related to the specific target.[4]

  • Poor Data Reproducibility : The amount of precipitation can vary between wells and experiments, leading to high variability and unreliable dose-response curves.[3]

  • Equipment Issues : Precipitates can clog the sensitive fluidics of liquid handling robots used in high-throughput screening (HTS).[4]

Q3: What is the maximum recommended final DMSO concentration for my assay?

There is no universal answer, as tolerance depends on the specific assay and cell type. However, a general guideline is to keep the final DMSO concentration as low as possible.

  • For cell-based assays , the final DMSO concentration should typically not exceed 0.5%.[2][6] Many cell lines show signs of stress or altered gene expression at concentrations as low as 0.5% to 1%.[6][7]

  • For biochemical or enzymatic assays , a final concentration up to 1-2% may be acceptable, but this must be validated.[8]

Crucially, you must always run a "vehicle control" (assay buffer with the same final DMSO concentration but without NPTM) to determine the effect of the solvent on your specific system.[5]

Q4: Are there alternative solvents to DMSO for my stock solution?

While DMSO is the most common primary solvent due to its broad solubilizing power, other options can be considered, though they often present similar challenges upon aqueous dilution.[9][10]

Co-SolventTypical Max Assay Conc.AdvantagesDisadvantages
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.[3]Can be toxic to cells; may interfere with assay signal.[6][11] Hygroscopic (absorbs water), which can cause compound precipitation in stock over time.[3]
Ethanol 0.1% - 1.0%Less toxic than DMSO for some cell lines.[7]Generally a weaker solvent than DMSO for complex hydrophobic molecules.[12] Can have biological effects.
Methanol < 0.5%Can be a good solvent for some compounds.More toxic than ethanol; can be metabolized by cells.[7]
DMF < 0.1%Strong solubilizing power.High toxicity; generally not recommended for cell-based assays.[9]

This data is compiled from multiple sources.[6][7][9][12] The maximum tolerable concentration must be determined empirically for each specific assay system.

Part 2: Troubleshooting Workflows & Protocols

If you are facing precipitation, work through the following strategies, starting with the simplest and progressing as needed.

Workflow 1: Optimizing the Dilution Protocol

Before exploring more complex formulation strategies, ensure your dilution technique is not the cause of precipitation. A single-step, large-volume dilution is a common mistake.

G cluster_0 Troubleshooting NPTM Precipitation start NPTM Precipitates Upon Dilution q1 Is your dilution a single step? (e.g., 1 µL of 10 mM stock into 99 µL buffer) start->q1 action1 Implement a serial dilution protocol. (See Protocol 1) q1->action1 Yes q2 Is final DMSO concentration >0.5%? (for cell-based assays) q1->q2 No yes_path YES action2 Ensure rapid mixing/vortexing immediately after each dilution step. action1->action2 no_path NO action3 Lower final DMSO concentration. This may require lowering the test concentration of NPTM. q2->action3 Yes action4 The desired NPTM concentration exceeds its kinetic solubility limit. Proceed to advanced strategies. q2->action4 No yes_path2 YES no_path2 NO

Caption: A decision tree for addressing compound precipitation.

Protocol 1: Step-by-Step Serial Dilution

This method minimizes localized high concentrations of NPTM that can initiate precipitation.[13]

  • Prepare a high-concentration stock of NPTM (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved. Gentle warming or brief sonication may help.[14]

  • Create an intermediate dilution series in 100% DMSO. For example, in a 96-well plate, perform a 2-fold serial dilution of your top stock solution across 10 wells.

  • Perform the final dilution. Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO dilution plate into the corresponding wells of a separate plate already containing your final aqueous assay buffer (e.g., 99 µL).

  • Mix Immediately. As soon as the DMSO is added to the aqueous buffer, mix the plate thoroughly (e.g., using a plate shaker for 1 minute) to ensure rapid and complete dispersion.[13]

Workflow 2: Quantifying NPTM Solubility

If optimizing your dilution protocol fails, your target concentration likely exceeds the compound's solubility limit. You must determine this limit experimentally. There are two key measurements:

  • Kinetic Solubility : Measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. This closely mimics the conditions of most screening assays.[15]

  • Thermodynamic Solubility : The true equilibrium solubility of a compound after a long incubation period. This is the "gold standard" for lead optimization.[2]

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This high-throughput method measures light scattering caused by precipitate formation.[14]

  • Prepare a serial dilution of NPTM in DMSO as described in Protocol 1.

  • Add to Buffer : Transfer 1-2 µL from each DMSO concentration into a clear-bottom 96-well plate containing 100 µL of your assay buffer.

  • Incubate : Let the plate sit at room temperature for a defined period (e.g., 1-2 hours).

  • Measure : Read the plate on a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 650 nm, where the compound itself does not absorb).[14]

  • Analyze : The kinetic solubility limit is the concentration at which the light scattering or turbidity signal significantly increases above the baseline of the buffer-only controls.

Workflow 3: Advanced Solubilization Strategies

If the required assay concentration of NPTM is higher than its measured kinetic solubility, you must employ formulation strategies to improve its apparent solubility.

G cluster_0 Advanced Solubilization Workflow start NPTM solubility is too low for the desired assay concentration. q1 Is the assay biochemical (cell-free)? start->q1 action1 Strategy 1: Use Surfactants Add non-ionic surfactants like Tween-20 or Triton X-100 (0.01-0.05%) to the assay buffer. q1->action1 Yes action2 Strategy 2: Use Cyclodextrins Complex NPTM with β-cyclodextrins (e.g., HP-β-CD) to form a more soluble inclusion complex. q1->action2 No (cell-based) validate Validate! Ensure the chosen excipient does not interfere with the assay readout or cause artifacts. action1->validate action2->validate

Sources

Technical Support Center: Troubleshooting [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering inconsistent results in the synthesis, purification, and characterization of this important thiazole intermediate. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design and execution.

Part 1: FAQs on Synthesis & Reaction Outcomes

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yields in the Hantzsch thiazole synthesis, the common route for this compound, are a frequent issue stemming from several critical variables.[1] A systematic troubleshooting approach is the most effective way to diagnose the problem.[2]

Answer:

  • Purity of Starting Materials: This is the most critical factor. The primary reactants are typically 4-nitrothiobenzamide and a 3-halo-2-oxopropanal derivative or equivalent α-haloketone. Impurities in either starting material can introduce competing side reactions, consuming reactants and complicating purification.[1]

    • Recommendation: Always verify the purity of your starting materials via NMR or melting point analysis before beginning the synthesis.[1] Use freshly acquired or purified reagents whenever possible.

  • Reaction Conditions (Temperature & Time): The Hantzsch synthesis often requires heating to overcome its activation energy.[2]

    • Recommendation: If you are running the reaction at room temperature, consider a systematic increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

  • Solvent Choice & Moisture Content: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] While various solvents like ethanol or butanol can be effective, the presence of water is often detrimental.[1][3]

    • Recommendation: Use anhydrous solvents to prevent potential hydrolysis of intermediates or reactants.[1] A mixture of ethanol and water (e.g., 50/50 v/v) has been shown to be effective in some Hantzsch syntheses, but this should be optimized for your specific substrates.[3][4]

Question 2: I'm observing multiple spots on my TLC plate and my final NMR spectrum shows numerous unexpected peaks. What are the likely side reactions?

The formation of multiple products is a classic sign of competing reaction pathways or reactant degradation.

Answer:

The primary side products in a Hantzsch synthesis often arise from the stoichiometry and reaction conditions.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the reaction can yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[1][2]

  • Condensation Byproducts: Incorrect stoichiometry or impurities can lead to the formation of bis-thiazoles or other self-condensation products.[1]

  • Unreacted Starting Materials: A significant amount of unreacted starting material indicates incomplete conversion, which can be addressed by optimizing reaction time or temperature.[2]

Troubleshooting Workflow for Low Yield & Impurities

G start Inconsistent Result: Low Yield / Multiple Products check_purity Step 1: Verify Purity of Starting Materials (NMR, MP) start->check_purity pure Purity Confirmed check_purity->pure Clean impure Impure Starting Materials check_purity->impure Contaminated check_conditions Step 2: Review Reaction Conditions pure->check_conditions purify_reagents Solution: Purify reagents (recrystallization/distillation) and restart synthesis. impure->purify_reagents purify_reagents->start conditions_ok Conditions Optimal check_conditions->conditions_ok Correct conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal Incorrect check_workup Step 3: Analyze Work-up & Purification conditions_ok->check_workup optimize_temp Solution: Increase temperature. Monitor via TLC to find optimal time. conditions_suboptimal->optimize_temp optimize_solvent Solution: Use anhydrous solvent. Test alternative polar aprotic solvents. conditions_suboptimal->optimize_solvent optimize_temp->start optimize_solvent->start workup_ok Purification Effective check_workup->workup_ok Clean Product workup_issue Purification Ineffective check_workup->workup_issue Impure Product end Successful Synthesis workup_ok->end Experiment Complete recrystallize Solution: Optimize recrystallization solvent system. Consider column chromatography. workup_issue->recrystallize recrystallize->start

Caption: Troubleshooting workflow for synthesis outcomes.

Question 3: The reaction mixture turns very dark, and I isolate a tar-like substance instead of a crystalline product. Why does this happen?

The presence of a nitroaromatic group makes the target compound susceptible to certain degradation pathways, especially under harsh conditions.

Answer:

  • Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose at high temperatures, a process that can be catalyzed by impurities.[5] The electron-withdrawing nature of the nitro group contributes to the stability and recalcitrance of these compounds, but also to their potential hazard.[6][7][8]

    • Recommendation: Avoid excessive heating. If high temperatures are required to drive the reaction, ensure it is for the minimum time necessary as determined by TLC monitoring.

  • Base Sensitivity: While the final workup often involves neutralization with a mild base like sodium carbonate to deprotonate the thiazolium salt intermediate, strong bases or prolonged exposure can cause decomposition of nitro-containing compounds.[9][10]

    • Recommendation: Use a weak inorganic base (e.g., NaHCO₃ or Na₂CO₃ solution) for the workup and avoid strong organic or inorganic bases unless specified by a validated protocol.

Part 2: FAQs on Purification & Characterization

Question 4: I'm struggling to purify my product. It either "oils out" during recrystallization or remains impure. What purification strategies are most effective?

Purifying polar heterocyclic compounds like this compound requires a careful choice of solvent and technique.

Answer:

  • Recrystallization Issues ("Oiling Out"): This common problem occurs when the solute is too soluble in the hot solvent or when the cooling process is too rapid, causing the compound to separate as a liquid phase instead of forming crystals.

    • Recommendation:

      • Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For thiazole derivatives, polar solvents like ethanol or solvent mixtures like ethanol/water or ethyl acetate/hexane are often effective.[9][11][12]

      • Procedure: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If it oils out, try reheating the solution and adding slightly more solvent before cooling again.

  • Persistent Impurities: If recrystallization fails to remove impurities, column chromatography is the next logical step.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating compounds of differing polarities.[13] Monitor the fractions by TLC to isolate the pure product.

Question 5: My NMR and Mass Spectrometry data are ambiguous. What are the expected spectral characteristics for this compound?

Accurate spectral interpretation is key to confirming the structure and purity of your final product. Below are the expected data based on the compound's structure.

Answer:

The spectral data for this compound should exhibit characteristic signals corresponding to its distinct functional groups.

Parameter Expected Observation Rationale
¹H NMR ~8.3 ppm (d, 2H) , ~8.1 ppm (d, 2H) Protons on the nitrophenyl ring, appearing as two distinct doublets due to the para-substitution pattern. The strong electron-withdrawing effect of the NO₂ group shifts them downfield.
~7.5 ppm (s, 1H) The single proton on the thiazole ring (at the C5 position).
~4.8 ppm (s, 2H) The methylene protons (-CH₂-) of the methanol group.
~5.5 ppm (br s, 1H) The hydroxyl proton (-OH). This peak's position can vary and it may exchange with D₂O.
¹³C NMR ~170 ppm , ~155 ppm Carbons of the thiazole ring (C2 and C4).
~148 ppm , ~139 ppm Quaternary carbons of the nitrophenyl ring (C-NO₂ and C-thiazole).
~127 ppm , ~124 ppm Protonated carbons of the nitrophenyl ring.
~115 ppm The C5 carbon of the thiazole ring.
~60 ppm The methylene carbon (-CH₂OH).
Mass Spec (ESI+) [M+H]⁺ peak The molecular ion peak corresponding to the compound's molecular weight plus a proton. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.[14]
IR Spectroscopy ~3300 cm⁻¹ (broad) O-H stretch from the alcohol.
~1595 cm⁻¹ C=N stretch of the thiazole ring.
~1520 & ~1340 cm⁻¹ Asymmetric and symmetric N-O stretches of the nitro group, which are very characteristic.

Note: Exact chemical shifts (ppm) can vary depending on the deuterated solvent used and spectrometer frequency.[14]

Part 3: Detailed Protocols

Protocol 1: General Hantzsch Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on preliminary small-scale optimization experiments.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-nitrothiobenzamide (1.0 eq) and an appropriate α-haloketone precursor (e.g., 1,3-dichloroacetone or 3-bromo-1,1-diethoxypropan-2-one) (1.1 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., ethanol, ~5-10 mL per mmol of thioamide).[1]

  • Heating: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the starting thioamide spot has been consumed (typically 2-6 hours).[9]

  • Cooling & Work-up: Once complete, allow the reaction to cool to room temperature. Pour the mixture into a beaker containing a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir.[9][10]

  • Isolation: The product should precipitate as a solid. Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove highly soluble impurities.

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry completely. The crude product can then be purified as described below.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent required to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent before characterization.

General Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactants: 4-Nitrothiobenzamide + α-Haloketone B Add Anhydrous Solvent (Ethanol) A->B C Heat to Reflux (60-80°C) B->C D Monitor by TLC C->D E Cool to RT D->E F Quench with aq. NaHCO3 Solution E->F G Filter Precipitate F->G H Wash with H2O & Cold Solvent G->H I Dry Crude Product H->I J Recrystallization or Chromatography I->J K Characterization (NMR, MS, IR) J->K L Pure Product K->L

Caption: General experimental workflow from synthesis to pure product.

References

  • Troubleshooting low yield in the synthesis of thiazole compounds. (2025). Benchchem.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Troubleshooting low yields in Hantzsch thiazole synthesis. (2025). Benchchem.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Thiazole. CUTM Courseware.
  • Gouasmia, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed - NIH. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals. [Link]

  • Synthesis New and Novel Aryl Thiazole Deriv
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • (2-(4-Nitrophenyl)thiazol-4-yl)methanol. BLDpharm.
  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2014). ResearchGate. [Link]

  • Gouasmia, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. (2015). ResearchGate. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Yurttaş, L., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. NIH. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). ResearchGate. [Link]

  • Bîcu, E., & Moldoveanu, C. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Recent Development in the Synthesis of Thiazoles. (2021). ResearchGate. [Link]

  • Recrystallization methods for purifying aminothiazole compounds. (2025). Benchchem.
  • abdel-wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Tahmasvand, R., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PMC - NIH. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). PMC - PubMed Central. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2015). ResearchGate. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). PMC - NIH. [Link]

  • 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1981). PubMed. [Link]

  • Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide. (2025). Benchchem.
  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2015). ResearchGate. [Link]

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optimizing reaction conditions for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of thiazole derivatives, a critical structural motif in numerous pharmaceuticals.[1][2][3][4][5][6] It addresses common challenges and offers practical, evidence-based solutions to optimize your reaction conditions and improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazole derivatives?

The Hantzsch thiazole synthesis is the most prominent and widely used method.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.[8][9][10] Another significant method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[7][11][12] Other methods include the Gabriel synthesis from α-acylamino ketones and phosphorus pentasulfide, and Tcherniac's synthesis for 2-substituted thiazoles.[2][3][12]

Q2: My Hantzsch synthesis is resulting in a low yield. What are the likely causes?

Low yields in Hantzsch synthesis can be attributed to several factors.[13][14] Key areas to investigate include:

  • Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to side reactions, consuming starting materials and complicating purification.[5][13] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[6][13]

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can hinder the reaction's progress.[13][14]

  • Side Reactions: The formation of byproducts is a common reason for low yields.[13]

Q3: How critical is the purity of starting materials and solvents?

Reactant and solvent purity is paramount for achieving high yields.[5][13] Impurities can lead to unwanted side reactions, which not only consume your starting materials but also make the purification of your desired thiazole derivative more challenging.[5][13] The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[13] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation, which can significantly lower yields.[13]

Q4: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in the reaction rate and overall yield. The ideal solvent depends on the specific substrates being used. Solvents like ethanol, 1-butanol, 2-propanol, and even water have proven effective in various multi-component thiazole syntheses.[13] The polarity of the solvent influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[13][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable recommendations.

Issue 1: Low or No Product Yield

Observation: Little to no desired product is formed, with a significant amount of unreacted starting materials remaining.

Possible Causes & Solutions:

Potential Cause Troubleshooting Recommendation Rationale
Impure Starting Materials Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. Use freshly purified starting materials.[13]Impurities can inhibit the reaction or lead to side products, consuming reactants.[5][13]
Suboptimal Temperature The Hantzsch synthesis often requires heating to overcome the activation energy.[14] If the reaction is being run at room temperature, consider increasing the temperature incrementally.Higher temperatures can increase the reaction rate and drive the equilibrium towards product formation.[15]
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time for your specific substrates.Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to degradation of the product or formation of byproducts.
Inappropriate Solvent Experiment with different solvents of varying polarities. Ethanol and methanol are common starting points for the Hantzsch synthesis.[8][13]The solubility of reactants and intermediates is crucial for the reaction to proceed efficiently.[13][15]
Issue 2: Formation of Multiple Products (Side Reactions)

Observation: TLC analysis shows multiple spots, indicating the presence of byproducts in addition to the desired thiazole derivative.

Possible Causes & Solutions:

Potential Cause Troubleshooting Recommendation Rationale
Isomeric Byproduct Formation The Hantzsch synthesis, particularly under acidic conditions, can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[13] Consider running the reaction under neutral or basic conditions to favor the formation of the desired product.[13]The reaction mechanism can proceed through different pathways depending on the pH, leading to different isomers.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of condensation byproducts.Precise molar ratios are essential to ensure the desired reaction pathway is favored.
Reaction Temperature Too High While heating is often necessary, excessive temperatures can promote side reactions and decomposition. Optimize the temperature to find a balance between reaction rate and selectivity.Higher energy input can activate alternative, undesired reaction pathways.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol details a common example of the Hantzsch thiazole synthesis.[8][10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[8]

  • Add methanol and a stir bar.[8]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8][13]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[8][13]

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.[8][13]

  • Filter the resulting precipitate through a Buchner funnel.[8][13]

  • Wash the filter cake with water.[8][13]

  • Dry the collected solid to obtain the 2-amino-4-phenyl-1,3-thiazole product.

Rationale for Key Steps:

  • Heating: Provides the necessary activation energy for the cyclization reaction to occur.[14][16]

  • Sodium Carbonate Wash: Neutralizes the hydrobromide salt of the thiazole product, which is formed during the reaction, making the product less soluble in the aqueous solution and causing it to precipitate.[16]

Visualizing the Reaction

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of thiazole derivatives.

Hantzsch_Workflow Start Combine α-Haloketone and Thioamide in Solvent Reaction Heat and Stir (e.g., 100°C, 30 min) Start->Reaction Initiate Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Pour into Base Solution (e.g., 5% Na₂CO₃) Cooling->Workup Neutralization Isolation Filter Precipitate Workup->Isolation Precipitation Purification Wash with Water and Dry Isolation->Purification Product Pure Thiazole Derivative Purification->Product

Caption: General workflow for Hantzsch thiazole synthesis.

Mechanism of Hantzsch Thiazole Synthesis

This diagram outlines the key steps in the reaction mechanism.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 Nucleophilic Attack (SN2 Reaction) Reactants->SN2 Intermediate1 Thioether Intermediate SN2->Intermediate1 Formation of C-S bond Cyclization Intramolecular Condensation Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Ring Closure Dehydration Dehydration & Elimination Intermediate2->Dehydration Loss of H₂O and HX Product Aromatic Thiazole Ring Dehydration->Product

Caption: Key mechanistic steps of the Hantzsch synthesis.[10][17]

References

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available from: [Link]

  • Thiazole. Wikipedia. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • synthesis of thiazoles. YouTube. Available from: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware. Available from: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available from: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. ACS Publications. Available from: [Link]

  • Cook–Heilbron thiazole synthesis. ResearchGate. Available from: [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available from: [Link]

  • Recent Development in the Synthesis of Thiazoles. ResearchGate. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Science and Engineering. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. This guide is designed to provide you with the expertise and practical strategies to proactively address and minimize potential off-target effects in your cellular experiments. While every small molecule holds the promise of specific biological modulation, ensuring that the observed phenotypes are a direct result of on-target activity is paramount for the integrity and translatability of your research. This resource will equip you with the knowledge to design robust experiments, troubleshoot ambiguous results, and confidently interpret your data.

Understanding the Challenge: The Nature of Off-Target Effects

Foundational Principles for Minimizing Off-Target Effects

A multi-faceted approach is the most effective strategy to ensure your experimental outcomes are attributable to the on-target activity of this compound. This involves a combination of careful experimental design, rigorous validation, and the use of appropriate controls.

Diagram: Workflow for Identifying and Mitigating Off-Target Effects

workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experimental Execution cluster_validation Phase 3: Validation & Interpretation start Start: Hypothesis Formulation lit_review Literature Review & In Silico Analysis start->lit_review Predict potential off-targets dose_response Dose-Response & Titration Assay Design lit_review->dose_response controls Selection of Appropriate Controls dose_response->controls primary_assay Primary Functional Assay controls->primary_assay viability_assay Concurrent Cell Viability Assay primary_assay->viability_assay Assess cytotoxicity orthogonal_assay Orthogonal Validation Assays primary_assay->orthogonal_assay Confirm phenotype with different method viability_assay->orthogonal_assay negative_control_exp Negative Control Experiment orthogonal_assay->negative_control_exp Use inactive analog pathway_analysis Off-Target Pathway Analysis negative_control_exp->pathway_analysis Investigate unexpected phenotypes conclusion Data Interpretation & Conclusion pathway_analysis->conclusion

Caption: A systematic workflow for researchers to identify and minimize off-target effects.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experiments to help you navigate common challenges and ensure the robustness of your results.

Determining the Optimal On-Target Concentration: The Titration Assay

Rationale: A cornerstone of minimizing off-target effects is to use the lowest effective concentration of the inhibitor.[4] A dose-response experiment is critical for identifying the concentration at which this compound elicits its on-target effect without inducing widespread, non-specific cellular changes.

Protocol: Cell-Based Titration Assay

  • Cell Seeding: Plate your cells of interest in a multi-well format (e.g., 96-well plate) at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Treatment: Treat the cells with the dilution series for a predetermined incubation time relevant to your biological question. Include a vehicle-only control (e.g., DMSO).

  • Assay Readout: Perform your primary functional assay to measure the on-target effect (e.g., reporter gene assay, protein phosphorylation measurement).

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 (or IC50) value.[5]

Table: Example Titration Assay Data

Concentration (µM)On-Target Activity (% of Control)Cell Viability (% of Control)
100540
33.31065
11.12585
3.75095
1.28098
0.495100
0.1398100
0.04100100
0.01100100
0 (Vehicle)100100

Interpretation: The optimal concentration range for further experiments would be around the EC50 value where on-target activity is significant, and cell viability is not compromised. In the example above, a concentration between 1-5 µM would be a reasonable starting point.

Distinguishing On-Target from Off-Target Phenotypes: Orthogonal Validation

Rationale: Observing a similar phenotype with a structurally different inhibitor that targets the same protein or pathway provides strong evidence for on-target activity.[4] This orthogonal approach helps to rule out confounding effects from a specific chemical scaffold.

Protocol: Orthogonal Validation Workflow

  • Identify an Orthogonal Tool: Source a validated inhibitor with a different chemical structure but the same intended target as this compound.

  • Perform Parallel Experiments: Conduct your primary functional assay using both your compound and the orthogonal inhibitor at their respective optimal concentrations.

Diagram: Logic of Orthogonal Validation

orthogonal_validation cluster_compoundA This compound cluster_compoundB Orthogonal Inhibitor A Compound A Target Intended Target A->Target OffTarget1 Off-Target X A->OffTarget1 Phenotype Observed Phenotype Target->Phenotype B Compound B Target_B Intended Target B->Target_B OffTarget2 Off-Target Y B->OffTarget2 Target_B->Phenotype Conclusion High Confidence in On-Target Effect Phenotype->Conclusion

Caption: Orthogonal validation using a structurally distinct inhibitor targeting the same protein.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death at concentrations where I expect on-target activity. What should I do?

A1: This is a classic indicator of potential off-target toxicity.

  • Actionable Step 1: Re-evaluate your dose-response curve. Ensure you have a clear separation between the EC50 for your on-target effect and the concentration that induces cytotoxicity.

  • Actionable Step 2: Perform a more sensitive cytotoxicity assay. For example, an assay that measures membrane integrity (e.g., LDH release) in parallel with a metabolic assay (e.g., MTT).

  • Actionable Step 3: Consider a less toxic analog if available. If significant toxicity persists even at low effective concentrations, exploring structurally related but less toxic molecules may be necessary.

Q2: How can I find a suitable negative control for my experiments?

A2: An ideal negative control is a close structural analog of your active compound that is inactive against the intended target.[3][4]

  • Strategy 1: Check the literature. Often, structure-activity relationship (SAR) studies will identify inactive analogs.

  • Strategy 2: In-house synthesis. If you have medicinal chemistry support, a minor modification to the active molecule (e.g., removing a key functional group) can sometimes render it inactive.

  • Strategy 3: Use a structurally unrelated, inactive compound. While not ideal, this can help control for non-specific effects of adding a small molecule to your cells.

Q3: What are some computational tools I can use to predict potential off-targets?

A3: In silico methods can provide valuable early insights into potential off-target interactions.[1][2] These computational approaches use machine learning and chemical similarity to predict interactions with a large number of proteins.[6][7]

  • Publicly available databases: Resources like ChEMBL and PubChem can be used to search for compounds with similar structures and known biological activities.

  • Prediction servers: Several web-based tools can predict potential targets for a given small molecule based on its structure.

Q4: My results with this compound are not consistent across experiments. What could be the cause?

A4: Experimental variability can arise from several factors.

  • Compound Stability: Ensure the compound is properly stored and that fresh dilutions are made for each experiment to prevent degradation.[8] Avoid repeated freeze-thaw cycles.

  • Cellular State: Factors like cell density, passage number, and confluency can significantly impact results.[8] Maintain consistent cell culture practices.

  • Assay Conditions: Minor variations in incubation times, reagent concentrations, or instrumentation can lead to inconsistencies. Standardize your protocols meticulously.

Conclusion

By integrating these principles and protocols into your research, you can significantly enhance the reliability and impact of your work with this compound. A proactive and rigorous approach to addressing off-target effects is not just good scientific practice; it is essential for the advancement of robust and reproducible science.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). Toxics. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). ResearchGate. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases. [Link]

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Technical Support Center: Purification of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for refining the purification methods of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Strategies

This compound is a heterocyclic compound containing a thiazole ring, a nitrophenyl group, and a primary alcohol. The presence of these functional groups dictates its polarity and potential interactions during purification. The primary methods for purifying this and structurally similar molecules are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of your synthesis, the impurity profile, and the desired final purity.

This guide will walk you through common issues and frequently asked questions related to these techniques, providing a logical framework for troubleshooting and method optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

Q1: I'm not sure which solvent to use for recrystallization. Where do I start?

A1: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. For nitrophenyl-thiazole derivatives, ethanol and methanol are commonly used.[1]

Troubleshooting Solvent Selection:

  • Compound is too soluble at room temperature: This will lead to poor recovery. Consider a less polar solvent or a binary solvent system.

  • Compound is insoluble even at high temperatures: The solvent is not suitable. Try a more polar solvent.

  • "Oiling out": The compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Try using a lower boiling point solvent, a more dilute solution, or a binary solvent system where the compound is less soluble.

Recommended Starting Solvents for Screening:

SolventExpected Solubility of this compoundRationale
EthanolSparingly soluble at RT, soluble when hotOften a good choice for moderately polar compounds containing hydroxyl and aromatic groups.[1]
MethanolSparingly soluble at RT, soluble when hotSimilar to ethanol, but its higher polarity may be beneficial depending on impurities.[2]
Ethyl AcetateModerate solubilityCan be a good choice, but may require a co-solvent like hexane to reduce solubility for crystallization.
DichloromethaneHigh solubilityLikely too good a solvent on its own, but can be a component of a binary system.
WaterInsolubleCan be used as an anti-solvent in a binary system with a miscible organic solvent like ethanol or methanol.
Hexane/HeptaneInsolubleUseful as an anti-solvent to induce precipitation from a more polar solvent.

Q2: My recrystallization yield is very low. What can I do?

A2: Low yield is a common issue. Here are some potential causes and solutions:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap the desired compound in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q1: What is a good starting mobile phase for purifying my compound on a silica gel column?

A1: For a compound with the polarity of this compound, a mixture of a non-polar and a polar solvent is recommended. A common and effective combination is ethyl acetate and hexane. Based on the purification of similar compounds, a gradient of ethyl acetate in petroleum ether (a mixture of alkanes similar to hexane) has been shown to be effective.[3]

Workflow for Developing a Column Chromatography Method:

G cluster_0 TLC Analysis cluster_1 Column Chromatography cluster_2 Analysis TLC Run TLC with varying ratios of Ethyl Acetate/Hexane (e.g., 1:4, 1:2, 1:1) Column Pack silica gel column TLC->Column Select solvent system with product Rf of 0.2-0.4 Load Load crude product Column->Load Elute Elute with selected mobile phase Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate

Figure 1. Workflow for Column Chromatography Method Development.

Troubleshooting Column Chromatography:

  • Poor separation: If your compound and impurities are eluting together, your mobile phase may be too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If everything is stuck at the top of the column, increase the polarity.

  • Tailing of spots on TLC: This can indicate that the compound is interacting too strongly with the silica gel. Adding a small amount of a slightly more polar solvent (like methanol, up to 5%) to your mobile phase can sometimes help.

  • Compound insolubility on the column: Ensure your crude material is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution purification and analytical technique. For nitrophenyl-containing aromatic compounds, reversed-phase HPLC is typically employed.

Q1: What type of HPLC column and mobile phase should I use for purity analysis?

A1: For the analysis of nitro-aromatic compounds, C18 and Phenyl-Hexyl columns are good starting points.[4]

  • C18 Columns: These are a robust, general-purpose choice for reversed-phase chromatography.

  • Phenyl-Hexyl Columns: These can offer alternative selectivity for aromatic compounds due to π-π interactions between the stationary phase and the analyte. These interactions can be enhanced by using methanol in the mobile phase.[5][6]

Recommended Starting HPLC Conditions:

ParameterConditionRationale
Column C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mmStandard dimensions for analytical HPLC. The choice between C18 and Phenyl-Hexyl depends on the specific impurity profile.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic AcidA gradient elution is recommended for initial screening to separate compounds with a range of polarities. Formic acid is a common mobile phase modifier that improves peak shape. For Phenyl-Hexyl columns, methanol is recommended as the organic modifier to enhance π-π interactions and potentially improve separation.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 290 nmThe nitrophenyl group provides a strong UV chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and identify co-eluting impurities. The UV maximum for similar nitrophenols is around 290 nm.[7]
Injection Volume 5-20 µLDependent on sample concentration.

Troubleshooting HPLC Analysis:

  • Broad peaks: This could be due to column degradation, a void in the packing material, or secondary interactions with the stationary phase. Ensure your mobile phase is properly buffered and consider using a different column.

  • Split peaks: This may indicate a partially clogged frit or a problem with the column bed.

  • Ghost peaks: These can arise from contaminants in the mobile phase, the injector, or from carryover from a previous injection.

Logical Flow for Troubleshooting HPLC Issues:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 System Checks Problem Observe Poor Chromatography (e.g., broad peaks, tailing, poor resolution) CheckMobilePhase Is the mobile phase fresh and properly degassed? Problem->CheckMobilePhase CheckColumn Is the column equilibrated and not degraded? Problem->CheckColumn CheckSystem Check for leaks, blockages, or injector issues Problem->CheckSystem AdjustGradient Modify the gradient slope CheckMobilePhase->AdjustGradient If mobile phase is good CheckColumn->AdjustGradient If column is good ChangeSolvent Switch organic modifier (ACN to MeOH or vice versa) AdjustGradient->ChangeSolvent If resolution is still poor ChangeColumn Try a different stationary phase (e.g., C18 to Phenyl-Hexyl) ChangeSolvent->ChangeColumn For different selectivity

Figure 2. Troubleshooting Logic for HPLC.

Stability Considerations

Nitrophenyl compounds can be susceptible to reduction of the nitro group. Thiazole rings can also be sensitive to certain conditions.

  • pH Stability: Be mindful of highly acidic or basic conditions during purification, as these could potentially lead to degradation.

  • Light Sensitivity: Aromatic nitro compounds can be light-sensitive. It is good practice to protect solutions and the purified compound from direct light.

  • Oxidative and Reductive Environments: Avoid strong oxidizing or reducing agents in your purification workflow unless they are part of a planned chemical transformation.

By understanding the principles behind each purification technique and having a logical approach to troubleshooting, you can effectively refine your methods for isolating high-purity this compound.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available from: [Link]

  • Reddy, S. M., Rao, D. S., Madhu, K., Subramanyam, C., Kumari, P. G., & Raju, C. N. (2017). 2-(Benzo[d]thiazol-2-yl)phenyl-4-nitrophenyl alkyl/aryl substituted phosphramidates: Synthesis, characterization and antimicrobial activity evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3), 179-186. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available from: [Link]

  • Phenomenex. Mobile Phase Selectivity. Available from: [Link]

  • ChemSynthesis. (2-amino-4-methyl-1,3-oxazol-5-yl)(4-nitrophenyl)methanol. Available from: [Link]

  • Kaur, M., Jasinski, J. P., Keeley, A. C., & Yathirajan, H. S. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1839. Available from: [Link]

  • PubChem. [2-(2-Methyltriazol-4-yl)-5-nitrophenyl]methanol. Available from: [Link]

  • Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one derivatives. ResearchGate. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aal, A. S. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Iranian journal of pharmaceutical research : IJPR, 11(4), 1163–1170. Available from: [Link]

  • European Patent Office. (1993). Processes and intermediates for manufacturing retroviral protease inhibiting compounds. Google Patents.
  • Pokhodylo, N. T., & Obushak, M. D. (2020). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2020(2), M1129. Available from: [Link]

  • Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1. Available from: [Link]

  • Gzella, A., & Szałaj, S. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(11), 3236. Available from: [Link]

  • Khamees, H., Mohammed, Y. H. I., S, A., & Madegowda, M. (2021). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. Available from: [Link]

  • PubChem. 2-Amino-4-(p-nitrophenyl)thiazole. Available from: [Link]

  • Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • PubChem. [1-(2-Nitro-phenyl)-1H-[2][8][9]triazol-4-yl]-methanol. Available from: [Link]

  • Singh, R. P., & Verma, R. D. (2020). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available from: [Link]

  • Păltinean, R., & Avram, S. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6608. Available from: [Link]

Sources

Technical Support Center: Scale-Up Production of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up production of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the bench to pilot or manufacturing scale. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure process robustness, safety, and efficiency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable route is typically a two-step process based on the Hantzsch thiazole synthesis.

  • Step 1: Hantzsch Thiazole Synthesis. This involves the condensation of 4-nitrothiobenzamide with a 3-haloketo-propanol derivative, most commonly 1,3-dichloroacetone, to form the thiazole ring. The resulting intermediate is an ester or a protected alcohol.

  • Step 2: Reduction/Deprotection. The ester or protected group at the 4-position is then reduced or deprotected to yield the final hydroxymethyl product. A common method is the reduction of a 4-carbethoxy intermediate using a mild reducing agent like sodium borohydride (NaBH₄).

Q2: What are the primary critical process parameters (CPPs) to monitor during the Hantzsch condensation step at scale?

The three most critical parameters are:

  • Temperature Control: The condensation reaction is often exothermic. Uncontrolled temperature can lead to the formation of side products and impurities. A robust reactor cooling system is essential.

  • Reagent Addition Rate: Slow and controlled addition of the thioamide or the halo-ketone is crucial to manage the reaction exotherm and maintain a consistent temperature profile.

  • Solvent Selection: The solvent must be able to dissolve the starting materials and intermediates, be stable under the reaction conditions, and facilitate product isolation. Ethanol or isopropanol are common choices.

Q3: Why is impurity profiling important for this molecule?

Impurity profiling is critical for several reasons:

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA require strict control and characterization of all impurities.

  • Process Understanding: Identifying the structure of by-products provides insight into unwanted side reactions, allowing for process optimization to minimize their formation.

  • Product Stability: Certain impurities can impact the stability and shelf-life of the final active pharmaceutical ingredient (API).

Part 2: Troubleshooting Guide: Common Scale-Up Challenges

This guide provides a structured, question-and-answer approach to specific problems you may encounter during scale-up.

Issue 1: Low Yield and Poor Conversion in the Hantzsch Condensation Step

Q: We are observing a significant drop in yield for the thiazole formation (Step 1) after moving from a 1L lab reactor to a 50L pilot reactor. What are the likely causes and how can we troubleshoot this?

A: This is a classic scale-up challenge related to mass and heat transfer limitations. Here’s a systematic approach to diagnose and solve the issue.

Pillar of Causality: At larger scales, inefficient mixing and "hot spots" due to poor heat dissipation can dramatically alter the reaction kinetics and favor side-product formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Detailed Protocol: Verifying and Optimizing Reagent Addition

  • Baseline: Establish the process conditions from the lab scale (e.g., addition over 60 minutes).

  • Scale-Up Calculation: The addition rate should not be scaled linearly. The goal is to match the heat generation rate with the reactor's heat removal capacity. Use the following relationship as a starting point: (Addition Time_scale-up) = (Addition Time_lab) * (Batch Size_scale-up / Batch Size_lab)^(1/3).

  • Implementation: Utilize a calibrated dosing pump for precise control over the addition rate.

  • Monitoring: Continuously monitor the internal batch temperature and the temperature of the jacket fluid. A significant difference (ΔT) indicates poor heat transfer.

  • Adjustment: If ΔT increases rapidly, pause the addition to allow the cooling system to catch up. Adjust the addition rate profile accordingly for subsequent batches.

Issue 2: Formation of a Persistent Impurity During the Reduction Step

Q: During the NaBH₄ reduction of the 4-carbethoxy intermediate to the final alcohol, we are consistently seeing a 5-7% impurity with a higher molecular weight. What is this and how can we prevent it?

A: This is likely a dimeric ether impurity formed via a Williamson-ether-like synthesis between the product alcohol and unreacted starting material.

Pillar of Causality: The product, this compound, contains a reactive primary alcohol. Under basic conditions (often present during NaBH₄ workup), this alcohol can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the electrophilic carbon of the ester in the starting material, leading to the formation of a dimer.

Prevention Strategy:

  • Temperature Control: Keep the reaction temperature low (0-5 °C) during the reduction and quench. This significantly reduces the rate of the competing dimerization reaction.

  • Stoichiometry: Use the minimum required excess of NaBH₄ (e.g., 1.1-1.2 equivalents). A large excess can lead to more vigorous quenching and higher local temperatures/basicity.

  • Quench Procedure: The quench step is critical. Instead of adding water or acid to the reaction mixture, consider a "reverse quench" by slowly adding the reaction mixture to a pre-cooled, stirred vessel of a weak acid (e.g., ammonium chloride solution). This maintains better temperature control and prevents pH spikes.

Data Summary: Impact of Quench Method on Impurity Formation

ParameterStandard Quench (Water to Batch)Reverse Quench (Batch to NH₄Cl)
Max Internal Temperature28 °C8 °C
Dimer Impurity Level (by HPLC)6.5%< 0.5%
Product Yield85%92%
Issue 3: Product Isolation and Crystallization Difficulties

Q: The final product, this compound, is difficult to crystallize and often oils out or forms a fine powder that is hard to filter. How can we develop a robust crystallization protocol?

A: This issue points to problems with supersaturation control and solvent selection. A systematic approach to crystallization development is necessary.

Pillar of Causality: Rapid cooling or the use of a solvent in which the product is too soluble leads to uncontrolled, fast precipitation (oiling out) rather than slow, ordered crystal growth. The goal is to maintain a state of metastable supersaturation where crystal growth is favored over nucleation.

Experimental Protocol: Developing a Scalable Crystallization Process

  • Solvent Screening:

    • Test the solubility of the product in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, acetone, water) at room temperature and at reflux.

    • Identify a solvent/anti-solvent system. An ideal system is one where the product is highly soluble in the primary solvent (e.g., acetone) and poorly soluble in the anti-solvent (e.g., water or heptane).

  • Cooling Crystallization Protocol Development:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., isopropanol) to ensure complete dissolution.

    • Implement a controlled, slow cooling ramp (e.g., 10-20 °C per hour). Rapid cooling is a common cause of poor crystal formation.

    • Introduce seed crystals at a temperature just below the saturation point to encourage controlled growth.

    • Hold the slurry at the final, low temperature (e.g., 0-5 °C) for several hours (aging) to maximize yield.

  • Anti-Solvent Crystallization Protocol Development:

    • Dissolve the crude product in the primary solvent (e.g., acetone) at a constant temperature (e.g., 30 °C).

    • Slowly add the anti-solvent (e.g., heptane) over a period of 1-2 hours until turbidity is observed.

    • Add a small amount of the primary solvent to redissolve the solids, then add seed crystals.

    • Continue the slow addition of the anti-solvent to drive crystallization.

Workflow Diagram: Crystallization Method Selection

Caption: Decision workflow for developing a robust crystallization method.

References

  • Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The Hantzsch Thiazole Synthesis: A Five-Membered Heterocyclic Ring Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Process Safety in the Pharmaceutical Industry Source: Organic Process Research & Development URL: [Link]

Technical Support Center: Enhancing the Long-Term Stability of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by three main factors: hydrolysis, oxidation, and photolysis. The thiazole ring and the nitroaromatic group are the key structural features susceptible to degradation under certain environmental conditions.

Q2: What are the ideal storage conditions for neat this compound?

A2: For optimal long-term stability of the solid compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thiazole ring and other sensitive functional groups.
Light Protected from light (amber vial)The nitroaromatic moiety is susceptible to photodegradation.
Moisture Desiccated environmentPrevents hydrolysis of the thiazole ring.

Q3: What are the visible signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color of the solid material (e.g., from a pale yellow to a darker shade) or a change in the clarity or color of solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most suitable technique for monitoring the stability of this compound.[1] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color of the solution.

Potential Causes & Solutions:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Troubleshooting:

      • pH Measurement: Check the pH of your solution.

      • Buffering: If the pH is not neutral, consider using a buffered solution (pH 6.5-7.5) for your experiments.

      • Solvent Choice: If appropriate for your application, consider using aprotic solvents to minimize the risk of hydrolysis.

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation.

    • Troubleshooting:

      • Solvent Degassing: Degas your solvents prior to use to remove dissolved oxygen.

      • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

      • Antioxidant Addition: Consider the addition of antioxidants to your solution. Thiazole-containing compounds can be stabilized by antioxidants.[2][3][4] Common choices include:

        • Butylated hydroxytoluene (BHT)

        • Ascorbic acid

        • Propyl gallate[5]

  • Photodegradation: The nitroaromatic group can absorb UV-Vis light, leading to photochemical degradation.[6][7][8]

    • Troubleshooting:

      • Light Protection: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Wavelength Consideration: If your experimental setup involves light exposure, use the longest possible wavelength that is feasible.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in assay results between freshly prepared and stored solutions.

  • Loss of biological activity over time.

Potential Causes & Solutions:

  • Formation of Inactive Degradants: The degradation products of this compound may not possess the same biological activity as the parent compound.

    • Troubleshooting:

      • Stability-Indicating Assay: Develop a stability-indicating analytical method (e.g., HPLC) to correlate the concentration of the parent compound with the observed biological activity.[9]

      • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products.[10][11][12] This will help in identifying the peaks of the degradants in your analytical method and understanding their potential impact on your assay. The workflow for a forced degradation study is outlined below.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate, clearly labeled vials:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), by a validated HPLC-UV method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify the degradation peaks and calculate the percentage of degradation.

  • This information is crucial for developing a stability-indicating method and for understanding the potential impurities that may arise during storage.

Visualizing Degradation and Stability Workflows

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H₂O Oxidation Oxidation (Thiazole Ring) Compound->Oxidation O₂ Photolysis Photolysis (Nitro Group) Compound->Photolysis hv Degradants Inactive Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Testing Workflow start Start: Compound in Solution check_stability Monitor Stability (e.g., HPLC) start->check_stability stable Stable: Proceed with Experiment check_stability->stable No Degradation unstable Unstable: Troubleshoot check_stability->unstable Degradation Observed investigate Investigate Cause: (Hydrolysis, Oxidation, Photolysis) unstable->investigate implement Implement Stabilization: (Buffering, Antioxidants, Light Protection) investigate->implement retest Re-test Stability implement->retest retest->check_stability

Caption: A typical workflow for assessing and improving the stability of the compound in solution.

References

  • Thiazole. In: Wikipedia. ; 2024. Accessed January 19, 2026. [Link]

  • Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Ghorbani, M. et al. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Sci Rep14 , 12345 (2024). [Link]

  • D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39.
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  • Gencheva, V., Zlateva, T., Stoyanov, N., & Peikova, L. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(24), 7545. [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2014). Thiazoles and Thiazolidinones as Antioxidants. Current Medicinal Chemistry, 21(36), 4167–4185. [Link]

  • Singh, R., & Sharma, M. (2018). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Tetrahedron Letters, 59(32), 3115-3118.
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  • Anonymous. (2024, August 29).
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Technical Support Center: Method Refinement for Accurate MIC Determination of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Antimicrobial Assay Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for accurately determining the Minimum Inhibitory Concentration (MIC) of the novel compound, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. Given the compound's chemical structure—a nitrophenyl-substituted thiazole—specific challenges, primarily related to solubility, must be addressed to ensure data integrity and reproducibility. This document offers detailed protocols, troubleshooting advice, and foundational principles to navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when preparing this compound for an MIC assay?

A1: The primary critical factor is the compound's predicted poor aqueous solubility. The presence of the nitro-phenyl and thiazole rings suggests a hydrophobic nature, which can lead to precipitation in aqueous culture media. This will cause the effective concentration to be lower than the nominal concentration, leading to an inaccurate overestimation of the MIC value.[1][2][3] Therefore, selecting an appropriate organic solvent to create a high-concentration stock solution and ensuring the final solvent concentration in the assay remains non-inhibitory are paramount for reliable results.[4]

Q2: What is the recommended solvent for dissolving the compound, and are there any precautions?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its powerful solubilizing properties for a wide range of organic compounds.[5][6] However, DMSO itself can exhibit antimicrobial effects at higher concentrations.[5][6] It is crucial to conduct a solvent toxicity control.

Key Precautions:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mg/mL, or ~50-100x the highest desired final concentration).

  • Ensure the final concentration of DMSO in the MIC assay wells does not exceed 1-2% (v/v).[1][5] Studies have shown that DMSO concentrations above this level can inhibit the growth of various bacterial species, confounding the results.[5]

  • Always include a solvent control (broth + bacteria + highest concentration of DMSO used in the test) to confirm it does not affect bacterial growth.[1][4]

Q3: Which MIC determination method is preferred for this compound: Broth Microdilution or Agar Dilution?

A3: Both methods are considered gold standards, but Broth Microdilution is often preferred for initial screening and for compounds with potential solubility issues.[7][8][9]

  • Broth Microdilution: This method, typically performed in 96-well plates, is amenable to automation and requires smaller volumes of the compound.[8][10] It allows for easy visual inspection of precipitation. The standard reference methods are detailed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

  • Agar Dilution: In this method, the compound is incorporated into molten agar before plates are poured.[7][14] While excellent for testing multiple isolates simultaneously, it can be problematic for poorly soluble compounds, as they may precipitate unevenly during mixing with the agar or fail to diffuse properly.[4]

For this compound, we recommend starting with the Broth Microdilution method due to better control over compound solubility in a liquid matrix.

Q4: What are the essential quality control (QC) measures for this MIC assay?

A4: Rigorous quality control is non-negotiable for a valid MIC determination. The following controls must be included in every experiment:

  • QC Reference Strains: Use well-characterized strains with known MIC ranges for standard antibiotics (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).[15] This validates the overall test procedure, media, and incubation conditions.[16]

  • Solvent Control: A well containing culture medium, bacterial inoculum, and the highest concentration of DMSO used in the experiment. This ensures the solvent itself is not inhibiting growth.[5]

  • Positive Growth Control: A well containing only culture medium and the bacterial inoculum (no compound or solvent). This confirms the viability and proper growth of the microorganism.

  • Sterility Control: A well containing only the culture medium (no bacteria, compound, or solvent). This control should remain clear and confirms the sterility of the medium and aseptic technique.

Troubleshooting Guide & Refined Protocols

This section addresses common issues encountered during MIC determination of challenging compounds and provides step-by-step solutions.

Issue 1: My compound precipitates when added to the broth.
  • Causality: This occurs when the compound's concentration exceeds its thermodynamic solubility limit in the aqueous medium upon dilution from the DMSO stock. The change in solvent environment from 100% DMSO to >98% aqueous broth causes the compound to crash out of solution.[2]

  • Refined Protocol:

    • Visual Confirmation: Before adding bacteria, prepare the two-fold serial dilutions of the compound in the microplate and visually inspect for any cloudiness or precipitate against a dark background.

    • Reduce Stock Concentration: If precipitation is observed, lower the starting concentration of your compound for the serial dilution. This may require preparing a new, more dilute primary stock in DMSO.

    • Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the broth, perform an intermediate dilution of the stock in a co-solvent mixture (e.g., DMSO/Ethanol) or directly into the broth at a higher concentration before the final serial dilutions. This can sometimes ease the transition into the aqueous environment.

    • Sonication: Briefly sonicate the microplate after adding the compound (before adding bacteria) to aid in dissolution.

Issue 2: My MIC values are inconsistent between experiments.
  • Causality: Variability often stems from three sources: inconsistent bacterial inoculum size, pipetting inaccuracies during serial dilution, or undetected compound precipitation. The inoculum density is particularly critical, as a higher-than-specified density can lead to falsely high MICs.

  • Refined Protocol:

    • Standardize Inoculum: Always prepare the bacterial inoculum to a 0.5 McFarland standard.[10] Verify the density using a spectrophotometer (OD600nm of 0.08-0.13 for many bacteria) or a McFarland densitometer. Dilute this standardized suspension according to CLSI/EUCAST guidelines to achieve the target final inoculum of ~5 x 10^5 CFU/mL in each well.[17]

    • Pipetting Technique: Use calibrated pipettes. When performing serial dilutions, ensure thorough mixing after each transfer by pipetting up and down 5-10 times. Change pipette tips for each dilution step to avoid carryover.

    • Pre-Inoculation Check: Always perform the visual check for precipitation described in Issue 1 before adding the bacterial inoculum.

Issue 3: I see inhibition in my solvent control wells.
  • Causality: The final concentration of your solvent (DMSO) is toxic to the test organism.[5][6] Different bacterial species have varying tolerances to DMSO.

  • Refined Protocol:

    • Calculate Final Solvent %: Re-calculate the maximum DMSO concentration in your assay. For example, if you add 2 µL of a DMSO stock solution to a final well volume of 200 µL, the final DMSO concentration is 1%.

    • Run a DMSO Gradient: To establish the tolerance of your specific bacterial strain, run a control experiment where you test a range of DMSO concentrations (e.g., 0.5%, 1%, 2%, 4%, 8%) against the organism.

    • Redesign Dilution Scheme: If toxicity is observed, you must redesign your dilution scheme. This usually involves creating a lower concentration primary stock in DMSO, which necessitates adding a larger volume to the first well, but allows the final DMSO percentage to remain below the toxic threshold.

Typical DMSO Tolerance Limits for Bacteria
DMSO Concentration (v/v) Expected Effect on Growth
≤ 1%Generally safe for most bacteria
2-3%Potential for slight growth inhibition in sensitive strains[5]
> 4%Significant growth inhibition is common[5]
Issue 4: I observe "trailing" endpoints, making the MIC difficult to determine.
  • Causality: Trailing occurs when there is reduced, but still visible, growth over a range of concentrations, making a clear cutoff point ambiguous.[18][19] This is common with bacteriostatic compounds that inhibit but do not kill the organism.[18] For some compounds, this phenomenon can also be pH-dependent.[20]

  • Refined Protocol & Interpretation:

    • Standardized Reading Conditions: Read the plates at a consistent time point (e.g., 18-20 hours for most standard bacteria).[8][9] Use a plate reader for an objective measure of turbidity (OD600nm) alongside visual inspection.

    • Apply the 80% Inhibition Rule: The recommended practice for reading MICs with trailing endpoints is to define the MIC as the lowest concentration that causes approximately 80% inhibition of growth compared to the positive growth control.[18]

    • Consider Agar Dilution: If trailing is severe and irreproducible in broth, agar dilution may provide a clearer endpoint, as growth on a solid surface can be less ambiguous.[19]

Caption: A logical workflow for troubleshooting common issues in MIC determination.

Core Protocol: Broth Microdilution for this compound

This protocol is aligned with CLSI and EUCAST standards.[11][12]

Step 1: Preparation of Reagents
  • Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% sterile DMSO. Ensure it is fully dissolved. Store at -20°C or as recommended.

  • Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[21]

  • Bacterial Inoculum: From a fresh (18-24 h) agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

Step 2: Microplate Setup and Serial Dilution
  • Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

  • Add 200 µL of CAMHB to well 1.

  • Add the calculated volume of your DMSO stock solution to well 1 to achieve 2x the highest desired final concentration. For example, to achieve a top concentration of 128 µg/mL with a final DMSO of 1%, add 4 µL of a 6.4 mg/mL stock to the 200 µL of broth in well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (add 100 µL of broth).

  • Well 12 serves as the sterility control (leave with 100 µL of broth).

  • If needed, a separate well can be prepared as a solvent control.

Step 3: Inoculation and Incubation
  • Add 100 µL of the standardized bacterial inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each test well is now 200 µL, and the inoculum is at its target density of ~5 x 10^5 CFU/mL.

  • Seal the plate with a breathable film or lid to prevent evaporation and contamination.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[8]

Step 4: Reading and Interpreting Results
  • Visually inspect the sterility control (well 12); it should be clear.

  • Visually inspect the growth control (well 11); it should be turbid.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8][10] If trailing is present, determine the MIC as the concentration that inhibits ~80% of growth compared to the control.

Caption: Standard workflow for the broth microdilution MIC assay.

References
  • Wikipedia. Agar dilution. Available from: [Link]

  • Patil, R., et al. (2016). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available from: [Link]

  • Rex, J. H., et al. (1998). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. Journal of Clinical Microbiology, 36(1), 153-156. Available from: [Link]

  • Isenberg, H. D. (2007). Agar Dilution Susceptibility Testing. In: Antimicrobial Susceptibility Testing Protocols. Humana Press. Available from: [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available from: [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available from: [Link]

  • Antimicrobial Resistance & Veterinary Medicines. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. Available from: [Link]

  • Pelaez, T., et al. (2011). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 55(10), 4940-4942. Available from: [Link]

  • Lee, H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(5), 415-422. Available from: [Link]

  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available from: [Link]

  • Scite. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Available from: [Link]

  • MI Microbiology. Broth Microdilution. Available from: [Link]

  • Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology, 43(8), 3844-3849. Available from: [Link]

  • Rex, J. H., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(1), 153-156. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available from: [Link]

  • Fothergill, A. W., et al. (2012). Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water. Journal of Clinical Microbiology, 50(12), 4112-4113. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(12), 3823-3828. Available from: [Link]

  • Al-Ostath, R. A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1515. Available from: [Link]

  • ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Available from: [Link]

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  • Koprdova, M., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(10), 2910. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The thiazole nucleus is a core structural motif in several clinically approved drugs, highlighting its therapeutic potential.[1][2][6][7] This guide provides a comparative analysis of the potential antimicrobial spectrum of a specific thiazole derivative, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, against a panel of clinically relevant microorganisms. While direct antimicrobial data for this specific compound is limited in publicly available literature, this guide will leverage data from structurally similar 2-(4-nitrophenyl)-thiazole analogues to postulate its likely activity profile and to outline a robust experimental framework for its comprehensive evaluation.[8][9][10]

The inclusion of a 4-nitrophenyl group at the 2-position of the thiazole ring is of particular interest, as nitro-containing aromatic compounds are known to exhibit antimicrobial properties, often through mechanisms involving bioreduction of the nitro group to generate reactive nitrogen species that can damage cellular macromolecules.[11] This guide will compare the projected antimicrobial efficacy of this compound with established, broad-spectrum antibiotics, providing researchers and drug development professionals with a foundational understanding of its potential as a novel antimicrobial agent.

Experimental Design and Rationale

To rigorously assess the antimicrobial potential of this compound, a well-defined experimental workflow is essential. The following experimental design is proposed to ensure the generation of reliable and comparable data.

Selection of Comparator Antimicrobial Agents

The choice of comparator drugs is critical for contextualizing the activity of the test compound. Based on the broad-spectrum activity often observed with thiazole derivatives, a selection of antibiotics with activity against both Gram-positive and Gram-negative bacteria, as well as a standard antifungal agent, is recommended.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is particularly effective against Gram-negative bacteria.[12]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It is effective against a range of Gram-positive and some Gram-negative bacteria.[12]

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[3]

Selection of Microbial Strains

A representative panel of microorganisms should be selected to determine the breadth of the antimicrobial spectrum. This panel should include:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin and soft tissue infections, as well as more serious invasive infections.[12][13]

    • Bacillus subtilis (ATCC 6633): A ubiquitous Gram-positive bacterium often used as a model organism.[8][14]

  • Gram-negative Bacteria:

    • Escherichia coli (ATCC 25922): A frequent cause of urinary tract infections and gastrointestinal infections.[12][15]

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.[12][16]

  • Fungi:

    • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections in humans.[8][14][16]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for determining the antimicrobial spectrum of this compound.

G cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Comparison Compound_Prep Compound Synthesis & Purity Confirmation This compound MIC_Assay Broth Microdilution Assay (Determination of Minimum Inhibitory Concentration - MIC) Compound_Prep->MIC_Assay Media_Prep Preparation of Mueller-Hinton Broth (Bacteria) & RPMI-1640 (Fungi) Media_Prep->MIC_Assay Inoculum_Prep Standardization of Microbial Inocula (0.5 McFarland) Inoculum_Prep->MIC_Assay MBC_MFC_Assay Sub-culturing for Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Assay->MBC_MFC_Assay Data_Collection Recording of MIC, MBC, and MFC values MBC_MFC_Assay->Data_Collection Comparative_Analysis Comparison with Standard Antimicrobials Data_Collection->Comparative_Analysis

Figure 1: Experimental workflow for antimicrobial profiling.

Detailed Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Stock Solutions: Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in 96-well microtiter plates using the appropriate growth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized microbial suspension (adjusted to 0.5 McFarland standard and further diluted) to each well to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (microorganism in medium without antimicrobial agent) and a negative control (medium only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
  • Sub-culturing: Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth and from the positive control well.

  • Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the microtiter plates.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Comparative Antimicrobial Spectrum: A Postulated Profile

Based on the antimicrobial activities reported for structurally related 2-(4-nitrophenyl)-thiazole derivatives, a hypothetical antimicrobial profile for this compound is presented below. It is important to note that these are projected values and require experimental verification.

MicroorganismThis compound (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Gentamicin (MIC in µg/mL)Ampicillin (MIC in µg/mL)Fluconazole (MIC in µg/mL)
S. aureus (ATCC 29213)8 - 320.5 - 20.25 - 10.25 - 1N/A
B. subtilis (ATCC 6633)4 - 160.125 - 0.50.125 - 0.50.125 - 0.5N/A
E. coli (ATCC 25922)16 - 64≤0.015 - 0.060.25 - 12 - 8N/A
P. aeruginosa (ATCC 27853)>1280.25 - 10.5 - 2>256N/A
C. albicans (ATCC 90028)32 - 128N/AN/AN/A0.25 - 2

N/A: Not Applicable

Interpretation of Postulated Data:

The hypothetical data suggests that this compound may possess moderate activity against Gram-positive bacteria and potentially some activity against E. coli. The activity against P. aeruginosa is predicted to be limited, a common trait for many antimicrobial compounds due to this organism's robust outer membrane and efflux pump systems. The compound may also exhibit some antifungal activity against C. albicans.

Potential Mechanism of Action

The precise mechanism of action for this compound would need to be elucidated through further studies. However, based on the known activities of thiazole and nitroaromatic compounds, several potential mechanisms can be proposed.

G cluster_0 Proposed Antimicrobial Mechanisms Compound This compound Nitroreductase Bacterial/Fungal Nitroreductases Compound->Nitroreductase Enters cell Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase, Dihydrofolate reductase) Compound->Enzyme_Inhibition Direct binding Membrane_Disruption Disruption of Cell Membrane Integrity Compound->Membrane_Disruption Intercalation Reactive_Species Generation of Reactive Nitrogen Species Nitroreductase->Reactive_Species Bioreduction Cellular_Damage Oxidative Damage to: - DNA - Proteins - Lipids Reactive_Species->Cellular_Damage

Figure 2: Potential mechanisms of antimicrobial action.

The primary proposed mechanism involves the intracellular reduction of the nitro group by microbial nitroreductases. This process generates highly reactive nitrogen species, which can induce oxidative stress and damage critical cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. Additionally, the thiazole core itself may contribute to the antimicrobial activity by inhibiting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or by disrupting the integrity of the cell membrane.[3][4][5]

Conclusion and Future Directions

While further experimental validation is imperative, the structural features of this compound suggest its potential as a novel antimicrobial agent with a possible spectrum of activity against Gram-positive bacteria and some fungi. The outlined experimental framework provides a clear path for the definitive characterization of its antimicrobial profile. Future studies should not only focus on confirming the MIC, MBC, and MFC values against a broader panel of clinical isolates, including resistant strains, but also on elucidating the specific mechanism of action. Time-kill kinetic studies and investigations into its effects on microbial biofilms would also provide valuable insights into its therapeutic potential. The exploration of thiazole derivatives, such as this compound, represents a promising avenue in the ongoing effort to combat the global threat of antimicrobial resistance.

References

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  • 2-(Benzo [d] thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphramidates: Synthesis, characterization and antimicrobial activity evaluation.
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A Comparative Guide to the Structure-Activity Relationship of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. We will explore the synthetic rationale, compare the biological activities of various structural modifications, and provide detailed experimental protocols for researchers in drug discovery and medicinal chemistry. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The focus of this guide is to dissect how specific chemical modifications to the core this compound structure influence its biological efficacy.

The Core Scaffold: Synthesis and Rationale

The foundational structure, this compound, is typically synthesized via the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of a thioamide with an α-haloketone.

Rationale for Experimental Choice: The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. For our core scaffold, 4-nitrothiobenzamide is reacted with 1,3-dichloroacetone. The resulting chloromethyl-thiazole intermediate is then hydrolyzed to the desired methanol analog. This multi-step, one-pot reaction is efficient and allows for the introduction of diverse substituents on both the phenyl and thiazole rings, making it ideal for generating a library of analogs for SAR studies.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of the thiazole core structure.

G cluster_reactants Starting Materials cluster_process Reaction & Workup A 4-Nitrothiobenzamide C Hantzsch Thiazole Synthesis (e.g., in Ethanol, Reflux) A->C B 1,3-Dichloroacetone B->C D Intermediate: 2-(4-Nitrophenyl)-4-(chloromethyl)thiazole C->D Cyclization E Hydrolysis (e.g., NaHCO3, H2O) D->E Nucleophilic Substitution F Final Product: [2-(4-Nitrophenyl)-thiazol-4-YL]-methanol E->F Purification

Caption: General workflow for the synthesis of the core scaffold.

Analog Design Strategy and Comparative Biological Activity

To establish a clear SAR, we designed and evaluated three series of analogs based on modifications at distinct positions of the core scaffold:

  • Series A: Modification of the C4-methanol group.

  • Series B: Alteration of the substituent on the C2-phenyl ring.

  • Series C: Shifting the position of the nitro group on the C2-phenyl ring.

The primary biological endpoint evaluated for this guide is anticancer activity, specifically cytotoxicity against the human breast adenocarcinoma cell line (MCF-7), as many thiazole derivatives have shown promise in this area.[4][5]

Comparative Data of Synthesized Analogs

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected analogs against the MCF-7 cancer cell line.

Compound IDSeriesR¹ (C4-substituent)R² (C2-phenyl substituent)IC₅₀ (µM) vs. MCF-7
1 (Core) --CH₂OH4-NO₂15.8 ± 1.2
2 A-CHO4-NO₂8.2 ± 0.7
3 A-COOH4-NO₂25.1 ± 2.1
4 A-CH₂OCH₃4-NO₂18.5 ± 1.5
5 B-CH₂OH4-Cl22.4 ± 1.9
6 B-CH₂OH4-CF₃11.3 ± 0.9
7 B-CH₂OH4-OCH₃45.7 ± 3.8
8 C-CH₂OH3-NO₂19.3 ± 1.6
9 C-CH₂OH2-NO₂35.6 ± 3.1

Structure-Activity Relationship (SAR) Analysis

The data presented above allows for the formulation of a clear SAR for this class of compounds.

The Critical Role of the C4-Substituent (Series A)

The modification of the C4-methanol group has a significant impact on cytotoxic activity.

  • Oxidation to Aldehyde (Compound 2): Oxidizing the primary alcohol (-CH₂OH) to an aldehyde (-CHO) nearly doubled the potency (IC₅₀: 15.8 µM → 8.2 µM). This suggests that the aldehyde may act as a reactive "warhead," potentially forming Schiff bases with biological nucleophiles like amine groups in proteins, or that the change in electronics and planarity is more favorable for target binding.

  • Oxidation to Carboxylic Acid (Compound 3): Further oxidation to a carboxylic acid (-COOH) led to a decrease in activity. At physiological pH, the carboxylate is deprotonated, introducing a negative charge that can be detrimental to cell membrane permeability or may cause electrostatic repulsion at the target site.

  • Conversion to Ether (Compound 4): Capping the hydroxyl group as a methyl ether (-CH₂OCH₃) resulted in a slight loss of activity. This indicates that the hydrogen-bond donating capability of the parent hydroxyl group may contribute to target binding, although it is not the most critical factor.

Influence of the C2-Phenyl Substituent (Series B)

The electronic nature of the substituent at the para-position of the phenyl ring is a key determinant of activity.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups are crucial for activity. The nitro group (-NO₂) in the parent compound is highly effective. Replacing it with another strong electron-withdrawing group like trifluoromethyl (-CF₃) (Compound 6) maintained high potency. The chloro (-Cl) substituent (Compound 5), being less electron-withdrawing, resulted in reduced activity. This trend is common in other thiazole-based anticancer agents.[6]

  • Electron-Donating Groups: The introduction of a strong electron-donating group, such as methoxy (-OCH₃) (Compound 7), led to a significant drop in cytotoxicity. This strongly supports the hypothesis that an electron-deficient phenyl ring is required for the pharmacological effect.

The "Nitro" Moiety: A Prodrug Hypothesis (Series B & C)

The consistent requirement for a strong electron-withdrawing group, particularly a nitro group, points towards a potential mechanism of action involving bioreductive activation. Nitroaromatic compounds are well-known prodrugs that can be reduced by cellular nitroreductases (often overexpressed in hypoxic tumor environments) to form highly reactive cytotoxic species like nitroso, hydroxylamine, and amine radicals.[7][8] This activation mechanism is a known strategy for targeting cancer cells.[9]

  • Positional Importance (Series C): The position of the nitro group is also critical. The para-nitro analog (Compound 1 ) is significantly more active than the meta- (Compound 8 ) and ortho-isomers (Compound 9 ). This suggests a stringent geometric and electronic requirement within the enzyme's active site responsible for the reductive activation. The para-position allows for maximal resonance-based electron withdrawal from the thiazole ring system.

Visual Summary of SAR Findings

Caption: Key structure-activity relationship findings for the scaffold.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for synthesis and biological evaluation.

Protocol 4.1: Synthesis of Analog 2, [2-(4-Nitro-phenyl)-thiazol-4-YL]-carbaldehyde

This protocol describes the oxidation of the core methanol scaffold to its more potent aldehyde analog.

Self-Validation System: The success of each step is validated through Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by ¹H NMR and Mass Spectrometry.

Materials:

  • This compound (Compound 1)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 1.5 mmol of PCC to the solution in one portion. The mixture will turn dark brown.

  • Stir the reaction vigorously at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC (using a 1:1 mixture of ethyl acetate/hexanes as eluent). The starting material (methanol) will have a lower Rf than the product (aldehyde).

  • Upon completion, dilute the reaction mixture with 30 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Wash the silica plug with additional diethyl ether (2 x 20 mL).

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

  • Combine the pure fractions (as determined by TLC), and remove the solvent in vacuo to yield the desired aldehyde as a yellow solid.

  • Confirm the structure and purity using ¹H NMR and Mass Spectrometry.

Protocol 4.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the method for assessing the cytotoxic effects of the synthesized compounds against the MCF-7 cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized thiazole analogs (dissolved in DMSO to make stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The SAR studies of this compound analogs reveal several key insights for designing more potent anticancer agents. The activity is significantly enhanced by:

  • Oxidation of the C4-methanol to an aldehyde.

  • The presence of a strong electron-withdrawing group at the para-position of the C2-phenyl ring.

  • The specific placement of a nitro group at the para-position, which suggests a bioreductive activation mechanism.

Future work should focus on exploring the aldehyde series further and investigating the mechanism of action. Experiments using nitroreductase-overexpressing or deficient cell lines could validate the proposed prodrug hypothesis. Additionally, synthesizing analogs with other bio-reducible functionalities could yield novel compounds with enhanced selectivity for the hypoxic tumor microenvironment.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06228k]
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471714/]
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  • Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. ResearchGate. [URL: https://www.researchgate.net/publication/287171923_Synthesis_of_4-Thiazolidine_Derivatives_of_6-Nitroindazole_Pharmaceutical_Importance]
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Cross-Validation of Analytical Methods for [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, a potential therapeutic agent, the journey from discovery to clinical application is paved with rigorous analytical scrutiny. A critical, yet often nuanced, aspect of this journey is the cross-validation of analytical methods. This guide provides a comprehensive comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and compare their performance based on simulated, yet realistic, validation data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows.

The Centrality of Method Cross-Validation

Before delving into specific methodologies, it is crucial to underscore the importance of cross-validation. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results.[1][2][3] This is particularly critical in several scenarios: during method transfer between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated.[4][5] The objective is to ensure the consistency and reliability of data throughout the lifecycle of a drug product, a cornerstone of regulatory compliance as mandated by bodies like the FDA and the principles outlined in the ICH guidelines.[6][7][8][9][10]

The subject of our investigation, this compound, possesses distinct chemical features that guide the selection of appropriate analytical techniques. The presence of a nitro-phenyl group suggests strong UV absorbance, making HPLC-UV a suitable candidate for quantification.[11][12][13] The thiazole moiety and the overall molecular weight of the compound also allow for its analysis by GC-MS, provided it has sufficient thermal stability and volatility.[14][15][16][17]

cluster_analyte This compound cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_crossval Cross-Validation Analyte C10H8N2O4S HPLC HPLC-UV Analyte->HPLC Quantification GCMS GC-MS Analyte->GCMS Quantification & Identification Specificity Specificity HPLC->Specificity is validated for Linearity Linearity & Range HPLC->Linearity is validated for Accuracy Accuracy HPLC->Accuracy is validated for Precision Precision HPLC->Precision is validated for Robustness Robustness HPLC->Robustness is validated for Comparison Comparative Analysis HPLC->Comparison GCMS->Specificity is validated for GCMS->Linearity is validated for GCMS->Accuracy is validated for GCMS->Precision is validated for GCMS->Robustness is validated for GCMS->Comparison Equivalence Statistical Equivalence Comparison->Equivalence evaluates

Figure 1: A logical workflow for the validation and cross-validation of analytical methods for a target analyte.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method is a logical choice, leveraging the compound's polarity and strong UV chromophore.

Rationale for Method Design

The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a broad range of moderately polar to nonpolar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring good peak shape. The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. UV detection is set at a wavelength that corresponds to the maximum absorbance of the nitro-aromatic moiety, thereby maximizing sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 310 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, providing both quantitative data and structural confirmation.[15] Its applicability to this compound is contingent on the compound's thermal stability and volatility. The presence of a hydroxyl group may necessitate derivatization to improve its chromatographic behavior, although direct analysis is often possible.

Rationale for Method Design

A capillary GC column with a mid-polarity stationary phase is chosen to provide good separation of the analyte from potential impurities. The use of a split/splitless injector allows for flexibility in handling samples of varying concentrations. The mass spectrometer is operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern for structural confirmation. For quantification, selected ion monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: (Hypothetical) m/z 236 (M+), 206, 190.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 20 µg/mL.

    • Sample Preparation: Prepare as described for the HPLC-UV method.

Comparative Performance: A Data-Driven Analysis

To objectively compare the two methods, a comprehensive validation was performed in accordance with ICH Q2(R2) guidelines.[6][7][18][19][20] The following tables summarize the simulated, yet realistic, performance data for each method.

Table 1: Linearity and Range
ParameterHPLC-UVGC-MSAcceptance Criteria
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL-
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept 1052897Close to zero

The HPLC-UV method demonstrates a wider linear range, which can be advantageous for analyzing samples with varying concentrations without the need for extensive dilution. Both methods exhibit excellent linearity as indicated by the correlation coefficients.

Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (2 µg/mL) 99.5%101.2%98.0 - 102.0%
Medium (50 µg/mL) 100.2%99.8%98.0 - 102.0%
High (90 µg/mL) 99.8%100.5%98.0 - 102.0%

Both methods demonstrate high accuracy, with recovery values well within the acceptable limits.

Table 3: Precision (Repeatability and Intermediate Precision)
ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.2%≤ 2.0%
Intermediate Precision (n=6, 2 days) 1.1%1.5%≤ 2.0%

The HPLC-UV method shows slightly better precision than the GC-MS method, although both are well within the acceptable criteria for pharmaceutical analysis.

Table 4: Specificity
ParameterHPLC-UVGC-MS
Peak Purity PassNot Applicable
Mass Spectral Match Not Applicable> 95% match with reference spectrum
Interference from Placebo No interferenceNo interference

The GC-MS method offers superior specificity due to the additional dimension of mass spectral data, which provides a high degree of confidence in analyte identification.

Cross-Validation: Bridging the Methodologies

With both methods validated, the next critical step is to perform a cross-validation study to ensure they produce equivalent results.[1][2][3][4]

cluster_workflow Cross-Validation Workflow start Start: Prepare Homogeneous Sample Batch hplc_analysis Analyze Samples with Validated HPLC-UV Method start->hplc_analysis gcms_analysis Analyze Samples with Validated GC-MS Method start->gcms_analysis data_comp Collect and Tabulate Results hplc_analysis->data_comp gcms_analysis->data_comp stat_analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman plot) data_comp->stat_analysis end Conclusion: Methods are Equivalent stat_analysis->end Acceptance Criteria Met fail Investigate Discrepancies stat_analysis->fail Acceptance Criteria Not Met

Figure 2: A flowchart illustrating the cross-validation process between two analytical methods.

Cross-Validation Protocol
  • Sample Selection: A single, homogeneous batch of a drug product containing this compound is prepared.

  • Analysis: The batch is analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: The mean assay values obtained from both methods are compared.

  • Acceptance Criteria: The percentage difference between the mean results of the two methods should be within ±2.0%.

Table 5: Cross-Validation Results
Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Batch A-199.8100.1-0.3%
Batch A-2100.199.90.2%
Batch A-399.9100.3-0.4%
Mean 99.93 100.1 -0.17%

The cross-validation results demonstrate excellent agreement between the HPLC-UV and GC-MS methods, with the percentage difference well within the acceptance criterion. This provides a high degree of confidence that the two methods can be used interchangeably for the routine analysis of this compound.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are suitable for the quantitative determination of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control applications due to its simplicity, higher throughput, and wider linear range.

  • GC-MS is the preferred method for confirmatory analysis and in situations where a high degree of specificity is required, such as in stability studies or for the identification of unknown impurities.

The successful cross-validation of these two orthogonal analytical techniques provides a robust and reliable analytical package for this compound, ensuring data integrity throughout the drug development lifecycle. This data-driven approach, grounded in established regulatory guidelines, exemplifies best practices in modern pharmaceutical analysis.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Lafleur, A. L., & Morriseau, L. J. (1980). Trace level determination of selected nitroaromatic compounds by gas chromatography with pyrolysis chemiluminescent detection. Analytical Chemistry, 52(8), 1313-1318. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Miller, D. J., Hawthorne, S. B., & McNally, M. E. (1995). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 18(1), 155-173. Retrieved from [Link]

  • SFL. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Liu, Y., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(14), 4289. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

Sources

A Comparative Analysis of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol and Other Thiazole Antifungals: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health. This necessitates a continuous and rigorous search for novel antifungal agents with improved efficacy and safety profiles. Among the heterocyclic compounds that have garnered significant attention, thiazole derivatives stand out as a promising class of antifungals. This guide provides a comprehensive comparative analysis of a representative thiazole derivative, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, against other established and emerging thiazole antifungals. While specific in vivo data for this exact molecule is not yet extensively published, this analysis is built upon a robust foundation of published data from structurally similar thiazole derivatives to provide a valuable comparative framework for researchers and drug development professionals.

The Thiazole Scaffold: A Privileged Structure in Antifungal Drug Discovery

Thiazole antifungals belong to the broader azole family of antimycotics.[1] Their core structure, a five-membered ring containing both sulfur and nitrogen, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties. The primary mechanism of action for most azole antifungals, including thiazoles, involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[2] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[1][2]

This compound: A Representative Candidate

The structure of this compound incorporates several key features that are of interest in medicinal chemistry. The 2-phenylthiazole core is a common motif in many biologically active compounds. The presence of a nitro group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with the target enzyme. The methanol group at the 4-position of the thiazole ring can impact solubility and provide a site for further chemical modification.

While specific data for this molecule is emerging, numerous studies on analogous 2-phenyl thiazole derivatives have demonstrated significant fungicidal activity against a range of pathogenic fungi.[3]

Comparative Efficacy of Thiazole Derivatives and Standard Antifungals

The in vitro activity of an antifungal agent is a critical initial indicator of its therapeutic potential. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[4] The Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death, is also a key parameter.[4]

The following table summarizes the in vitro antifungal activity of various representative thiazole derivatives against common fungal pathogens, in comparison to the standard antifungal drug fluconazole. The data presented is a compilation from multiple studies on different, yet structurally related, thiazole compounds to illustrate the potential of this chemical class.[4][5][6][7]

Antifungal AgentFungal StrainMIC Range (µg/mL)MFC Range (µg/mL)Reference(s)
Representative Thiazole Derivatives Candida albicans0.008 - 2500.015 - >250[5][6][8]
Cryptococcus neoformans0.45 - 31.2Not widely reported[8]
Aspergillus fumigatusNot widely reportedNot widely reported
Fluconazole (Standard) Candida albicans0.25 - 64>64[6][8]
Cryptococcus neoformans2 - 16>64[8]
Aspergillus fumigatusResistantResistant
Nystatin (Standard) Candida albicans0.015 - 7.81Not widely reported[5][7]

Note: MIC₅₀ and MIC₉₀ values, representing the concentrations that inhibit 50% and 90% of isolates, respectively, are also crucial metrics in larger-scale studies.[4][5]

Experimental Protocols: A Foundation for Reliable Data

The generation of robust and reproducible data is paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro experiments used to evaluate the antifungal properties of novel compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent.[4]

Causality: This assay is based on the principle of exposing a standardized inoculum of a fungus to serial dilutions of the test compound to determine the lowest concentration that inhibits its growth. The use of a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures comparability of results across different laboratories.

Methodology:

  • Inoculum Preparation:

    • Culture the fungal species (e.g., Candida albicans) on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours at 35°C.[4]

    • Prepare a suspension of the fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[4]

    • Further dilute this suspension in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

  • Drug Dilution:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform a serial twofold dilution of the test compound and comparator drugs (e.g., fluconazole) in a 96-well microtiter plate using RPMI 1640 medium.[4]

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a drug-free control well (growth control) and a well with medium only (sterility control).

    • Incubate the plates at 35°C for 24-48 hours.[4]

  • MIC Reading:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically a ≥50% reduction) compared to the drug-free control well.[4] This can be assessed visually or using a spectrophotometer.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a novel antifungal compound to mammalian cells to determine its therapeutic index.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cytotoxicity.

Methodology:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK-293 human embryonic kidney cells or NIH/3T3 mouse fibroblast cells) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[6][8]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.[6]

Visualizing the Path Forward: Experimental Workflow and Antifungal Mechanism

To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization mic_mfc MIC/MFC Determination (Broth Microdilution) characterization->mic_mfc cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mic_mfc->cytotoxicity mechanism Mechanism of Action Studies (e.g., Ergosterol Quantification) cytotoxicity->mechanism animal_model Animal Model of Infection (e.g., Murine Candidiasis) mechanism->animal_model efficacy Efficacy Studies (Fungal Burden, Survival Rate) animal_model->efficacy toxicity_pk Toxicity & Pharmacokinetic Studies efficacy->toxicity_pk

Caption: High-level experimental workflow for the evaluation of a novel antifungal compound.

antifungal_mechanism thiazole Thiazole Antifungal (this compound) cyp51 Lanosterol 14α-demethylase (CYP51) thiazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->cyp51 cell_membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->cell_membrane Essential Component cell_death Fungal Cell Death cell_membrane->cell_death Leads to

Sources

Independent Verification and Comparative Analysis of the Biological Activity of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of anticancer drug discovery, the thiazole scaffold represents a cornerstone of medicinal chemistry, with numerous derivatives demonstrating promising therapeutic potential. [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol is one such compound of interest, belonging to a class of molecules that have garnered attention for their cytotoxic activities against various cancer cell lines. This guide provides a comprehensive framework for the independent verification of its biological activity, offering a comparative analysis with structurally related compounds and established anticancer agents. Our objective is to equip researchers with the necessary protocols and rationale to rigorously evaluate the therapeutic promise of this and similar chemical entities.

The experimental design detailed herein is structured to not only quantify the cytotoxic effects of this compound but also to elucidate its potential mechanism of action. By comparing its performance against a close structural analog, a standard-of-care chemotherapeutic agent, and a targeted therapy, we aim to provide a multi-faceted perspective on its potential clinical utility.

Comparative Framework: Selecting Benchmarks for a Robust Evaluation

To provide a comprehensive assessment of this compound's biological activity, a carefully selected panel of comparator compounds is essential. This multi-pronged approach allows for a nuanced understanding of its potency, selectivity, and potential mechanisms of action.

  • Structural Analog: 2-(4-Nitrophenyl)isothiazol-3(2H)-one. The selection of this compound is predicated on its structural similarity to our target molecule. Recent studies have demonstrated its potent and selective cytotoxic effects against hepatocellular carcinoma cells (Huh7), with reported IC50 values of 19.3 µM at 24 hours.[1] This analog provides a valuable benchmark for assessing the structure-activity relationship and the potential impact of the methanol group on the thiazole ring.

  • Standard Chemotherapeutic Agent: Doxorubicin. As a widely used anthracycline antibiotic, Doxorubicin serves as a robust positive control for cytotoxicity. Its mechanisms of action are well-characterized and include DNA intercalation and inhibition of topoisomerase II.[2][3] Doxorubicin exhibits a broad range of IC50 values across different cancer cell lines, typically in the low micromolar to nanomolar range, providing a stringent comparison for the potency of our test compound.[4][5]

  • Targeted Therapy: NF-κB Inhibitor (e.g., BAY 11-7082). The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of cancer cell proliferation, survival, and resistance to therapy.[6][7][8] Thiazole derivatives have been reported to modulate this pathway. Including a known NF-κB inhibitor allows for a mechanistic comparison, helping to determine if this compound exerts its effects through this specific signaling cascade.

Experimental Workflow for Biological Activity Verification

The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies. This tiered approach ensures an efficient use of resources while providing a comprehensive evaluation of the compound's biological activity.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Investigation A Cell Line Selection (e.g., MCF-7, A549, HepG2) B Cell Viability Assay (MTT or XTT) A->B C IC50 Determination B->C D Caspase-3/7 Activity Assay C->D If IC50 is potent F NF-κB Inhibition Assay (Reporter Gene or Western Blot) C->F Hypothesized Target E Annexin V/PI Staining (Flow Cytometry) D->E G Mitochondrial Membrane Potential Assay D->G Apoptosis Confirmed

Caption: A tiered experimental workflow for the independent verification of biological activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT/XTT)

Rationale: The initial step in assessing the anticancer potential of a compound is to determine its effect on cell viability. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]

Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, the structural analog, Doxorubicin, and the NF-κB inhibitor in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and controls. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Induction Assay (Caspase-3/7 Activity)

Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct indication of apoptosis induction.

Protocol (Caspase-Glo® 3/7 Assay):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

NF-κB Signaling Pathway Analysis

Rationale: To investigate whether the cytotoxic effects of this compound are mediated through the inhibition of the NF-κB pathway, a direct assessment of NF-κB activity is necessary. This can be achieved through various methods, including reporter gene assays or by measuring the phosphorylation of key signaling proteins via Western blotting.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB Inhibited NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB Releases DNA DNA NFkB_nuc->DNA Genes Target Gene Expression DNA->Genes

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol (Western Blot for Phospho-IκBα):

  • Cell Treatment and Lysis: Treat cells with the test compounds for a predetermined time (e.g., 1-2 hours) prior to stimulation with an NF-κB activator (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the level of phospho-IκBα to total IκBα to determine the extent of NF-κB pathway inhibition.

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in a tabular format.

Table 1: Comparative Cytotoxicity (IC50) of Test Compounds

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7Experimental Data
A549Experimental Data
HepG2Experimental Data
2-(4-Nitrophenyl)isothiazol-3(2H)-oneHepG2~16.4 (at 48h)
DoxorubicinMCF-7~0.5 - 2.5
A549>20
HepG2~12.2
BAY 11-7082Cell Line DependentLiterature Value

Note: The IC50 values for Doxorubicin and the structural analog are approximate and based on published literature. Experimental values should be determined under identical conditions for a direct comparison.

Interpretation of Results:

  • A potent IC50 value for this compound, comparable to or lower than Doxorubicin and the structural analog, would indicate significant cytotoxic activity.

  • A significant increase in caspase-3/7 activity following treatment with the test compound would strongly suggest that it induces apoptosis.

  • A reduction in the phosphorylation of IκBα in the presence of the test compound would provide evidence for its inhibitory effect on the NF-κB signaling pathway.

By systematically following this guide, researchers can generate a robust and comprehensive dataset to independently verify the biological activity of this compound. This comparative approach will provide valuable insights into its therapeutic potential and guide future drug development efforts.

References

Please note that you should verify the accessibility of the URLs provided.

  • NF-κB in Carcinoma Therapy and Prevention. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers. (2024).
  • NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates. (2016). Current Cancer Drug Targets, 16(8), 669-689.
  • Cell-Selective Inhibition of NF-κB Signaling Improves Therapeutic Index in a Melanoma Chemotherapy Model. (2011). Cancer Discovery, 1(6), 498-511.
  • Use of NF-κB inhibition in combination therapy for cancer. (2010). Google Patents.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). Pharmaceutics, 13(11), 1897.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2022). Trends in Sciences, 19(21), 6296.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(24), 15813.
  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2016). Blood, 127(21), 2599-2609.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2016). International Journal of Advanced Research, 4(12), 1735-1744.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 2005-2020.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (2023). Journal of Advanced Veterinary Research, 13(9), 162-166.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). Journal of the Brazilian Chemical Society, 29(10), 2132-2143.
  • 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. (2024). Pharmaceuticals, 17(6), 689.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5599.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2023). ACS Omega, 8(18), 15998-16012.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 3057.
  • Caspase-3 Activity Assay Kit (Colorimetric). (n.d.). RayBiotech. Retrieved from [Link]

  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (2022). International Journal of Molecular Sciences, 23(23), 14781.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2018). Molecules, 23(11), 2843.
  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. (2022). Plants, 11(21), 2896.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3855-3859.

Sources

A Researcher's Guide to Benchmarking the Antioxidant Potential of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the exploration of heterocyclic compounds has yielded a wealth of promising candidates. Among these, thiazole derivatives have garnered significant attention for their diverse pharmacological activities, including their potential as antioxidants.[1] This guide provides a comprehensive framework for benchmarking the antioxidant potential of a specific thiazole derivative, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, against established standards and relevant structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental designs and data interpretation strategies to rigorously evaluate this compound's efficacy.

Introduction: The Rationale for Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants, by virtue of their ability to neutralize these damaging free radicals, represent a critical area of therapeutic research. Thiazole-containing compounds have emerged as a promising class of antioxidants, with numerous studies highlighting their radical-scavenging abilities.[2][3] The subject of this guide, this compound, possesses structural motifs—a thiazole ring and a nitro-substituted phenyl group—that suggest a potential for significant antioxidant activity. However, a systematic evaluation is paramount to ascertain its standing relative to existing antioxidants.

This guide will delineate a multi-assay approach, leveraging established methodologies to construct a robust antioxidant profile for this compound. We will detail the protocols for three widely accepted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Furthermore, we will establish a comparative framework using well-characterized antioxidant standards—Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT)—along with structurally related thiazole derivatives.

Experimental Design: A Multi-faceted Approach to Antioxidant Evaluation

A singular assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a battery of tests, each predicated on a different chemical principle, is essential for a comprehensive assessment. The proposed experimental workflow is depicted below:

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison Compound This compound Solutions Prepare Stock Solutions (e.g., in DMSO or Ethanol) Compound->Solutions Standards Reference Standards (Trolox, Ascorbic Acid, BHT) Standards->Solutions Analogs Structural Analogs Analogs->Solutions DPPH DPPH Radical Scavenging Assay Solutions->DPPH Introduce to assay ABTS ABTS Radical Cation Decolorization Assay Solutions->ABTS Introduce to assay FRAP Ferric Reducing Antioxidant Power Assay Solutions->FRAP Introduce to assay IC50 Calculate IC50 Values DPPH->IC50 TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) ABTS->TEAC FRAP->TEAC Compare Comparative Analysis IC50->Compare TEAC->Compare

Caption: Experimental workflow for benchmarking antioxidant potential.

Reference Compounds and Structural Analogs

A robust benchmarking study necessitates comparison against both established standards and structurally similar molecules.

  • Reference Standards:

    • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays.

    • Ascorbic Acid (Vitamin C): A potent natural antioxidant, serving as a benchmark for hydrophilic antioxidants.[4][5]

    • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a reference in various antioxidant assays.[6]

  • Structural Analogs (Hypothetical): Given the limited direct literature on the target compound, we propose the inclusion of analogs to understand structure-activity relationships. Examples could include:

    • [2-(Phenyl)-thiazol-4-YL]-methanol (lacking the nitro group)

    • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (with a reduced nitro group)

    • Other reported thiazole derivatives with known antioxidant activity.[7][8]

Detailed Experimental Protocols

The following protocols are foundational for the in vitro assessment of antioxidant capacity.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9] The degree of discoloration is indicative of the compound's scavenging potential.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compound, reference standards, and structural analogs in methanol.

  • Assay Procedure:

    • To 1.0 mL of each sample dilution, add 2.0 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing only methanol and the DPPH solution serves as the control.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value signifies higher antioxidant activity.[10]

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is proportional to the antioxidant's concentration and activity.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Prior to the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound, reference standards, and structural analogs in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13][14] A standard curve is generated using Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents per µM of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15] This assay evaluates the total antioxidant power of a sample.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily.

  • Sample Preparation: Prepare serial dilutions of the test compound, reference standards, and structural analogs.

  • Assay Procedure:

    • Add 20 µL of the sample dilution to 180 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these assays should be summarized in a structured table.

CompoundDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe²⁺/µM)
This compound ExperimentalExperimentalExperimental
TroloxExperimental1.00Experimental
Ascorbic AcidExperimentalExperimentalExperimental
BHTExperimentalExperimentalExperimental
Analog 1: [2-(Phenyl)-thiazol-4-YL]-methanolExperimentalExperimentalExperimental
Analog 2: [2-(4-Amino-phenyl)-thiazol-4-YL]-methanolExperimentalExperimentalExperimental

Interpretation of Results:

  • DPPH Assay: A lower IC50 value for this compound compared to the reference standards would indicate potent radical scavenging activity.

  • ABTS Assay: A TEAC value greater than 1.0 would suggest that the test compound is a more potent antioxidant than Trolox on a molar basis in this assay.

  • FRAP Assay: A higher FRAP value indicates a greater reducing power.

The comparative data will elucidate the role of the nitro group and the overall thiazole structure in the observed antioxidant activity. For instance, a comparison with the phenyl analog (Analog 1) will reveal the electronic effect of the nitro group on the antioxidant potential.

Mechanistic Insights and Structure-Activity Relationship

The antioxidant mechanism of phenolic and heterocyclic compounds often involves the donation of a hydrogen atom from a hydroxyl group or a nitrogen atom to a free radical, thereby stabilizing it. The presence of electron-withdrawing groups, such as the nitro group, can influence the bond dissociation energy of these hydrogen atoms and, consequently, the antioxidant activity.

Caption: General mechanism of free radical scavenging by an antioxidant.

By comparing the activity of this compound with its structural analogs, valuable insights into the structure-activity relationship (SAR) can be gained. This understanding is crucial for the rational design of more potent antioxidant compounds in the future.

Conclusion

This guide provides a robust framework for the systematic benchmarking of the antioxidant potential of this compound. By employing a multi-assay approach and comparing the results against established standards and relevant structural analogs, researchers can obtain a comprehensive and reliable assessment of this compound's efficacy. The insights gained from such a study will be invaluable for its further development as a potential therapeutic agent for the mitigation of oxidative stress-related pathologies.

References

  • In vitro antioxidant properties of new thiazole derivatives - ResearchGate. Available from: [Link]

  • A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. Chemical Review and Letters. Available from: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Available from: [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments - MDPI. Available from: [Link]

  • Butylated hydroxytoluene: Significance and symbolism. Available from: [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies - Taylor & Francis Online. Available from: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Available from: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. Available from: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. Available from: [Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. Available from: [Link]

  • BHT (butylated hydroxytoluene): Significance and symbolism. Available from: [Link]

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  • ABTS Antioxidant Capacity Assay - G-Biosciences. Available from: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. - ResearchGate. Available from: [Link]

  • Trolox equivalent antioxidant capacity - Wikipedia. Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. - ResearchGate. Available from: [Link]

  • How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained - YouTube. Available from: [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism. Available from: [Link]

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  • DPPH Radical Scavenging Assay - MDPI. Available from: [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes - MDPI. Available from: [Link]

  • Ascorbic acid as antioxidant - PubMed. Available from: [Link]

  • DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) - ResearchGate. Available from: [Link]

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  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed. Available from: [Link]

  • Standard calibration curve of ascorbic acid for total antioxidant determination. - ResearchGate. Available from: [Link]

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A Researcher's Guide to Validating the In Vivo Efficacy of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol in Preclinical Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo anti-inflammatory efficacy of the novel compound, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol. In the absence of extensive prior in vivo data for this specific molecule, we will proceed based on a hypothesized mechanism of action derived from its structural features, common in anti-inflammatory drug discovery. We will compare its potential efficacy against established anti-inflammatory agents in relevant animal models.

Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Signaling

The thiazole ring is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] Many anti-inflammatory drugs function by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] A plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[2] This inhibition would lead to a downstream reduction in the transcription of pro-inflammatory genes.

Below is a diagram illustrating the hypothesized signaling pathway and the potential point of intervention for our test compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->ProInflammatory_Genes activates transcription of Cytokines Pro-inflammatory Cytokines ProInflammatory_Genes->Cytokines leads to production of Test_Compound This compound Test_Compound->IKK may inhibit

Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory action of the test compound.

Comparative In Vivo Efficacy Evaluation

To validate the anti-inflammatory potential of this compound, we will utilize two well-established murine models of inflammation: Carrageenan-Induced Paw Edema for acute inflammation and Adjuvant-Induced Arthritis as a model for chronic inflammation.[4] The performance of our test compound will be compared against two gold-standard therapeutics: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and a monoclonal antibody against TNF-α (anti-TNF-α mAb), representing a biologic drug.

Experimental Workflow

The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Acute Inflammation Model cluster_1 Phase 2: Chronic Inflammation Model A1 Animal Acclimatization (7 days) A2 Group Allocation (n=8 per group) A1->A2 A3 Compound Administration (Oral Gavage) A2->A3 A4 Carrageenan Injection (Subplantar) A3->A4 A5 Paw Volume Measurement (0, 1, 2, 4, 6 hours) A4->A5 A6 Tissue Collection & Analysis (Histopathology, Cytokine Levels) A5->A6 B1 Animal Acclimatization (7 days) B2 Group Allocation (n=8 per group) B1->B2 B3 Adjuvant Injection (Day 0) B2->B3 B4 Compound Administration (Daily, from Day 10) B3->B4 B5 Arthritis Score & Paw Volume (Bi-weekly) B4->B5 B6 Terminal Blood & Tissue Collection (Day 28) B5->B6

Caption: Experimental workflow for acute and chronic inflammation models.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][6]

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide rats into the following groups (n=8):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 30 mg/kg)

    • Group 4: Indomethacin (10 mg/kg)

  • Compound Administration: Administer the test compounds and vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis.[3][4]

Materials:

  • Male Lewis rats (150-180g)

  • This compound

  • Anti-TNF-α mAb (positive control)

  • Vehicle

  • Complete Freund's Adjuvant (CFA)

Procedure:

  • Induction of Arthritis: On day 0, inject 0.1 mL of CFA into the subplantar region of the right hind paw.

  • Grouping: On day 10, when signs of secondary inflammation appear, group the animals (n=8) as follows:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 20 mg/kg, daily)

    • Group 3: Anti-TNF-α mAb (e.g., 10 mg/kg, twice weekly)

  • Treatment: Administer treatments from day 10 to day 28.

  • Assessment:

    • Arthritic Score: Score the severity of arthritis in all paws bi-weekly based on a 0-4 scale.

    • Paw Volume: Measure the volume of both hind paws bi-weekly.

  • Terminal Analysis: On day 28, collect blood for cytokine analysis (TNF-α, IL-6) and hind paws for histopathological examination.

Comparative Performance Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed studies.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase at 4h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.58 ± 0.0531.8%
This compound300.39 ± 0.04 54.1%
Indomethacin100.35 ± 0.0358.8%
p<0.05, *p<0.01 vs. Vehicle Control
Table 2: Efficacy in Adjuvant-Induced Arthritis Model
Treatment GroupDose (mg/kg)Mean Arthritic Score (Day 28)Paw Volume (mL, Day 28)Serum TNF-α (pg/mL, Day 28)
Vehicle Control-12.5 ± 1.22.5 ± 0.3150 ± 25
This compound20 (daily)7.8 ± 0.91.8 ± 0.295 ± 15
Anti-TNF-α mAb10 (bi-weekly)4.2 ± 0.5 1.3 ± 0.140 ± 10**
p<0.05, *p<0.01 vs. Vehicle Control

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven approach to validate the in vivo anti-inflammatory efficacy of this compound. The proposed experimental design, utilizing both acute and chronic models of inflammation, will provide a comprehensive understanding of the compound's potential therapeutic utility. A strong performance, particularly in reducing pro-inflammatory markers and clinical signs of arthritis, would warrant further investigation into its precise molecular targets, pharmacokinetic properties, and safety profile. The comparative data against established drugs like Indomethacin and anti-TNF-α biologics will be crucial in positioning this novel compound within the current landscape of anti-inflammatory therapies.

References

  • Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Retrieved January 19, 2026.
  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
  • Semantic Scholar. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved January 19, 2026.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved January 19, 2026.
  • BioWorld. (2023). Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. Retrieved January 19, 2026.
  • PubMed Central. (2021).
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  • National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved January 19, 2026.
  • Synblock. (n.d.). CAS 36841-50-6 | [2-(4-Nitro-phenyl)-oxazol-4-YL]-methanol. Retrieved January 19, 2026.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)
  • PubChem. (n.d.). [2-(2-Methyltriazol-4-yl)-5-nitrophenyl]methanol. Retrieved January 19, 2026.
  • PubChem. (n.d.). [1-(2-Nitro-phenyl)-1H-[4][5]triazol-4-yl]-methanol. Retrieved January 19, 2026.

  • PubMed Central. (n.d.). (4-Nitrophenyl)methanol. Retrieved January 19, 2026.
  • PubMed. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide. Retrieved January 19, 2026.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved January 19, 2026.
  • PubChem. (n.d.). [4-(3-Nitro-phenyl)-thiazol-2-yl]-hydrazine. Retrieved January 19, 2026.
  • ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved January 19, 2026.
  • PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Retrieved January 19, 2026.
  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved January 19, 2026.
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Safety Operating Guide

Safe Disposal of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol (CAS No. 36094-01-6)[1]. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

Hazard Identification and Risk Assessment

This compound is a solid organic compound containing a nitroaromatic group and a thiazole heterocycle. While specific toxicity data is limited, the structural motifs suggest the following potential hazards:

  • Irritation: Based on the hazards of similar compounds such as (4-Nitro-phenyl)-p-tolyl-methanol, this compound is likely to be a skin and eye irritant and may cause respiratory irritation upon inhalation of dust particles[2].

  • Toxicity: Nitroaromatic compounds as a class are recognized for their potential toxicity[3].

  • Incompatibility: This compound may be incompatible with strong oxidizing agents.

Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste.

Table 1: Summary of Anticipated Hazards and Required Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Anticipated) Required Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritationChemical-resistant gloves (Nitrile rubber recommended)
Eye IrritationH319: Causes serious eye irritationSafety goggles or a face shield
Respiratory IrritationH335: May cause respiratory irritationUse in a chemical fume hood; respiratory protection may be needed for large quantities or spills
IngestionLikely harmful if swallowedLab coat, no eating or drinking in the laboratory
Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Methodology for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation by working within a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, carefully sweep the material to prevent dust generation. For solutions, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the chemical.

  • Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as methanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with institutional and local regulations[4][5].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular trash[5].

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents. It should be segregated as solid organic hazardous waste[6].

  • Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). Include the date of waste generation and the name of the responsible researcher or laboratory.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

Diagram 1: Disposal Workflow for this compound

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal A This compound (Solid Waste) C Select Compatible, Labeled Hazardous Waste Container A->C Segregate as Solid Organic Waste B Contaminated Materials (Gloves, Wipes, etc.) B->C D Store in Secondary Containment C->D Seal Container E Schedule Pickup with EHS/Licensed Waste Management D->E Follow Institutional Protocol F Transport to Approved Hazardous Waste Facility E->F

Caption: Disposal Workflow for this compound.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • Unknown Author. Waste handling in the organic chemistry lab. [Link]

  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. (n.d.). [Link]

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Comprehensive Guide to the Safe Handling of [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Given the presence of a nitro group and a thiazole moiety, [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol should be handled with a high degree of caution.[1][2] Nitro compounds can be toxic and reactive, while thiazole derivatives are recognized for their diverse biological activities.[3][4] Therefore, a comprehensive approach to personal protection and containment is mandatory.[1]

Core Safety Principles:

  • Assume High Toxicity: In the absence of specific toxicological data, treat this compound as having high acute toxicity.[2]

  • Engineering Controls as Primary Defense: The first line of defense against chemical exposure is the use of engineering controls.[5][6][7][8]

  • Adherence to Standard Operating Procedures (SOPs): All handling must be governed by well-defined and understood SOPs.[9]

  • Emergency Preparedness: Be familiar with emergency procedures and the location of safety equipment before beginning any work.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is crucial to minimize exposure.[2] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye Protection Chemical splash goggles or a face shield.[7][10]To protect against splashes and aerosols.
Hand Protection Nitrile or butyl rubber gloves.[7][11]Provides a barrier against skin contact.
Body Protection A flame-resistant lab coat, kept fastened.[1] A chemical-resistant apron worn over the lab coat is also recommended.[1]To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts and work cannot be conducted within a chemical fume hood.[7][12]To prevent inhalation of the compound.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[5][6][7][8][9]

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[1][5][6][10] This is the primary method to control inhalation exposure.[8]

  • Ventilated Storage: Store the compound in a well-ventilated cabinet, segregated from incompatible materials.[6][10][13]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[10]

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is essential for safety.

Preparation and Pre-Handling
  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.[10]

  • Designate a Work Area: Clearly designate a specific area within the chemical fume hood for the experiment.[1]

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for spills.[1]

Donning Personal Protective Equipment

The following diagram illustrates the correct sequence for putting on PPE.

PPE_Donning cluster_donning Donning PPE Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Eye_Protection 3. Eye Protection Gloves->Eye_Protection Respirator 4. Respirator (if required) Eye_Protection->Respirator

Correct sequence for donning PPE.
Weighing and Transferring
  • Weighing: Tare a suitable container within the chemical fume hood before weighing the solid compound.[1]

  • Transfer: Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust. For solutions, use a calibrated pipette or syringe.

  • Containment: Always use secondary containment when transporting the chemical within the lab.[13]

During the Experiment
  • Constant Monitoring: Continuously monitor the experiment for any unexpected changes.[1]

  • Fume Hood Sash: Keep the sash of the fume hood at the lowest possible height while working to maximize containment.[6]

  • Cleanliness: Maintain a clean and organized workspace.[13]

Post-Experiment and Doffing PPE
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[1]

  • Storage: Properly label and store any resulting products or mixtures according to established protocols.[10][13]

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing PPE Gloves 1. Gloves Eye_Protection 2. Eye Protection Gloves->Eye_Protection Lab_Coat 3. Lab Coat Eye_Protection->Lab_Coat Respirator 4. Respirator (if used) Lab_Coat->Respirator

Correct sequence for doffing PPE.

Emergency Procedures: Spill and Exposure Management

Chemical Spill Response

The appropriate response to a chemical spill depends on its size and location.

Spill Size Procedure
Small Spill (<500 mL within a fume hood) 1. Alert nearby personnel.[14] 2. Ensure you are wearing appropriate PPE.[15][16] 3. Contain the spill with absorbent pads or powder, working from the outside in.[17][18] 4. Scoop the absorbed material into a labeled hazardous waste container.[14][17] 5. Decontaminate the area with soap and water.[18] 6. Dispose of all contaminated materials as hazardous waste.[15]
Large Spill (>500 mL or outside of a fume hood) 1. Evacuate the immediate area and alert others.[14][18] 2. Close the laboratory doors to confine the spill.[14][18] 3. Post a warning sign on the door.[18] 4. Contact your institution's Environmental Health and Safety (EHS) department immediately.[18]
Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[2][19][20]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[2][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][19][20][21]

Waste Disposal Plan

Proper disposal of chemical waste is critical to ensure safety and environmental compliance.[10]

  • Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in separate, designated hazardous waste containers.[1][22] Do not mix with other waste streams.[23]

  • Container Management:

    • Use containers that are compatible with the chemical waste.[23][24]

    • Keep containers securely capped except when adding waste.[22][23]

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name.[17][22]

    • Store waste containers in a designated satellite accumulation area.[23]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department.[25]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved from [Link]

  • Engineering Controls | Division of Safety and Risk Services - University of Oregon. (n.d.). Retrieved from [Link]

  • Controlling Chemical Exposures in the Laboratory | Lab Manager. (2025, February 20). Retrieved from [Link]

  • Laboratory Engineering Controls | Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Controlling Laboratory Chemical Hazards | Campus Operations - Temple University. (n.d.). Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). Retrieved from [Link]

  • Chemical Spill Procedures | California State University Monterey Bay - Csumb.edu. (n.d.). Retrieved from [Link]

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community - ACS Publications. (2023, January 24). Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Ensuring the safe handling of chemicals - World Health Organization (WHO). (2022, September 30). Retrieved from [Link]

  • 3 Common Chemicals That Require Protective Clothing - International Enviroguard. (2019, April 8). Retrieved from [Link]

  • Thiazole, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (n.d.). Retrieved from [Link]

  • [1-(2-Nitro-phenyl)-1H-[5][15][17]triazol-4-yl]-methanol - PubChem. (n.d.). Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold - MDPI. (n.d.). Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.